4-Ethoxy-3-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQGCNLLLDKOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170368 | |
| Record name | p-Phenetidine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1777-87-3 | |
| Record name | p-Phenetidine, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenetidine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-3-nitroaniline: Properties, Synthesis, and Applications
Abstract
4-Ethoxy-3-nitroaniline is a substituted aromatic amine that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of an amine, a nitro group, and an ethoxy ether on a benzene ring provides a rich platform for chemical modifications. This guide offers an in-depth exploration of the fundamental properties, logical synthesis pathways, and prospective applications of this compound, designed for researchers, chemists, and professionals in the fields of drug discovery and materials science. While specific experimental data for this particular isomer is not extensively documented, this paper synthesizes information from closely related analogs and established chemical principles to provide a robust and practical overview.
Core Chemical Identity and Physicochemical Profile
This compound, identified by the CAS Number 1777-87-3 , is a distinct isomer within the nitroaniline family.[1][2][3] The strategic placement of its functional groups dictates its chemical behavior and synthetic utility. The electron-donating ethoxy and amino groups, contrasted with the powerful electron-withdrawing nitro group, create a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Data | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1777-87-3 | Arctom, BLD Pharm[2][3] |
| Molecular Formula | C₈H₁₀N₂O₃ | PubChem, AKSci[1] |
| Molecular Weight | 182.18 g/mol | PubChem, AKSci[1] |
| MDL Number | MFCD00036065 | BLD Pharm[3] |
| SMILES | CCOC1=C(C=C(C=C1)N)[O-] | Arctom[2] |
dot graph "2D_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=602788&t=l", imagescale=true, label=""]; c [ pos="0,0!" ]; }
Figure 1: 2D Structure of this compound A visual representation of the molecule's structural formula.
Table 2: Physicochemical Properties
| Property | Value | Notes and References |
| Melting Point | Data not available | Multiple chemical suppliers report no available data.[4][5] For comparison, the related compound 4-nitroaniline has a melting point of 146-149 °C. |
| Boiling Point | Data not available | For comparison, the related compound 4-nitroaniline has a boiling point of 332 °C. |
| Solubility | Data not available | By analogy to other nitroanilines, it is expected to have limited solubility in water but be soluble in polar organic solvents like ethanol, methanol, and acetone. The solubility of related N-ethyl-4-nitroaniline is noted in such polar solvents.[1] |
| Appearance | Not specified | Nitroaniline compounds are typically yellow to orange or red crystalline solids. |
Strategic Synthesis: A Logic-Driven Protocol
The synthesis of this compound is most logically achieved through a multi-step process starting from the readily available 4-ethoxyaniline (p-phenetidine). Direct nitration of an aniline is often problematic, leading to oxidation and the formation of undesired byproducts, and can present an explosion hazard.[6] Therefore, a protection strategy for the highly activating amino group is paramount for achieving regioselective control and a clean reaction profile.
The most effective and field-proven approach involves the acetylation of the amino group, followed by a controlled electrophilic aromatic substitution (nitration), and concluding with the deprotection (hydrolysis) of the acetyl group to yield the target aniline.
Figure 2: Synthetic Pathway Overview A three-step synthesis workflow for this compound.
Causality Behind Experimental Choices:
-
Protection (Acetylation) : The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group (-NH₂). This moderation prevents over-nitration and oxidative side reactions. The bulky acetyl group also provides steric hindrance, which can influence the regioselectivity of the subsequent nitration step.
-
Nitration : The nitrating mixture (HNO₃ in H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the 4-ethoxyacetanilide ring guide the incoming electrophile. The ethoxy group is a strong ortho-, para-director, and the acetamido group is also an ortho-, para-director. The position ortho to the ethoxy group (C3) and meta to the acetamido group is sterically accessible and electronically activated, making it a highly favored site for nitration.[7]
-
Deprotection (Hydrolysis) : Acid-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the primary amino functionality to yield the final product.[7]
Detailed Experimental Protocol (Representative Method)
This protocol is a representative procedure based on established methods for the nitration of substituted acetanilides and should be adapted and optimized under appropriate laboratory conditions.[8][9]
Step 1: Synthesis of 4-Ethoxyacetanilide (Protection)
-
In a 250 mL flask, combine 4-ethoxyaniline (0.1 mol) with 50 mL of water and 10 mL of concentrated hydrochloric acid. Stir until a clear solution is formed.
-
Add a solution of sodium acetate trihydrate (0.15 mol) in 50 mL of water.
-
While stirring vigorously, add acetic anhydride (0.12 mol) dropwise.
-
Continue stirring for 30 minutes. The 4-ethoxyacetanilide product will precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Retain for the next step.
Step 2: Nitration of 4-Ethoxyacetanilide
-
To a 100 mL flask, add the dried 4-ethoxyacetanilide (0.05 mol) and 15 mL of glacial acetic acid. Stir to dissolve, warming gently if necessary.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly and with continuous stirring, add 15 mL of cold, concentrated sulfuric acid.
-
Prepare the nitrating mixture by cautiously adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in a separate ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture slowly over 200 g of crushed ice with stirring. The crude N-acetyl-4-ethoxy-3-nitroaniline will precipitate.
-
Collect the yellow solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.
Step 3: Hydrolysis to this compound (Deprotection)
-
Transfer the wet, crude product from the previous step to a 250 mL round-bottom flask.
-
Add 50 mL of 70% sulfuric acid (prepared by cautiously adding 35 mL of concentrated H₂SO₄ to 15 mL of water).
-
Heat the mixture under reflux for 30-45 minutes, or until the solid has completely dissolved.
-
Cool the resulting solution and pour it into 250 mL of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is alkaline, which will precipitate the free amine.
-
Collect the this compound product by vacuum filtration, wash thoroughly with water to remove residual salts, and dry.
-
The final product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Reactivity and Potential Applications
The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable precursor in several industrial and research domains.
Intermediate for Azo Dyes
The primary and most established application for nitroanilines is in the synthesis of azo dyes.[10][11] The amino group on this compound can be readily converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[12][13] This diazonium salt is a weak electrophile that can then undergo an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline, to form a highly conjugated azo compound.
Figure 3: Azo Dye Synthesis Pathway General workflow for producing an azo dye from this compound.
The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazonium component (this compound) and the coupling component. The ethoxy and nitro groups on the aniline ring will modify the electronic properties of the final dye, influencing its color, lightfastness, and affinity for different fibers.[14]
Precursor in Pharmaceutical Synthesis
Substituted nitroanilines are important building blocks in the pharmaceutical industry.[11][15] The nitro group can be selectively reduced to a second amino group, creating a substituted phenylene-diamine. This diamine scaffold is a common feature in many biologically active molecules. Furthermore, the existing amino group can be modified through various reactions (e.g., acylation, alkylation) to build more complex molecular architectures. While specific drugs derived from this compound are not prominent in the literature, related structures have been investigated for activities such as anticonvulsant properties.[16] Its structural motifs suggest it could serve as a starting material for novel therapeutic agents.
Safety, Handling, and Toxicology
Specific toxicological data for this compound (CAS 1777-87-3) is not widely available.[4] However, based on the known hazards of its structural isomers and related nitroaniline compounds, it must be handled with significant caution.
General Hazards of Nitroanilines:
-
Toxicity : Nitroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Damage : Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia), liver, and kidneys.
-
Irritation : They can cause skin, eye, and respiratory tract irritation.
-
Environmental Hazard : Many nitroanilines are harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.
Given the lack of specific data, it is imperative to treat this compound with the same level of care as other toxic nitroaromatic compounds.
Conclusion
This compound is a strategically substituted aromatic intermediate with clear and logical pathways for its synthesis. While detailed characterization and application data for this specific isomer are sparse in public-domain literature, its structural features strongly support its potential as a valuable precursor, particularly in the synthesis of specialized azo dyes and as a scaffold for pharmaceutical research. The synthetic protocols derived from established organic chemistry principles provide a reliable foundation for its laboratory-scale preparation. As with all nitroaromatic compounds, rigorous safety protocols are essential when handling this chemical. Further research into the specific properties and applications of this molecule would be a valuable contribution to the fields of materials and medicinal chemistry.
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Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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Scribd. (n.d.). Experiment 4: Preparation of 4-Nitroacetanilide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Pharma Synthesis: Leveraging 4-Fluoro-3-nitroaniline as an Intermediate. Retrieved from [Link]
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California State University, Northridge. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. Retrieved from [Link]
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Scribd. (n.d.). Exp 4 - P-Nitro Acetanilide. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
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California State University, Northridge. (n.d.). DYES & DYEING. Retrieved from [Link]
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Chegg. (2017, August 12). A lab experiment was conducted to synthesize an Azo Dye with 4-nitroaniline.... Retrieved from [Link]
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Chegg. (2023, April 30). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline.... Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
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NileRed. (2024, September 29). Making the First Azo Dye [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Retrieved from [Link]
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Introduction: Navigating the Regiochemistry of Substituted Anilines
An In-depth Technical Guide to the Synthesis of 4-Ethoxy-3-nitroaniline
This compound is a valuable substituted aromatic amine, serving as a key building block in the synthesis of various specialty chemicals, including dyestuffs and pharmaceutical intermediates. Its structure, featuring three distinct functional groups on a benzene ring, presents a classic challenge in synthetic organic chemistry: achieving precise regiochemical control during electrophilic substitution.
The direct nitration of the parent compound, 4-ethoxyaniline, is fraught with difficulties. The potent activating nature of the amino group not only makes the aromatic ring highly susceptible to oxidation by strong nitrating agents, often leading to the formation of tarry byproducts, but also complicates the directing effects, potentially yielding a mixture of unwanted isomers.[1][2]
This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. We will dissect a robust three-step methodology that leverages a protection-nitration-deprotection strategy. This approach is designed to moderate the reactivity of the aniline, ensure the desired regioselectivity of the nitration step, and ultimately deliver the target compound with high purity. The causality behind each experimental choice will be explained to provide not just a protocol, but a deeper understanding of the underlying chemical principles.
Primary Synthesis Pathway: A Three-Step Strategic Approach
The most reliable and widely applicable method for preparing this compound begins with the readily available starting material, 4-ethoxyaniline (p-phenetidine).[3] The core strategy involves temporarily masking the highly reactive amino group as an acetamide, which serves two critical functions: it protects the amine from oxidation and its steric bulk influences the position of the subsequent nitration.[2][4]
Caption: Overall workflow for the synthesis of this compound.
Step 1: Acetylation of 4-Ethoxyaniline (Amine Protection)
Core Objective: To convert the primary amino group into a less activating and sterically more demanding acetamido group.
Causality of Experimental Design: The acetylation of 4-ethoxyaniline to form N-acetyl-4-ethoxyaniline (more commonly known as phenacetin) is a crucial first step.[5] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group (-NH₂). This moderation prevents oxidative degradation of the aromatic ring during the aggressive nitration step that follows.[2] Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed.
Experimental Protocol:
-
In a suitable reaction vessel (e.g., a 500 mL Erlenmeyer flask), dissolve 0.1 moles of 4-ethoxyaniline in 150 mL of glacial acetic acid.[6]
-
While stirring the solution, slowly add 0.11 moles of acetic anhydride. An exothermic reaction may be observed.[6]
-
Continue stirring the reaction mixture at room temperature for approximately 45-60 minutes to ensure the reaction goes to completion.[1]
-
Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. This will cause the N-acetyl-4-ethoxyaniline product to precipitate out of the solution.[1][2]
-
Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Dry the product completely. The crude N-acetyl-4-ethoxyaniline is typically of sufficient purity to proceed to the next step.
Step 2: Regioselective Nitration of N-acetyl-4-ethoxyaniline
Core Objective: To introduce a nitro group onto the aromatic ring at the position ortho to the ethoxy group (C3).
Causality of Experimental Design: This step is the crux of the synthesis, where regiochemical control is paramount. Both the acetamido and ethoxy groups direct electrophiles to their ortho and para positions. Since they are para to each other, they direct the incoming nitronium ion (NO₂⁺) to positions C2 and C3. While the acetamido group is a powerful director, its significant steric bulk hinders the approach of the electrophile to the adjacent C2 position.[4] Consequently, nitration is favored at the C3 position, which is ortho to the less sterically demanding ethoxy group.[7]
The nitrating agent is generated in situ from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[4] Strict temperature control is absolutely critical; the nitration of activated aromatic rings is a highly exothermic process, and allowing the temperature to rise can lead to the formation of undesired byproducts and a decrease in yield.[2]
Caption: Mechanism of electrophilic nitration.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the dried N-acetyl-4-ethoxyaniline (0.1 moles) in 100 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.[1]
-
In a separate beaker, prepare the nitrating mixture by slowly and carefully adding 0.1 moles of concentrated nitric acid to 0.1 moles of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.
-
Using the dropping funnel, add the chilled nitrating mixture dropwise to the stirred solution of N-acetyl-4-ethoxyaniline. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10 °C.[1][2]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]
-
Carefully pour the reaction mixture onto a large volume (approx. 800 g) of crushed ice with vigorous stirring. This will precipitate the nitrated product.[8]
-
Collect the yellow solid by vacuum filtration and wash it thoroughly with large volumes of cold water until the washings are neutral to pH paper. This is critical for removing all residual acid.
-
Dry the product, N-acetyl-4-ethoxy-3-nitroaniline.
Step 3: Hydrolysis of the Amide (Deprotection)
Core Objective: To remove the acetyl protecting group and regenerate the free amine, yielding the final product.
Causality of Experimental Design: The final step is the hydrolysis of the amide bond to unveil the primary amine. This is most commonly achieved through acid-catalyzed hydrolysis.[9] Refluxing the protected intermediate in an aqueous acidic solution, such as sulfuric or hydrochloric acid, provides the necessary energy to drive the reaction.[10] Following the hydrolysis, the reaction mixture will be acidic, meaning the product amine will be present as its protonated, water-soluble ammonium salt. To isolate the free amine, the solution must be neutralized (or made basic) with a suitable base, such as sodium hydroxide or ammonia, which deprotonates the ammonium salt and causes the water-insoluble this compound to precipitate.[9][10]
Experimental Protocol:
-
Place the crude N-acetyl-4-ethoxy-3-nitroaniline (0.08 moles) into a round-bottom flask.
-
Add a solution of 70% sulfuric acid (e.g., 150 mL of concentrated H₂SO₄ in 100 mL of water). Alternatively, a mixture of water and concentrated HCl can be used.[10]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 30-45 minutes, or until the solid has completely dissolved and TLC analysis shows the consumption of the starting material.[9]
-
Allow the solution to cool to room temperature and then pour it into a beaker containing ice (approx. 400 g).
-
Slowly and carefully neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide or ammonia until the solution is alkaline. This will cause the precipitation of the yellow this compound product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.
-
For higher purity, the crude product can be recrystallized from an ethanol-water mixture.[6]
Quantitative Data Summary
The following table summarizes the key transformations in the primary synthesis pathway. Note that yields are estimates based on analogous, well-documented reactions and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 4-Ethoxyaniline | Acetic Anhydride, Glacial Acetic Acid | N-acetyl-4-ethoxyaniline | 90-95% |
| 2 | N-acetyl-4-ethoxyaniline | Conc. HNO₃, Conc. H₂SO₄ | N-acetyl-4-ethoxy-3-nitroaniline | 75-85% |
| 3 | N-acetyl-4-ethoxy-3-nitroaniline | H₂SO₄ (aq) or HCl (aq), NaOH (aq) | This compound | 85-95% |
Process Validation and Quality Control
A self-validating protocol relies on checkpoints to ensure the success of each stage before proceeding.
Caption: Self-validating workflow with integrated quality control checkpoints.
-
Post-Acetylation (Step 1): The identity and purity of the N-acetyl-4-ethoxyaniline intermediate can be confirmed by melting point determination and Thin Layer Chromatography (TLC) before proceeding.
-
Post-Nitration (Step 2): TLC is essential for monitoring the consumption of the starting material and the formation of the nitrated product. The crude product's melting point can provide a preliminary assessment of purity.
-
Post-Hydrolysis (Step 3): The final product should be characterized thoroughly. Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure, while melting point analysis will determine its purity. Characterization by NMR is particularly powerful for confirming the regiochemistry of the nitro group by analyzing the splitting patterns of the aromatic protons.[11]
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Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis. Chegg. [Link]
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predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagrams. Chegg. [Link]
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p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]
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Making Nitroaniline (And the Exploding Snake). YouTube. [Link]
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Phenacetin has the structure shown. Write an equation for its preparation, starting from 4-ethoxyaniline. Brainly. [Link]
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Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Reddit. [Link]
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An In-depth Technical Guide to Key Chemical Intermediates Derived from 4-Ethoxy-3-nitroaniline
Abstract
4-Ethoxy-3-nitroaniline is a valuable and versatile starting material in organic synthesis, serving as a gateway to a variety of key chemical intermediates. Its unique substitution pattern, featuring an activating ethoxy group, a directing amino group, and a reducible nitro group, allows for a range of strategic chemical transformations. This technical guide provides an in-depth exploration of the synthesis and application of two principal classes of intermediates derived from this compound: 4-ethoxy-1,2-phenylenediamine and diazonium salts . We will delve into the mechanistic rationale behind their synthesis, provide field-proven experimental protocols, and discuss their applications in the development of pharmaceuticals, dyestuffs, and other functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.
Introduction: The Strategic Importance of this compound
This compound, with the molecular formula C₈H₁₀N₂O₃, is an aromatic amine that holds significant potential as a precursor in multistep organic syntheses. The strategic placement of its functional groups on the benzene ring dictates its reactivity and makes it a powerful tool for constructing complex molecular architectures. The electron-donating ethoxy and amino groups activate the aromatic ring towards certain electrophilic substitutions, while the nitro group can be readily transformed into other functionalities, most notably an amino group, paving the way for cyclization reactions. This guide will focus on the generation and subsequent utilization of key intermediates that unlock the synthetic utility of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 97-101 °C |
| Solubility | Soluble in ethanol, acetone, and hot water |
The Gateway Intermediate: Synthesis of 4-Ethoxy-1,2-phenylenediamine
The reduction of the nitro group in this compound is a pivotal transformation, yielding the highly reactive and versatile intermediate, 4-ethoxy-1,2-phenylenediamine. This ortho-diamine is a cornerstone for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in medicinal chemistry.
Mechanistic Considerations for Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. Several methods can be employed, with the choice of reducing agent often depending on the presence of other functional groups and the desired reaction conditions.
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing a noble metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. This method is often preferred for its high yields and the generation of water as the only byproduct.
-
Chemical Reduction: A variety of chemical reducing agents can be used, with sodium dithionite (Na₂S₂O₄) being a common and effective choice for the reduction of nitroarenes. The reaction is typically carried out in a biphasic system or in a solvent that can accommodate both the organic substrate and the aqueous solution of the reducing agent.
Experimental Protocols for the Synthesis of 4-Ethoxy-1,2-phenylenediamine
The following protocols are provided as robust starting points for the synthesis of 4-ethoxy-1,2-phenylenediamine.
Protocol 2.2.1: Catalytic Hydrogenation using Palladium on Carbon
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-ethoxy-1,2-phenylenediamine, which can be further purified by recrystallization or column chromatography.
Protocol 2.2.2: Reduction with Sodium Dithionite
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Reducing Agent Addition: Prepare a solution of sodium dithionite (Na₂S₂O₄) (typically 3-5 eq) in water. Heat the solution of the nitroaniline to a gentle reflux and add the sodium dithionite solution dropwise.
-
Reaction Monitoring: The reaction is often accompanied by a color change. Monitor the reaction progress by TLC until the starting material has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-ethoxy-1,2-phenylenediamine.
Caption: Synthesis of 5-ethoxybenzimidazoles from 4-ethoxy-1,2-phenylenediamine.
Diazotization of this compound: A Gateway to Azo Dyes
The amino group of this compound can be converted into a diazonium salt, a highly reactive intermediate that is a cornerstone of azo dye synthesis.
The Diazotization Reaction: Mechanism and Critical Parameters
Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Experimental Protocol for the Diazotization of this compound and Subsequent Azo Coupling
This protocol provides a general framework for the synthesis of azo dyes. The choice of the coupling partner will determine the final color of the dye.
Protocol 4.2.1: Synthesis of an Azo Dye
-
Diazotization:
-
In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., a phenol or an aniline derivative) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for anilines).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Caption: General pathway for the synthesis of azo dyes from this compound.
Conclusion
This compound is a readily accessible and highly valuable starting material for the synthesis of key chemical intermediates. The strategic reduction of its nitro group opens up a rich area of heterocyclic chemistry, particularly in the synthesis of benzimidazoles with significant potential in drug discovery. Concurrently, the diazotization of its amino group provides a direct route to the vast and colorful world of azo dyes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in their respective fields.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (2013). Process for preparation of albendazole. (US Patent No. US-2013303782-A1).
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- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
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- ResearchGate. (2025, August 7). (PDF) Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives.
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Overview of 4-Ethoxy-3-nitroaniline and its derivatives
An In-depth Technical Guide to 4-Ethoxy-3-nitroaniline and Its Derivatives for Advanced Research and Development
Introduction
Substituted anilines are foundational scaffolds in modern chemistry, serving as versatile intermediates in the synthesis of a vast array of functional molecules. Among these, this compound holds particular interest due to its specific substitution pattern, which features both an electron-donating ethoxy group and an electron-withdrawing nitro group. This electronic arrangement not only modulates the reactivity of the aromatic ring but also provides distinct handles for sequential chemical modifications. This guide offers a comprehensive overview of this compound, from its synthesis and physicochemical properties to the exploration of its derivatives and their applications. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable chemical entity.
Section 1: Core Compound Profile: this compound
This compound is an aromatic amine whose utility is defined by the interplay of its three substituents. Understanding its fundamental properties is the first step toward leveraging its synthetic potential.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for database searches, procurement, and regulatory compliance.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1777-87-3[1] |
| Molecular Formula | C₈H₁₀N₂O₃[1] |
| Synonyms | 3-Nitro-p-phenetidine, 4-Amino-2-nitrophenetole[1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reactions and purification processes.
| Property | Value | Source |
| Molecular Weight | 182.18 g/mol | PubChem[1] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)N)[O-] | PubChem[1] |
| InChI Key | LHQGCNLLLDKOOO-UHFFFAOYSA-N | PubChem[1] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is not trivial and requires a strategic approach to achieve the desired regioselectivity. Direct nitration of 4-ethoxyaniline is generally avoided as the strong activating nature of the amino group can lead to oxidation and the formation of multiple isomers.[2][3] A robust and widely accepted method involves a three-step protection-nitration-deprotection sequence.
Strategic Synthesis Workflow
This multi-step approach is designed to control the reaction outcome by temporarily modifying the directing ability of the amino group. The acetamido group, being less activating than a primary amino group, effectively prevents oxidation of the aromatic ring.[2]
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the nitration of substituted anilines.[2][3][4]
Protocol A: Acetylation of 4-Ethoxyaniline
-
Rationale: The amino group is protected as an acetamide. This reduces its activating strength and provides steric bulk, influencing the position of subsequent electrophilic substitution.
-
Procedure:
-
In a suitable flask, dissolve 4-ethoxyaniline in glacial acetic acid.
-
Slowly add a stoichiometric equivalent of acetic anhydride while stirring.
-
Gently warm the mixture (e.g., to 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-4-ethoxyaniline (phenacetin).
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Protocol B: Nitration of N-acetyl-4-ethoxyaniline
-
Rationale: This is the critical regioselective step. The ethoxy and acetamido groups are both ortho-, para-directing. Since they are para to each other, substitution will occur at one of the two remaining vacant positions. The position ortho to the ethoxy group (C3) is generally favored. The reaction is performed at low temperatures to minimize side reactions and control the exotherm.[2]
-
Procedure:
-
Suspend the dried N-acetyl-4-ethoxyaniline in glacial acetic acid or concentrated sulfuric acid.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the stirred phenacetin suspension, ensuring the temperature does not exceed 10 °C.[4]
-
After the addition is complete, continue stirring at low temperature for 30-60 minutes. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude N-acetyl-4-ethoxy-3-nitroaniline.
-
Collect the yellow solid by vacuum filtration and wash extensively with cold water to remove residual acid.
-
Protocol C: Hydrolysis of N-acetyl-4-ethoxy-3-nitroaniline
-
Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amine, yielding the target product.
-
Procedure:
-
Reflux the crude N-acetyl-4-ethoxy-3-nitroaniline in an aqueous solution of sulfuric or hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Section 3: Key Derivatives and Their Applications
The true value of this compound lies in its capacity to be transformed into a variety of downstream derivatives. The amino and nitro groups are ideal handles for diverse chemical transformations.
Case Study: Triphenylamine-based Optical Materials
Derivatives of this compound have been explored for applications in materials science. By reacting the amino group, more complex structures with desirable electronic properties can be built. An example is 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline, a triphenylamine derivative investigated for its potential as an optical functional material.[5] Such compounds are of interest due to their fluorescent properties, photostability, and strong electron delocalization, which is beneficial for applications like two-photon absorption materials.[5]
Crystallographic Data for 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline [5]
| Parameter | Value |
| Molecular Formula | C₂₂H₂₂N₂O₄ |
| Molecular Weight | 378.42 |
| Crystal System | Monoclinic |
| Volume (V) | 1975.8 ų |
Application as a Precursor for Azo Dyes
A primary application for many nitroanilines is in the synthesis of azo dyes.[4] The process involves two key steps: the reduction of the nitro group to a second amino group, followed by diazotization and coupling. Alternatively, the existing amino group can be diazotized first.
Sources
A Senior Application Scientist's Guide to 4-Ethoxy-3-nitroaniline for Pharmaceutical Research and Development
Abstract
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals working with 4-Ethoxy-3-nitroaniline (CAS No. 1777-87-3). This key aromatic amine intermediate is integral to the synthesis of a variety of pharmaceutical compounds. This guide provides a comprehensive overview of commercial suppliers, available purity grades, and the critical impact of purity on downstream applications, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs). Furthermore, it details robust analytical methodologies for purity determination and discusses the likely impurity profile based on common synthetic routes. The overarching goal is to equip scientists with the necessary knowledge to source, analyze, and effectively utilize this compound with the highest degree of scientific integrity and experimental success.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound, a substituted nitroaromatic amine, is a valuable building block in the intricate world of pharmaceutical synthesis. Its unique substitution pattern, featuring an ethoxy group and a nitro group on an aniline core, provides multiple reactive sites for the construction of complex molecular architectures. The amino group serves as a versatile handle for amide bond formation, N-alkylation, and diazotization reactions, while the nitro group can be readily reduced to an amine, opening pathways for further functionalization. This dual reactivity makes it a sought-after intermediate in the synthesis of various therapeutic agents.
The quality of this starting material is of paramount importance, as impurities can have a cascading effect on the entire synthetic route, ultimately impacting the purity, efficacy, and safety of the final drug product.[1][2][3][4][5][6][7][8] This guide will delve into the practical considerations for sourcing and qualifying this compound to ensure the robustness and reproducibility of your research and development efforts.
Commercial Sourcing and Purity Grades of this compound
The procurement of high-purity this compound is the foundational step for any successful synthetic campaign. A variety of chemical suppliers offer this compound, typically with purity specifications suitable for research and development purposes. It is crucial to note that while many suppliers list this compound, availability and detailed specifications can vary. The correct isomer, this compound, is identified by the CAS number 1777-87-3 .
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Purity Grade(s) | Notes |
| Key Organics | Custom purity available | Offers a range of quantities from milligrams to larger scale.[1] |
| AKSci | ≥95% | Provides basic safety and handling information.[2] |
| Apollo Scientific | Not specified | Listed in their aromatics catalog. |
| Sigma-Aldrich (Merck) | Purity not always specified | Important to verify the specific product details and availability. |
| BLD Pharm | Not specified | Listed as an organic building block. |
| ChemScene | ≥98% | Often provides basic physicochemical properties. |
Note: Purity grades are typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It is imperative for the end-user to request a Certificate of Analysis (CoA) for each batch to obtain specific purity data and information on the analytical methods used. For GMP-compliant API synthesis, a more rigorous supplier qualification process is essential.[4][6]
The Critical Role of Purity in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials is not merely a matter of quality but a cornerstone of safety and regulatory compliance.[1][2][4][5][6] Impurities present in this compound can have several detrimental effects:
-
Side Reactions and Byproduct Formation: Impurities can participate in unintended side reactions, leading to the formation of new, often uncharacterized, byproducts. This can complicate the reaction work-up and purification of the desired product.
-
Reduced Yield and Efficacy: The presence of non-reactive impurities effectively lowers the concentration of the starting material, potentially leading to lower reaction yields. Furthermore, impurities that are structurally similar to the desired product can be difficult to remove and may carry through to the final API, reducing its overall efficacy.
-
Toxicity and Safety Concerns: Certain impurities, particularly those with genotoxic potential, can pose a significant safety risk even at trace levels.[7] Regulatory bodies like the FDA and EMA have stringent guidelines on the control of such impurities.[4][6]
-
Incompatibility and Shelf Life: Impurities can lead to incompatibilities with other reagents or excipients and may also decrease the shelf life of the intermediate and the final drug substance.[7][8]
The following diagram illustrates the logical flow of ensuring the quality of the final API by controlling the purity of starting materials like this compound.
Potential Impurities in this compound
Understanding the potential impurities in this compound is crucial for developing appropriate analytical methods and purification strategies. The most likely impurities arise from the synthetic route, which typically involves the nitration of 4-ethoxyaniline or a protected derivative thereof.
Common Synthesis Pathway and Potential Byproducts:
The synthesis often proceeds via the nitration of an N-acetylated precursor, N-acetyl-4-ethoxyaniline, to direct the nitration and prevent oxidation of the amino group. This is followed by hydrolysis to yield the final product.
Table 2: Common Potential Impurities in this compound
| Impurity Class | Specific Examples | Origin | Potential Impact |
| Isomeric Impurities | 4-Ethoxy-2-nitroaniline | Non-regioselective nitration | Difficult to separate due to similar physical properties; may lead to isomeric impurities in the final API. |
| Over-nitrated Products | 4-Ethoxy-2,5-dinitroaniline, 4-Ethoxy-2,6-dinitroaniline | Harsh nitrating conditions | Can be highly reactive and potentially genotoxic. |
| Unreacted Starting Materials | 4-Ethoxyaniline, N-acetyl-4-ethoxyaniline | Incomplete reaction or hydrolysis | Can lead to the formation of byproducts in subsequent steps. |
| Degradation Products | Oxidized species, hydrolysis products | Improper storage or handling | Can affect the stability and reactivity of the material. |
| Residual Solvents and Reagents | Acetic acid, sulfuric acid, nitric acid | Incomplete purification | May interfere with downstream reactions or be harmful. |
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The following techniques are recommended for purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity analysis of non-volatile compounds like this compound. A reverse-phase method is typically employed.
Illustrative HPLC Method Parameters (starting point for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a lower percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate. A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[9][10][11]
Illustrative GC-MS Method Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C (split or splitless injection).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for quantitative analysis (qNMR).[12][13][14][15][16] The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will show characteristic signals for the ethoxy group protons, the aromatic protons, and the amine protons. The integration of these signals can be used to confirm the structure and identify impurities with distinct proton signals.
Conclusion and Best Practices
-
Thorough Supplier Vetting: Always source from reputable suppliers and request a comprehensive Certificate of Analysis for each batch.
-
In-house Verification: Do not solely rely on the supplier's CoA. Perform in-house analytical testing to verify the purity and identity of the material before use.
-
Robust Analytical Methods: Develop and validate robust analytical methods (preferably HPLC) for routine purity checks and impurity monitoring.
-
Understand the Synthesis: Be aware of the synthetic route used to produce the material, as this provides insight into potential impurities.
-
Documentation: Maintain meticulous records of suppliers, batch numbers, and analytical data for traceability and regulatory compliance.
By adhering to these principles, researchers and drug development professionals can mitigate the risks associated with starting material quality and build a solid foundation for the successful synthesis of novel and existing pharmaceutical agents.
References
- Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control.
- enkrisi. (2023, March 3). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- (n.d.).
- enkrisi. (2023, July 15). Vol 21 - Regulatory Starting Materials for API Drug Substance: Defining RSMs & FAQs in Development.
- Aschimfarma. (n.d.). Definition and justification of API starting materials.
- IPQpubs. (2014, September 16). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
- SIELC Technologies. (n.d.). Separation of 2-Ethyoxy-4-nitroaniline on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
- (2025, November 11). How Nitrosamine Impurities in Pharmaceuticals Affect Safety and the Importance of Testing.
- Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals.
- Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
- The Royal Society of Chemistry. (n.d.).
- Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances.
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- Chegg. (2022, November 12). Question: predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagrams.
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- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines | PDF | Thin Layer Chromatography.
- National Institutes of Health. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References.
- ResearchGate. (n.d.). APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v).
- National Institutes of Health. (n.d.). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection.
- ResearchGate. (2025, August 6). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
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- Chegg. (2023, April 30). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagram (chemical shift, splitting, integration etc).
- YouTube. (2024, June 1). Making Nitroaniline (And the Exploding Snake).
- National Institutes of Health. (n.d.). 4-Nitroaniline | C6H6N2O2 | CID 7475.
- (2018, April 30).
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Historical and recent literature review of 4-Ethoxy-3-nitroaniline
An In-depth Technical Guide to 4-Ethoxy-3-nitroaniline: Synthesis, Properties, and Applications
Abstract
This compound, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique molecular architecture, featuring an aniline moiety activated by an ethoxy group and deactivated by a nitro group, makes it a versatile building block in the chemical industry. This technical guide provides a comprehensive review of this compound, covering its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, and its principal applications in the development of dyes and as a precursor in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical compound.
Introduction and Physicochemical Profile
This compound (CAS No: 1777-87-3) is an organic compound characterized by a benzene ring substituted with an ethoxy group, an amino group, and a nitro group at positions 4, 1, and 3, respectively.[1] The interplay of these functional groups—the electron-donating ethoxy and amino groups and the electron-withdrawing nitro group—dictates its chemical reactivity and utility. It is also known by synonyms such as 3-Nitro-p-phenetidine and 4-Amino-2-nitrophenetole.[1]
Core Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1777-87-3 | PubChem[1] |
| Molecular Formula | C₈H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 182.18 g/mol | PubChem[1] |
| Appearance | Solid (Typical) | N/A |
| XLogP3 | 1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is not a trivial matter of direct nitration of 4-ethoxyaniline. The strong activating nature of the primary amino group makes the aromatic ring highly susceptible to oxidation by nitrating agents, often leading to the formation of tarry byproducts and low yields.[2] Therefore, a robust, multi-step synthesis involving a protection-nitration-deprotection strategy is the preferred and most reliable method.
The Rationale for Amine Protection
The core of the synthetic strategy revolves around temporarily masking the highly reactive amino group. This is achieved by converting it into a less activating acetamido group through acetylation. This strategic move accomplishes two critical objectives:
-
Prevention of Oxidation : The acetamido group is significantly less susceptible to oxidation by the nitrating mixture compared to the free amino group, thus minimizing the formation of undesirable polymeric byproducts.[2]
-
Regioselective Control : The bulky acetamido group provides steric hindrance, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the position ortho to the activating ethoxy group (position 3), rather than the position ortho to the acetamido group itself.[3]
The overall synthetic pathway is illustrated below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines the three-stage synthesis from 4-ethoxyaniline.
Part A: Acetylation of 4-Ethoxyaniline
-
Reaction Setup : In a 250 mL Erlenmeyer flask, dissolve a pre-weighed amount of 4-ethoxyaniline in glacial acetic acid.
-
Reagent Addition : While stirring the solution, slowly add a molar equivalent of acetic anhydride.
-
Reaction : Continue stirring the mixture at room temperature for 30-60 minutes.
-
Precipitation : Pour the reaction mixture into a beaker containing ice-cold water to precipitate the N-(4-ethoxyphenyl)acetamide (phenacetin).
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel, wash thoroughly with cold deionized water to remove acetic acid, and air-dry the product. Purity can be initially assessed by melting point determination.
Part B: Nitration of N-(4-ethoxyphenyl)acetamide
-
Reaction Setup : Suspend the dried N-(4-ethoxyphenyl)acetamide from Part A in glacial acetic acid in a flask. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Nitrating Mixture Preparation : In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.
-
Controlled Addition : Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirred acetanilide suspension. Crucially, maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions. [2]
-
Reaction Completion : After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.
-
Isolation : Carefully pour the reaction mixture onto a large volume of crushed ice. The product, N-(4-ethoxy-3-nitrophenyl)acetamide, will precipitate as a yellow solid.
-
Purification : Collect the solid by vacuum filtration and wash extensively with cold water until the washings are neutral to litmus paper, ensuring complete removal of residual acids.
Part C: Hydrolysis of N-(4-ethoxy-3-nitrophenyl)acetamide
-
Reaction Setup : Place the crude N-(4-ethoxy-3-nitrophenyl)acetamide into a round-bottom flask. Add a solution of aqueous sulfuric acid (e.g., 70%).
-
Hydrolysis : Heat the mixture under reflux until the starting material has been completely consumed (progress can be monitored by Thin Layer Chromatography).
-
Precipitation : Cool the reaction mixture and pour it into a beaker of cold water.
-
Neutralization : Carefully neutralize the solution with a base, such as an aqueous sodium hydroxide solution, until the this compound product precipitates out completely.
-
Final Purification : Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Applications in Synthesis
The strategic placement of the amino, ethoxy, and nitro groups makes this compound a valuable intermediate, particularly in the dye industry.
Azo Dye Synthesis
This compound is an excellent diazo component for the synthesis of azo dyes. The primary aromatic amine can be readily converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component (e.g., phenols, naphthols, or other aromatic amines). The specific chromophore system, and thus the color of the resulting dye, is determined by the choice of the coupling component.[4]
Caption: General workflow for Azo Dye synthesis.
Generalized Protocol for Azo Dye Synthesis:
-
Diazotization : Dissolve this compound in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite dropwise, maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.[5]
-
Coupling : In a separate vessel, dissolve the chosen coupling component (e.g., N,N-diethylaniline) in a suitable solvent. Cool this solution to 0-5°C.
-
Reaction : Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature at 0-5°C and adjust the pH as needed (typically slightly acidic or basic depending on the coupler) to facilitate the coupling reaction.[5]
-
Isolation : The resulting azo dye, often a brightly colored solid, will precipitate from the solution. Collect the dye by filtration, wash with cold water, and dry.
Pharmaceutical and Materials Science Intermediate
Beyond dyes, substituted nitroanilines are foundational building blocks in medicinal chemistry and materials science.[6] The nitro group can be readily reduced to a second amino group, yielding a 1,2,4-trisubstituted benzene-1,2-diamine derivative. These diamines are precursors to a wide range of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in many pharmacologically active molecules. Furthermore, triphenylamine derivatives incorporating ethoxy and nitro groups have been investigated for their optical properties, suggesting potential applications in functional materials.[7]
Safety and Handling
As with other nitroaniline compounds, this compound requires careful handling due to its potential toxicity.
-
Hazards : It is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[8][9] A significant hazard associated with nitroanilines is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish discoloration of the skin).[10][11]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound stands out as a chemical intermediate of significant value, primarily due to the versatile reactivity endowed by its functional groups. The established protection-nitration-deprotection synthesis provides a reliable and scalable route to this compound, overcoming the challenges associated with direct nitration. Its primary application lies in the creation of a diverse palette of azo dyes, but its potential as a precursor for pharmaceuticals and advanced materials continues to be an area of active interest. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its safe and effective utilization in research and industrial settings.
References
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Physical and chemical properties of 4-Ethoxy-3-nitroaniline
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Ethoxy-3-nitroaniline
Abstract
This compound (CAS No. 1777-87-3) is an aromatic amine derivative of significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring an aniline core substituted with both an electron-donating ethoxy group and an electron-withdrawing nitro group, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of dyes, functional materials, and potential pharmaceutical compounds. This guide provides a comprehensive overview of the core physicochemical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and critical insights into its handling and potential applications.
Chemical Identity and Structure
This compound is a disubstituted aniline. The ethoxy group at position 4 and the amino group at position 1 are strong activating groups, while the nitro group at position 3 is a strong deactivating group, influencing the molecule's overall reactivity and electronic properties.
dot
Caption: 2D Structure of this compound.
Physicochemical Properties
The accurate characterization of a compound's physical properties is fundamental for its application in synthetic chemistry, guiding decisions on purification, handling, and reaction conditions. While some experimental data for this compound is not widely published, properties can be reliably predicted based on computed data and comparison with structurally similar analogs.
| Property | Value | Reference / Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Nitro-p-phenetidine, 4-Amino-2-nitrophenetole | [1] |
| CAS Number | 1777-87-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Expected to be a yellow to orange crystalline solid, typical for nitroaniline compounds. | Inferred from analogs[2][3][4] |
| Melting Point | Data not readily available. Estimated to be in the range of 50-70 °C based on its methoxy analog (4-methoxy-3-nitroaniline, 46-47 °C). | Inferred from[2] |
| Boiling Point | Data not readily available. Predicted to be >300 °C. | Inferred from analogs[2] |
| Solubility | Expected to have low solubility in water and non-polar solvents (e.g., hexane) but soluble in polar organic solvents like ethanol, methanol, and acetone. | Inferred from analogs[4][5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay of its three functional groups on the aromatic ring.
-
Basicity : The lone pair of electrons on the amino group nitrogen imparts basic properties. However, this basicity is significantly reduced by the strong electron-withdrawing effect (-M and -I) of the para-nitro group, which delocalizes the lone pair into the aromatic system.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C), iron in acidic medium, or sodium dithionite. This reaction is of high synthetic utility, yielding 4-ethoxy-1,3-diaminobenzene, a valuable precursor for heterocyclic compounds and polymers. The catalytic reduction of nitroanilines to phenylenediamines is an important industrial process.[6]
-
Reactions of the Amino Group : The primary amino group can undergo standard reactions such as diazotization, acylation, and alkylation. Diazotization followed by Sandmeyer or related reactions allows for the introduction of a wide range of substituents in place of the amino group.
-
Electrophilic Aromatic Substitution : The aromatic ring's reactivity towards further substitution is complex. The ethoxy and amino groups are strongly activating and ortho-, para-directing. The nitro group is strongly deactivating and meta-directing. The positions ortho to the amino group (2) and ortho to the ethoxy group (5) are the most activated sites for electrophilic attack.
Synthesis and Purification
The synthesis of this compound is most strategically achieved via the nitration of a protected 4-ethoxyaniline derivative, such as phenacetin (N-acetyl-4-ethoxyaniline). This multi-step approach is crucial for achieving the desired regioselectivity.
Causality Behind the Synthetic Strategy
-
Protection of the Amino Group : Direct nitration of 4-ethoxyaniline is problematic. The strongly activating amino group can be oxidized by the nitrating mixture (HNO₃/H₂SO₄), leading to the formation of tarry byproducts and low yields.[5] Furthermore, in the strongly acidic medium, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-director, leading to undesired isomers.[7]
-
Acetylation : By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is moderated, protecting it from oxidation.[5] The acetamido group remains an ortho-, para-director, and its steric bulk helps direct the incoming electrophile (NO₂⁺) to the less hindered position ortho to the activating ethoxy group.[8]
-
Hydrolysis : Following nitration, the acetyl protecting group is removed by acid- or base-catalyzed hydrolysis to regenerate the amino group and yield the final product.[9]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of nitroanilines.[8][9]
Step 1: Acetylation of 4-Ethoxyaniline to form Phenacetin
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 4-ethoxyaniline in 150 mL of 5% aqueous hydrochloric acid.
-
Prepare a solution of 12.0 g of sodium acetate trihydrate in 50 mL of water.
-
Add 9.0 mL of acetic anhydride to the 4-ethoxyaniline solution and stir vigorously. Immediately add the sodium acetate solution.
-
Cool the mixture in an ice bath and stir for 15-20 minutes to induce crystallization.
-
Collect the crude phenacetin by vacuum filtration, wash with cold water, and air dry. Recrystallization from ethanol/water may be performed if necessary.
Step 2: Nitration of Phenacetin
-
Carefully add the dried phenacetin (approx. 12 g) in small portions to 25 mL of concentrated sulfuric acid in a beaker, stirring to dissolve.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the phenacetin solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. The nitrated product will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Hydrolysis to this compound
-
Transfer the crude N-acetyl-4-ethoxy-3-nitroaniline to a 250 mL round-bottom flask.
-
Add 50 mL of 70% sulfuric acid (prepared by carefully adding 35 mL of concentrated H₂SO₄ to 15 mL of water).
-
Heat the mixture under reflux for 20-30 minutes, or until the solid completely dissolves.
-
Cool the solution and pour it into 250 mL of cold water.
-
Neutralize the solution by slowly adding aqueous sodium hydroxide until it is alkaline, which will precipitate the crude this compound as a yellow/orange solid.[9]
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the final product by recrystallization from ethanol or an ethanol/water mixture.
dot
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
As a substituted nitroaniline, this compound serves as a key building block. Its bifunctional nature (amine and nitro groups) and specific substitution pattern allow for the construction of more complex molecules.
-
Dye Synthesis : Nitroanilines are classic precursors to azo dyes.[8] The amino group of this compound can be diazotized and coupled with electron-rich aromatic compounds to produce a variety of dyes with tailored colors and properties.
-
Pharmaceutical Synthesis : The 1,4-amino-ethoxy pattern is found in several pharmacologically active molecules. The ability to further functionalize the molecule, for instance by reducing the nitro group to a second amine, opens pathways to synthesizing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.
-
Material Science : Triphenylamine derivatives, which can be synthesized from anilines, are investigated for their optical and electronic properties as functional materials.[10]
Safety, Handling, and Storage
This compound, like other nitroanilines, must be handled as a toxic substance.
-
Hazard Summary : Toxic if swallowed, inhaled, or absorbed through the skin.[3][7] May cause irritation to the skin, eyes, and respiratory tract. Prolonged or repeated exposure may lead to the formation of methemoglobin, resulting in cyanosis (bluish discoloration of the skin).[3] It is also considered harmful to aquatic organisms.[3]
-
Personal Protective Equipment (PPE) : Handle only in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling : Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.
References
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PubChem. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. (E)-4-Ethoxy-4-(4-nitroanilino)-1,1,1-trifluorobut-3-en-2-one - Optional[Vapor Phase IR] - Spectrum. Wiley-VCH. Available at: [Link]
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International Programme on Chemical Safety. ICSC 0308 - 4-NITROANILINE. INCHEM. Available at: [Link]
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Solubility of Things. N-ethyl-4-nitroaniline. Solubility of Things. Available at: [Link]
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National Center for Biotechnology Information. 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. PubMed Central. Available at: [Link]
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Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Taylor & Francis. Available at: [Link]
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Wikipedia. 4-Nitroaniline. Wikimedia Foundation. Available at: [Link]
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PubChem. p-Phenetidine, 3-nitro- | C8H10N2O3 | CID 602788. National Center for Biotechnology Information. Available at: [Link]
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Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at: [Link]
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Understanding the molecular formula of 4-Ethoxy-3-nitroaniline
An In-depth Technical Guide to 4-Ethoxy-3-nitroaniline
This guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its molecular structure, properties, synthesis, and applications.
Introduction and Core Concepts
This compound, with the CAS number 1777-87-3, is an aromatic amine that plays a significant role as a building block in the synthesis of various organic compounds.[1] Its structure, featuring an aniline core substituted with both an ethoxy and a nitro group, imparts a unique reactivity profile that is leveraged in the creation of more complex molecules, including dyes and pharmaceutical agents. Understanding the interplay between these functional groups is crucial for predicting its chemical behavior and devising synthetic strategies.
The strategic placement of the nitro group ortho to the amine and meta to the ethoxy group influences the electron density of the aromatic ring, thereby directing further chemical transformations. This makes this compound a versatile precursor in organic synthesis.
Molecular Formula and Structural Elucidation
The molecular formula for this compound is C₈H₁₀N₂O₃.[1] This formula indicates the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms.
Structural Details:
-
Aromatic Core: A benzene ring provides the foundational structure.
-
Amino Group (-NH₂): Attached to the benzene ring, it classifies the molecule as an aniline derivative.
-
Ethoxy Group (-OCH₂CH₃): An ether linkage that significantly influences the electronic properties of the ring.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and directs incoming groups.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1]
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are solids. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XLogP3 | 1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the nitration of 4-ethoxyaniline (also known as p-phenetidine).[2] This electrophilic aromatic substitution reaction must be carefully controlled to favor the desired isomer.
Synthesis Pathway: Nitration of 4-Ethoxyaniline
The primary route to this compound is through the nitration of 4-ethoxyaniline. The ethoxy group is an activating, ortho-, para-director, while the amino group is also an activating, ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-director. The interplay of these directing effects is crucial.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via the nitration of 4-ethoxyaniline.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Beakers and Erlenmeyer flasks
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Protection of the Amine Group (optional but recommended): To prevent oxidation and control the directing effects, the amino group of 4-ethoxyaniline can be acetylated to form phenacetin before nitration. This is a common strategy in aniline chemistry.[6][7]
-
Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Dissolve 4-ethoxyaniline in concentrated sulfuric acid. Cool the solution in an ice bath. Slowly add the nitrating mixture dropwise with constant stirring, maintaining a low temperature (0-5 °C) to prevent over-nitration and side reactions.
-
Work-up: Once the addition is complete, allow the reaction to stir for a short period before pouring it onto crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Self-Validation: The success of the synthesis can be confirmed by determining the melting point of the product and by spectroscopic analysis (NMR, IR). The expected product, this compound, will have a specific melting point and characteristic spectral data that can be compared to literature values.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and dyes.
Precursor for Heterocyclic Compounds
Aniline derivatives are fundamental in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[2] For instance, derivatives of 4-ethoxyaniline can be used to synthesize benzimidazoles and quinolines, which are known to possess a wide range of biological activities.[2]
Intermediate in Dye Synthesis
Nitroanilines are important precursors in the production of azo dyes.[6][8][9] The amino group can be diazotized and then coupled with another aromatic compound to form a highly colored azo compound. The specific substituents on the aniline ring, such as the ethoxy and nitro groups in this compound, will influence the color of the resulting dye.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amine, the C-O stretch of the ether, and the characteristic symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[11]
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to separate it from any starting materials or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and provides both separation and identification.[1]
Safety and Handling
As with all nitro and aniline compounds, this compound should be handled with care.
Hazard Statements:
-
Nitroanilines are generally toxic if swallowed, in contact with skin, or if inhaled.[12][13]
-
They can cause irritation to the skin, eyes, and respiratory system.[14][15]
-
Prolonged or repeated exposure may cause damage to organs.[12][14]
Precautionary Measures:
-
Always work in a well-ventilated area or a fume hood.[12][14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[12][13][14][15]
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a chemical intermediate with a well-defined molecular structure and a range of applications, particularly in the synthesis of dyes and pharmaceuticals. Its synthesis via the nitration of 4-ethoxyaniline is a classic example of electrophilic aromatic substitution, requiring careful control of reaction conditions. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and development.
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PubChem. (n.d.). p-Phenetidine, 3-nitro-. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2025, June 8). Safety Data Sheet: 4-Ethoxy-2-nitroaniline. Retrieved from [Link]
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Chegg. (2022, November 12). predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagrams. Retrieved from [Link]
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-
Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
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Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
Chegg. (2023, April 30). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagram. Retrieved from [Link]
- Google Patents. (n.d.). Method of phenacetin obtaining.
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
-
AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Methodological & Application
Application Note: High-Purity Recovery of 4-Ethoxy-3-nitroaniline via Optimized Recrystallization
Abstract
This comprehensive guide details the principles and protocols for the purification of 4-Ethoxy-3-nitroaniline, a key intermediate in pharmaceutical and dye synthesis. While specific physicochemical data for this compound is not extensively published, this document leverages established methodologies for structurally analogous nitroanilines to provide a robust and reliable purification strategy. The primary focus is a detailed, step-by-step protocol for single-solvent and mixed-solvent recrystallization, complete with troubleshooting guides and discussions on advanced techniques. This application note is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this critical compound.
Introduction: The Importance of Purity
This compound is a substituted aromatic amine whose utility as a building block in organic synthesis is directly correlated with its purity. In the synthesis of active pharmaceutical ingredients (APIs), dyes, and other fine chemicals, even trace impurities can lead to unwanted side reactions, decreased yields, and compromised final product performance. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds, making it an indispensable tool in both academic research and industrial process chemistry.[1][2] This document provides the foundational knowledge and practical steps to effectively purify this compound.
The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization solvent should:
-
Dissolve the target compound sparingly or not at all at room temperature.
-
Dissolve the target compound completely at or near the solvent's boiling point.
-
Either dissolve impurities very well at all temperatures or not at all.
-
Be chemically inert with respect to the target compound.
-
Have a boiling point low enough to be easily removed from the purified crystals.
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.[1][3]
Physicochemical Properties and Solvent Selection
| Compound Name | Structure | Melting Point (°C) | Relevant Solubility |
| 4-Methoxy-3-nitroaniline | Methoxy group instead of ethoxy | 46-47 | Soluble in acetonitrile and chloroform.[4] |
| 4-Nitroaniline | No ethoxy group | 146-149 | Soluble in ethanol; slightly soluble in water.[5][6][7][8] |
| o-Nitroaniline | Isomer | 69-71 | Can be recrystallized from boiling water or an alcohol/water mixture.[9] |
| N-ethyl-4-nitroaniline | N-ethyl instead of 4-ethoxy | 60 | Soluble in polar solvents like water, methanol, and ethanol.[10] |
Based on these analogues, polar organic solvents are excellent candidates. Ethanol, in particular, is a strong choice as it is a good solvent for nitroanilines and is miscible with water, which can be used as an anti-solvent in a mixed-solvent system to improve yield.[11][12]
Recommended Solvent Systems for this compound:
-
Ethanol: A good starting point for single-solvent recrystallization.
-
Ethanol/Water Mixture: A powerful mixed-solvent system. The compound is dissolved in hot ethanol, and hot water is added until the solution becomes cloudy (saturation point), then clarified with a few more drops of hot ethanol before cooling.[11]
-
Isopropanol: An alternative to ethanol with similar properties.
Standard Recrystallization Protocol
This protocol is designed for the purification of crude this compound and is based on the effective methods used for related compounds.[11][12]
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks (2-3 of appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Procedure
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add a small amount of the primary solvent (e.g., 20-25 mL of ethanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the solution. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb high molecular weight colored impurities.
-
Hot Filtration (if charcoal was used): To remove the activated charcoal or any insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization:
-
Single-Solvent Method: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Mixed-Solvent Method (Ethanol/Water): To the hot, clear ethanolic solution, add hot water dropwise with swirling until a persistent cloudiness is observed. This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[11] Then, proceed with slow cooling as described for the single-solvent method.
-
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter for a period, followed by transfer to a watch glass for air drying, or for more complete drying, in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if found) indicates high purity.
Recrystallization Workflow Diagram
Caption: Standard workflow for the recrystallization of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.- Add a compatible anti-solvent (e.g., water if using ethanol).- Scratch the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure compound. |
| "Oiling out" (product separates as an oil) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated and cooled too quickly. | - Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Use a lower-boiling point solvent. |
| Low recovery of purified crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (not cooled long enough or cold enough). | - Use the minimum amount of hot solvent necessary.- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Increase the cooling time in the ice bath. |
| Product is still impure (e.g., poor color, broad melting point) | - Ineffective removal of impurities.- Crystals crashed out too quickly, trapping impurities. | - Use activated charcoal to remove colored impurities.- Ensure slow cooling to allow for proper crystal lattice formation.- A second recrystallization may be necessary. |
Advanced Recrystallization Techniques
For challenging purifications, more advanced methods can be employed.
-
Vapor Diffusion: The compound is dissolved in a good solvent and placed in a sealed container with a vial of a volatile anti-solvent. The anti-solvent slowly vaporizes and dissolves into the primary solution, gradually inducing crystallization. This is excellent for growing high-quality single crystals for X-ray analysis.
-
Solvent-Gradient Recrystallization: This involves using a two-layered solvent system where the compound is dissolved in the denser layer. The system is heated, and upon slow cooling, crystallization occurs at the interface of the two solvents.
Caption: Comparison of principles behind different recrystallization techniques.
Safety and Handling
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[5]
Always consult the specific SDS for the solvents being used (e.g., ethanol is flammable).
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By carefully selecting a solvent system, such as ethanol or an ethanol-water mixture, and controlling the rate of cooling, researchers can significantly enhance the purity of the compound, which is essential for its successful application in further synthetic endeavors. The protocols and troubleshooting guides provided herein offer a comprehensive framework for achieving high-purity this compound in a laboratory setting.
References
-
Solubility of Things. (n.d.). N-ethyl-4-nitroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]
-
Allen, S. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
bionity.com. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroaniline. Retrieved from [Link]
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The Synthesis of Novel Azo Dyes Utilizing 4-Ethoxy-3-nitroaniline: A Detailed Guide to Application and Protocol
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 4-Ethoxy-3-nitroaniline in the synthesis of azo dyes. This guide offers in-depth technical protocols, an exploration of the underlying chemical principles, and best practices for the synthesis, purification, and characterization of these vibrant compounds.
Introduction: The Versatility of Azo Dyes and the Role of this compound
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1] Their widespread use in industries ranging from textiles and printing to cosmetics and research is a testament to their intense colors, straightforward synthesis, and adaptability.[1] The synthesis of azo dyes is a classic two-step process involving diazotization followed by an azo coupling reaction.[1]
The precursor, this compound, offers unique advantages in the design of novel azo dyes. The presence of both an ethoxy (-OC2H5) and a nitro (-NO2) group on the aniline ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the spectral and chemical characteristics of the final dye. The electron-donating ethoxy group and the electron-withdrawing nitro group can be strategically utilized to tune the color and fastness properties of the synthesized dyes.
This guide will provide a detailed protocol for the synthesis of a representative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Core Principles: The Chemistry of Azo Dye Synthesis
The synthesis of an azo dye from this compound follows a well-established two-stage reaction pathway:
-
Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is critically performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][2]
-
Azo Coupling: The resulting diazonium salt is a potent electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component. In this guide, we will use 2-naphthol, a phenol derivative. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo dye.[1][3]
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Chemical Hazards: this compound and its derivatives should be handled with care as they are potentially toxic and irritating to the skin, eyes, and respiratory system.[4] Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Concentrated acids are corrosive.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, suspend 1.82 g (0.01 mol) of this compound in 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The mixture may warm up slightly.
-
Cool the resulting suspension to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature as diazonium salts are unstable at higher temperatures.[1]
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound hydrochloride over 10-15 minutes. Ensure the temperature remains between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization reaction is complete.
-
The resulting clear, yellowish solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Causality Behind Experimental Choices:
-
Low Temperature: The diazonium salt is highly reactive and prone to decomposition, particularly through the loss of nitrogen gas to form a carbocation, which can then react with water to form a phenol.[2] Maintaining a temperature of 0-5 °C minimizes this side reaction.
-
Acidic Medium: The strong acid serves two purposes: it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO+), which is the active diazotizing agent, and it prevents the newly formed diazonium salt from coupling with the unreacted primary amine.
-
Slight Excess of Sodium Nitrite: A small excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the prepared diazonium salt with 2-naphthol to form the azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of 2-naphthol. A colored precipitate of the azo dye should form immediately.[3]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with copious amounts of cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Causality Behind Experimental Choices:
-
Alkaline Medium for Coupling: The coupling reaction is an electrophilic aromatic substitution. The phenoxide ion, formed by dissolving 2-naphthol in sodium hydroxide, is a much more powerful activating group than the hydroxyl group, making the aromatic ring highly susceptible to attack by the weakly electrophilic diazonium ion.[3]
-
Vigorous Stirring: Ensures efficient mixing of the reactants, leading to a higher yield and a more homogenous product.
Visualization of the Synthesis Pathway
Caption: Workflow for the synthesis of an azo dye from this compound.
Data Presentation and Characterization
The synthesized and purified azo dye should be characterized to confirm its structure and purity. The following table summarizes the expected characterization data.
| Parameter | Expected Result/Technique | Purpose |
| Appearance | Colored solid (e.g., red, orange) | Visual confirmation of dye formation. |
| Yield (%) | Quantitative measurement | To assess the efficiency of the synthesis. |
| Melting Point (°C) | Determined using a melting point apparatus | A sharp melting point range indicates high purity. |
| UV-Visible Spectroscopy | A solution of the dye in a suitable solvent (e.g., ethanol) is analyzed to determine its λmax. | To determine the wavelength of maximum absorbance, which is related to the color of the dye. |
| FT-IR Spectroscopy | The solid sample is analyzed to identify characteristic functional groups. | To confirm the presence of the azo group (-N=N-), nitro group (-NO₂), ethoxy group (-O-C-), and hydroxyl group (-OH). |
| ¹H NMR Spectroscopy | A solution of the dye in a suitable deuterated solvent (e.g., DMSO-d₆) is analyzed. | To confirm the aromatic and aliphatic protons in the structure of the dye. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no yield of diazonium salt | Temperature too high during diazotization, leading to decomposition. | Strictly maintain the reaction temperature between 0-5 °C. |
| Insufficient acid. | Ensure the reaction mixture is sufficiently acidic. | |
| Low yield of azo dye | Incomplete diazotization. | Ensure a slight excess of sodium nitrite is used and allow sufficient reaction time. |
| pH of the coupling reaction is not optimal. | Ensure the coupling component is fully dissolved in a basic solution. | |
| Oily product instead of a solid precipitate | Impurities present in the starting materials or formed during the reaction. | Purify the starting materials. Ensure proper temperature control during the reaction. Attempt to induce crystallization by scratching the inside of the beaker or adding a seed crystal. |
| Broad melting point range | The product is impure. | Recrystallize the product from a suitable solvent until a constant and sharp melting point is obtained. |
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the successful synthesis, purification, and characterization of novel azo dyes derived from this compound. The strategic placement of the ethoxy and nitro substituents on the aromatic ring offers a versatile platform for the development of dyes with tailored properties for a wide range of applications. By understanding the causality behind each experimental step, researchers can confidently adapt and optimize these protocols for their specific research and development needs.
References
- The Synthesis of Azo Dyes. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-Tritert-butyl-3-nitroaniline vs. p-Nitroaniline.
- Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. (n.d.).
- Synthesis of azo dyes. (2013, January 23). One Part of Chemistry.
- Synthesis of Disperse Dyes and Their Applications on Synthetic Fabrics. (2019). FUW Trends in Science & Technology Journal, 4(1), 92-96.
- Preparation of Azo dye
- Making the First Azo Dye. (2024, September 29). [Video]. YouTube.
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. (2024). Fibers and Polymers.
- Synthesis and Absorption Spectra of Monoazo Dyes derived
- Synthesis of Azo Disperse Dyes Derived from 4-Phenoxyaniline and 3-Chloroaniline and Their Dyeability on Polyester Fabric. (n.d.). FTST Journal.
- Synthesis and spectral analysis of some new phenolic azo dyes. (n.d.).
- Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. (2010). Journal of Chemical and Pharmaceutical Research, 2(6), 78-85.
- Synthesis, Characterization and Analytical Study of New Azo Dye. (2022). Journal of Basrah Researches (Sciences), 48(1).
- Diazotization of amines. (1999). U.S.
- Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. (n.d.).
- Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
Sources
Application Notes and Protocols for the Diazotization of 4-Ethoxy-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Strategic Importance of Diazotization in Complex Synthesis
The diazotization of aromatic amines is a foundational reaction in synthetic organic chemistry, serving as a gateway to a vast array of functional group transformations. First reported by Peter Griess in 1858, this process converts a primary aromatic amine into a versatile diazonium salt intermediate.[1][2] These salts are pivotal in the synthesis of diverse molecular architectures, particularly in the pharmaceutical and dye industries, due to the exceptional leaving group ability of the diazonium moiety (N₂).[3][4][5]
This guide provides a detailed, in-depth protocol for the diazotization of 4-ethoxy-3-nitroaniline. The resulting 4-ethoxy-3-nitrophenyldiazonium salt is a valuable intermediate for introducing the 4-ethoxy-3-nitrophenyl moiety into target molecules, a common scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed experimental procedure, and emphasize the critical safety protocols required for handling thermally unstable diazonium compounds.[6][7][8]
Mechanistic Overview: The Formation of the Aryldiazonium Ion
The diazotization reaction proceeds through a series of well-defined steps initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4][9]
The key mechanistic events are:
-
Formation of the Nitrosonium Ion: The mineral acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][3][10]
-
Electrophilic Attack: The primary amine (this compound) acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoaminium ion.[10]
-
Deprotonation and Tautomerization: Subsequent deprotonation yields an N-nitrosamine, which then tautomerizes to a diazohydroxide.[1][10]
-
Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water generates the relatively stable arenediazonium ion.[1][10] The stability of aromatic diazonium salts, compared to their aliphatic counterparts, is attributed to the delocalization of the positive charge through the aromatic ring's π-system.[3][11]
Experimental Protocol: Diazotization of this compound
This protocol details the conversion of this compound to its corresponding diazonium chloride salt, which is maintained in solution for immediate use in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions).[9][12]
Core Principle: The procedure hinges on the slow, controlled addition of a sodium nitrite solution to an acidic solution of the amine at a strictly maintained low temperature (0–5 °C) to ensure the stability of the diazonium salt formed and to prevent hazardous decomposition.[3][6][13]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent Grade, >98% | Sigma-Aldrich | Store in a cool, dry place. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | Corrosive. Handle in a fume hood. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | Acros Organics | Oxidizer. Toxic if ingested. |
| Deionized Water | High Purity | In-house | |
| Ice | In-house | ||
| Starch-Iodide Paper | Whatman | For testing for excess nitrous acid. | |
| Urea | Reagent Grade | VWR | For quenching excess nitrous acid. |
| Magnetic Stirrer with Stir Bar | |||
| Jacketed Reaction Vessel or Beaker in Ice Bath | To maintain low temperature. | ||
| Thermometer (-10 to 110 °C) | |||
| Dropping Funnel | For controlled addition of NaNO₂ solution. |
Step-by-Step Procedure
-
Preparation of the Amine Salt Solution:
-
In a 250 mL jacketed reaction vessel or a beaker placed in a large ice-salt bath, add this compound (e.g., 10.0 g, 54.9 mmol, 1.0 eq).
-
To this, add deionized water (50 mL) followed by the slow, careful addition of concentrated hydrochloric acid (15 mL, ~180 mmol, >3.0 eq) with continuous stirring. The excess acid is crucial for the complete formation of the nitrosonium ion and to maintain an acidic medium that stabilizes the diazonium salt.[14]
-
Stir the mixture until the amine fully dissolves to form the hydrochloride salt. The solution may need gentle warming initially to aid dissolution, but it must be thoroughly cooled before proceeding.
-
Cool the resulting solution to 0–5 °C using the ice bath. Ensure the temperature is stable before starting the next step.
-
-
Preparation of the Sodium Nitrite Solution:
-
The Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt solution over a period of 20-30 minutes. Use a dropping funnel for precise control.
-
CRITICAL: Meticulously monitor the reaction temperature and ensure it never exceeds 5 °C .[3][7] The reaction is exothermic, and poor temperature control can lead to the decomposition of the diazonium salt, releasing nitrogen gas and forming undesired phenolic byproducts.[13]
-
After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes.
-
-
Verification and Quenching:
-
Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess HNO₂.[6][14]
-
If the test is positive, quench the excess nitrous acid by adding a small amount of urea, portion-wise, until the starch-iodide test is negative. Urea reacts with nitrous acid to produce nitrogen, carbon dioxide, and water.[16]
-
The resulting pale yellow to light brown solution contains the 4-ethoxy-3-nitrophenyldiazonium chloride and should be used immediately in the next synthetic step. Do NOT attempt to isolate the diazonium salt as a solid unless you are using specialized procedures and safety equipment, as solid diazonium salts can be explosive. [6][8][15]
-
Visualization of the Experimental Workflow
Caption: Workflow for the diazotization of this compound.
Safety and Hazard Management: The Cardinal Rules
Aromatic diazonium salts are notoriously unstable and can decompose violently, especially when dry or subjected to heat, shock, or friction.[7][8] Adherence to strict safety protocols is non-negotiable.
The 12 Cardinal Rules for Handling Diazonium Salts: [6][7][15]
-
Assume Explosive Properties: Always treat diazonium salts, especially in solid form, as potentially explosive.[15]
-
Stoichiometric Control: Use only a slight excess of sodium nitrite and quench any remainder.[6]
-
Test for Nitrous Acid: Always check for and neutralize excess nitrous acid.[7]
-
Order of Addition: Combine the amine and acid first before adding the nitrite solution to minimize the concentration of free nitrous acid.[6]
-
Strict Temperature Control: Keep the reaction temperature below 5 °C at all times.[3][7]
-
Ventilation: Ensure adequate ventilation as nitrogen gas is evolved during decomposition.[6]
-
Know Thermal Stability: Be aware of the thermal stability of the specific diazonium compound you are working with.
-
Prevent Precipitation: Never allow the undesired precipitation of the diazonium salt from the solution.[15]
-
Analyze Residuals: If isolating a final product, analyze for residual diazo compounds.
-
Quench Before Workup: Quench any remaining diazonium salt before performing extractions or other workup procedures.
-
Limit Scale of Isolation: If isolation is unavoidable, work on a very small scale (e.g., < 0.75 mmol) and use stabilization techniques.[6][8]
-
Handling Solids: Use plastic or ceramic spatulas; never scratch or grind solid diazonium salts.[6][15]
Applications in Drug Development
The 4-ethoxy-3-nitrophenyldiazonium salt is a versatile synthetic intermediate. Its utility stems from the ability to replace the diazonium group with a wide range of substituents, including:
-
Halogens (Cl, Br, I, F): via Sandmeyer or Schiemann reactions.
-
Hydroxyl group (-OH): by warming the aqueous solution.[13]
-
Cyano group (-CN): via the Sandmeyer reaction.
-
Azo Dyes: through coupling reactions with activated aromatic compounds like phenols or anilines, which is foundational to the dye industry and also used for creating specific chromophores in analytical reagents.[3][12][17]
These transformations allow for the strategic installation of various functionalities onto the aromatic ring, providing access to a library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
The diazotization of this compound is a powerful and essential reaction for synthetic chemists. By understanding the underlying mechanism, adhering strictly to the detailed protocol—especially with regard to temperature control—and respecting the inherent hazards of diazonium intermediates, researchers can safely and effectively leverage this chemistry to advance their synthetic targets in pharmaceutical and materials science.
References
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]
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Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
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Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
JoVE. (2025). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved from [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
-
Quora. (2017). How is diazonium salt prepared from Aniline?. Retrieved from [Link]
-
CK-12 Foundation. (2025). Diazonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diazonium salts from aniline derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Wiley Online Library. (2010). Recent Applications of Arene Diazonium Salts in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent applications of arene diazonium salts in organic synthesis. Retrieved from [Link]
-
YouTube. (2020). Experiment 27: Diazonium salt synthesis. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Retrieved from [Link]
-
YouTube. (2014). Using Diazonium Salts in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]
-
PierpaLab. (2024). The preparation of Azo Violet. Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
SciSpace. (n.d.). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. Retrieved from [Link]
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Application Notes & Protocols: Azo Coupling Reactions Using 4-Ethoxy-3-nitroaniline Diazonium Salt
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Aryl Diazonium Salts
Aryl diazonium salts are exceptionally valuable intermediates in the landscape of organic synthesis. Their utility stems from the remarkable reactivity of the diazonium group (-N₂⁺), which acts as an excellent leaving group (as dinitrogen gas) and a weak electrophile. This dual reactivity allows for a wide array of transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.
Among the most significant applications is their role as electrophiles in azo coupling reactions . This class of electrophilic aromatic substitution reactions allows for the formation of a nitrogen-nitrogen double bond (azo group) linking two aromatic systems.[1] The resulting azo compounds are characterized by their extended conjugated π-systems, which cause them to absorb visible light and appear brightly colored.[2] Consequently, azo coupling is the cornerstone of the synthetic dye industry, accounting for a majority of all commercial colorants.[2][3]
This guide focuses specifically on the protocols for generating the diazonium salt from 4-Ethoxy-3-nitroaniline and its subsequent use in azo coupling reactions. The substituents on this aniline derivative—an electron-donating ethoxy group and an electron-withdrawing nitro group—modify the reactivity of the resulting diazonium salt and influence the color of the final azo product, making it a versatile building block for custom chromophores.
Critical Safety Mandates: Handling Diazonium Intermediates
Trustworthiness through Safety: A protocol's validity is inseparable from its safety. Aryl diazonium salts are notoriously unstable intermediates and must be treated with extreme caution.
-
Explosive Hazard: While generally stable in cold aqueous solutions (0-5 °C), solid diazonium salts are shock-sensitive and can decompose explosively, especially when dry. Under no circumstances should the diazonium salt be isolated from solution in a standard laboratory setting. [4]
-
Toxicity of Precursors: The starting material, this compound, and related nitroanilines are classified as toxic. They are harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory system.[5][6] Prolonged exposure can lead to organ damage.[7]
-
Corrosive Reagents: The diazotization procedure utilizes strong acids (e.g., HCl, H₂SO₄), which are highly corrosive.
Table 1: Mandatory Personal Protective Equipment (PPE) and Safety Measures
| Precaution Category | Specific Requirement | Rationale |
|---|---|---|
| Personal Attire | Full-length lab coat, long pants, closed-toe shoes. | Protects skin from splashes of corrosive acids and toxic aniline derivatives. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Prevents dermal absorption of toxic nitroanilines.[7] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes of corrosive acids and reagents.[6] |
| Ventilation | All procedures must be performed in a certified chemical fume hood. | Prevents inhalation of toxic aniline dust and corrosive acid fumes.[5] |
| Emergency Preparedness | An eyewash station and safety shower must be immediately accessible. | For immediate decontamination in case of accidental exposure.[6] |
| Reaction Control | A calibrated thermometer and an ice bath are essential. | To strictly maintain the 0-5 °C temperature range required for diazonium salt stability.[4] |
The Underlying Chemistry: Reaction Mechanisms
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing experimental outcomes. The process occurs in two distinct stages: diazotization and azo coupling.
Part A: Diazotization of this compound
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[8]
Causality Explained:
-
Generation of the Electrophile: The strong acid protonates sodium nitrite to form nitrous acid (HNO₂). A second protonation of nitrous acid leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps occur, culminating in the elimination of a water molecule to form the resonance-stabilized aryl diazonium ion.
Part B: Electrophilic Aromatic Substitution (Azo Coupling)
The aryl diazonium ion is a relatively weak electrophile. Therefore, it will only react with strongly activated aromatic rings, known as coupling partners.[3] Phenols and anilines are common choices. The substitution typically occurs at the para position relative to the activating group, unless that position is blocked.[1]
Causality Explained:
-
pH is Paramount: The pH of the coupling reaction is the most critical parameter for success.
-
Phenolic Partners: Coupling with phenols is conducted under mildly alkaline conditions (pH 8-10). The base deprotonates the phenol to form a phenoxide ion. The negative charge on the oxygen atom makes the aromatic ring significantly more electron-rich and thus more nucleophilic, facilitating the attack on the weak diazonium electrophile.[2]
-
Aniline Partners: Coupling with anilines is performed in mildly acidic conditions (pH 4-6). This prevents the diazonium ion from being converted into an unreactive diazohydroxide at higher pH. At the same time, the pH must not be too low, as protonation of the coupling aniline's amino group would deactivate the ring.[2]
-
Field-Proven Experimental Protocols
Protocol 1: Preparation of this compound Diazonium Salt Solution
Objective: To prepare a cold aqueous solution of this compound diazonium chloride for immediate use in a coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Deionized Water
-
Ice
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stir plate and stir bar
-
Thermometer
-
Ice bath
Procedure:
-
Amine Suspension: In a 250 mL beaker, add this compound (e.g., 5.0 g, 27.4 mmol). Carefully add concentrated hydrochloric acid (e.g., 7.0 mL, ~84 mmol) and 50 mL of deionized water. Stir to create a fine suspension. Some nitroanilines have low solubility in acid, which is acceptable.[9]
-
Cooling: Place the beaker in a large ice-salt bath. Cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature throughout the procedure.
-
Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (e.g., 1.98 g, 28.8 mmol) in 15 mL of cold deionized water.
-
Diazotization: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirring aniline suspension. The addition should be slow enough to ensure the temperature never exceeds 5 °C . This is an exothermic step requiring careful control.
-
Completion Check: After the addition is complete (approx. 15-20 minutes), continue stirring the solution in the ice bath for an additional 15 minutes. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper (indicating a slight excess of nitrous acid). Avoid a large excess.
-
Immediate Use: The resulting pale yellow diazonium salt solution is now ready for immediate use in the coupling reaction. Do not store this solution.
Protocol 2: General Azo Coupling with a Phenolic Partner (e.g., 2-Naphthol)
Objective: To synthesize an azo dye by coupling the prepared diazonium salt with an activated phenolic compound.
Materials:
-
2-Naphthol (or other phenolic partner) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Cold diazonium salt solution from Protocol 1
-
Deionized Water
-
Ice
Equipment:
-
Large beaker (e.g., 500 mL) for the coupling reaction
-
Magnetic stir plate and stir bar
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Coupling Partner Solution: In the 500 mL beaker, dissolve 2-Naphthol (e.g., 3.95 g, 27.4 mmol) in 100 mL of a 5% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with stirring.
-
Coupling Reaction: Very slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-Naphthol solution.
-
Observation: An intensely colored precipitate (typically red, orange, or yellow) should form immediately.
-
Stirring: Continue to stir the reaction mixture in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.
-
Product Isolation: Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts or base.
-
Drying: Press the solid as dry as possible on the funnel. Transfer the product to a watch glass and allow it to air-dry or dry in a desiccator. Do not use high heat.
-
Characterization: Determine the yield and characterize the product using techniques such as melting point, NMR, and UV-Vis spectroscopy.
Data Summary and Expected Outcomes
The pH control during the coupling step is the most influential factor in achieving a high yield and purity.
Table 2: pH Guidelines for Azo Coupling Partners
| Coupling Partner Class | Activating Group | Optimal pH Range | Rationale |
|---|---|---|---|
| Phenols / Naphthols | -OH | 8 - 10 (Alkaline) | Deprotonates the hydroxyl group to the more strongly activating phenoxide (-O⁻).[2] |
| Aryl Amines | -NH₂, -NHR, -NR₂ | 4 - 6 (Mildly Acidic) | Prevents deactivation of the ring by protonation of the amine while keeping the diazonium ion stable.[2] |
| Acetanilides | -NHCOCH₃ | 5 - 7 (Neutral) | The amide group is less basic than an amine, allowing for coupling at a slightly higher pH. |
The specific color of the final azo dye is determined by the electronic properties of the entire conjugated system, including the substituents on both aromatic rings. The combination of the electron-donating ethoxy group and the electron-withdrawing nitro group on the diazonium component, coupled with the extended conjugation of a partner like 2-naphthol, typically results in a deep red or orange color.
References
-
Grokipedia. (n.d.). Azo coupling. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved January 15, 2026, from [Link]
-
Angene Chemical. (2025, June 8). Safety Data Sheet: 4-Ethoxy-2-nitroaniline. Retrieved January 15, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved January 15, 2026, from [Link]
-
Patel, A. R., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega, 5(47), 30567–30575. [Link]
-
Wang, W., et al. (2015). A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. Organic Letters, 17(15), 3798–3801. [Link]
-
ResearchGate. (2025). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Retrieved January 15, 2026, from [Link]
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- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 4-Ethoxy-3-nitroaniline
Abstract
4-Ethoxy-3-nitroaniline is a significant chemical intermediate in the synthesis of various organic compounds, including dyes and pharmaceutical agents. The purity, identity, and stability of this compound are critical parameters that dictate its suitability for downstream applications. This guide provides a detailed framework of validated analytical methodologies for the comprehensive characterization of this compound. We present optimized protocols for chromatographic separation and quantification (HPLC, GC-MS), structural elucidation and identification (FTIR, NMR, UV-Vis), and thermal stability assessment (DSC, TGA). This document is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for the analysis of this compound.
Introduction and Physicochemical Properties
The precise analytical characterization of chemical intermediates is a cornerstone of process chemistry and pharmaceutical development. It ensures reproducibility, safety, and compliance with regulatory standards. This compound, a substituted nitroaromatic amine, presents unique analytical challenges due to the presence of multiple functional groups and the potential for isomeric impurities. The methods detailed herein are designed to provide a multi-faceted analytical profile, ensuring unambiguous identification and accurate purity assessment.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Data for this compound | Reference Data |
| Chemical Structure | ![]() | |
| CAS Number | Not readily available | Isomer (4-Ethoxy-2-nitroaniline): 616-86-4[1] |
| Molecular Formula | C₈H₁₀N₂O₃ | C₈H₁₀N₂O₃[1] |
| Molecular Weight | 182.18 g/mol | 182.18 g/mol [1] |
| Appearance | Expected to be a yellow to orange crystalline solid | 4-Nitroaniline is a yellow solid.[2][3] 4-Methoxy-3-nitroaniline is an orange-red solid.[4] |
| Melting Point (°C) | Data not available | Isomer (4-Ethoxy-2-nitroaniline): 89-92 °C. Isomer (3-Ethoxy-4-nitroaniline): 85-87 °C. |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating this compound from its starting materials, synthetic by-products, and, most importantly, its positional isomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: Reverse-phase HPLC is the premier method for quantifying the purity of moderately polar, non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This allows for the accurate determination of purity by area percentage and for assay determination against a reference standard. The separation of nitroaniline isomers is readily achievable with this technique.[5][6]
Protocol 1: HPLC Purity Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identification: The retention time of the main peak in the sample chromatogram should match that of a qualified reference standard.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front peaks).
-
Diagram 1: HPLC Workflow for Purity Analysis
Caption: Workflow for HPLC purity and identity testing.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile impurities.[7] The high resolving power of the gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive structural information based on fragmentation patterns. This is crucial for identifying trace-level process impurities or degradation products. However, care must be taken as nitroaromatic compounds can be thermally labile and may degrade in a hot GC injector.[8][9]
Protocol 2: GC-MS Impurity Profiling
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
GC-MS Conditions:
-
Column: Low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode (to maximize sensitivity), 250 °C. Use of a deactivated liner is critical.[9][10]
-
Oven Program: Initial 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting fragmentation patterns.
-
Confirm the identity of any significant impurities by analyzing corresponding reference standards if available.
-
Diagram 2: GC-MS Workflow for Impurity Identification
Caption: Workflow for GC-MS impurity profiling.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods provide fingerprint information to confirm the identity and structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of the key amine (-NH₂), nitro (-NO₂), and ethoxy (C-O-C) functionalities.
Protocol 3: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Characteristic of primary amine (-NH₂) group.[11] |
| 3100 - 3000 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |
| 2980 - 2850 | Aliphatic C-H Stretch | Corresponds to the ethoxy (-OCH₂CH₃) group. |
| 1630 - 1600 | N-H Scissoring (Bending) | Confirms the primary amine group.[11] |
| 1590 - 1450 | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| 1550 - 1500 | Asymmetric NO₂ Stretch | Strong absorption, highly characteristic of the nitro group.[11][12] |
| 1360 - 1330 | Symmetric NO₂ Stretch | Strong absorption, confirms the nitro group.[11][12] |
| 1250 - 1200 | Aryl-O Asymmetric Stretch | C-O stretch of the aryl ether (ethoxy group). |
| 1050 - 1020 | Aryl-O Symmetric Stretch | C-O stretch of the aryl ether (ethoxy group). |
UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is dominated by a strong π→π* transition, characteristic of the conjugated nitroaniline system. The position of the maximum absorbance (λmax) is sensitive to solvent polarity (solvatochromism), a phenomenon where polar solvents stabilize the more polar excited state, causing a bathochromic (red) shift.[13] This provides valuable information about the electronic structure of the molecule.
Protocol 4: UV-Vis Spectral Analysis
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution in a suitable solvent (e.g., ethanol). Dilute to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Data Acquisition: Scan the spectrum from 200 to 500 nm using the pure solvent as a baseline reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). For nitroanilines, this is typically in the 350-430 nm range depending on the isomer and solvent.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, NMR can definitively distinguish it from its isomers based on chemical shifts and spin-spin coupling patterns of the aromatic protons.[16][17]
Protocol 5: NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard parameters.
-
Data Analysis: Assign peaks based on their chemical shift, integration (for ¹H), and multiplicity.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) (Note: These are predicted values based on substituent effects and data from similar compounds. Actual values may vary.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.2 - 7.0 | m | 2 Aromatic Protons |
| ~ 6.9 - 6.7 | m | 1 Aromatic Proton | |
| ~ 5.0 - 4.5 | br s | -NH₂ (2H) | |
| ~ 4.10 | q | -OCH₂CH₃ (2H) | |
| ~ 1.45 | t | -OCH₂CH₃ (3H) | |
| ¹³C | ~ 150 | s | C-OEt |
| ~ 140 | s | C-NH₂ | |
| ~ 135 | s | C-NO₂ | |
| ~ 125 | d | Aromatic CH | |
| ~ 115 | d | Aromatic CH | |
| ~ 110 | d | Aromatic CH | |
| ~ 65 | t | -OCH₂CH₃ | |
| ~ 15 | q | -OCH₂CH₃ |
Thermal Analysis
Causality: Thermal analysis provides crucial information on the material's stability, melting behavior, and decomposition profile. Differential Scanning Calorimetry (DSC) is used to determine the melting point and purity, while Thermogravimetric Analysis (TGA) measures weight loss upon heating, indicating the onset of thermal decomposition.[18][19][20]
Protocol 6: DSC/TGA Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C.
-
-
Data Analysis:
-
DSC: Determine the onset and peak of the melting endotherm. The sharpness of the peak is an indicator of purity.
-
TGA: Determine the onset temperature of decomposition from the weight loss curve.
-
Diagram 3: Thermal Analysis Workflow
Caption: Workflow for DSC and TGA thermal analysis.
Potential Process-Related Impurities
A thorough characterization requires an understanding of potential impurities arising from the synthetic route. The nitration of N-acetyl-4-ethoxyaniline is a common pathway.[17][21]
Table 4: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Rationale for Presence |
| 4-Ethoxyaniline | ![]() | Unreacted starting material. |
| 4-Ethoxy-2-nitroaniline | ![]() | Isomeric by-product of the nitration reaction. The ethoxy and amino (or acetamido) groups direct electrophilic substitution. |
| N-Acetyl-4-ethoxyaniline | ![]() | Intermediate from the protected synthesis route. |
| N-Acetyl-4-ethoxy-3-nitroaniline | ![]() | Nitrated intermediate prior to deprotection. |
Conclusion
The analytical characterization of this compound requires an orthogonal approach, employing multiple analytical techniques to build a complete profile of the material. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, impurity profile, and thermal stability of this important chemical intermediate. The combination of chromatography (HPLC, GC-MS), spectroscopy (FTIR, NMR, UV-Vis), and thermal analysis (DSC/TGA) constitutes a comprehensive, self-validating system essential for quality control and research and development applications.
References
- Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview.
-
Welsch, T., et al. (2022). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 27(15), 4992. [Link]
-
ResearchGate. (n.d.). The UV–Vis spectra of o-nitroaniline at various reaction times. [Link]
-
Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. [Link]
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ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Link]
-
ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]
- Walsh, M. E., & Ranney, T. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography.
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ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline. [Link]
-
ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs. [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
DTIC. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. [Link]
-
PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. [Link]
-
ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. [Link]
-
SpectraBase. (n.d.). (E)-4-Ethoxy-4-(4-nitroanilino)-1,1,1-trifluorobut-3-en-2-one. [Link]
-
ResearchGate. (n.d.). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. [Link]
-
ResearchGate. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]
-
ResearchGate. (n.d.). TGA curves and corresponding DSC curves for pure polyaniline and its composites. [Link]
-
ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]
-
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
Chegg. (n.d.). predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis. [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
Chegg. (n.d.). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis. [Link]
-
Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. [Link]
-
PubChem. (n.d.). 4-Nitroaniline. [Link]
- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
-
Wikipedia. (n.d.). 4-Nitroaniline. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]
-
Reddit. (n.d.). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]
-
YouTube. (2023). Synthesis of p-Nitroaniline. [Link]
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- 21. magritek.com [magritek.com]
Application Note: High-Performance Thin-Layer Chromatography for Real-Time Monitoring of Azo Dye Synthesis from 4-Ethoxy-3-nitroaniline
Abstract
This application note provides a comprehensive guide to utilizing Thin-Layer Chromatography (TLC) for the qualitative, real-time monitoring of chemical reactions involving 4-Ethoxy-3-nitroaniline. We present a detailed protocol using the synthesis of an azo dye as a model reaction, a common transformation for aromatic amines. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into method development, execution, and interpretation of TLC data for effective reaction tracking. The principles and protocols detailed herein are broadly applicable to a range of reactions involving substituted anilines.
Introduction: The Strategic Role of TLC in Reaction Monitoring
In the fast-paced environment of chemical synthesis and drug development, the ability to rapidly and accurately assess the progress of a reaction is paramount. Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and powerful analytical tool for this purpose.[1] Its primary utility lies in providing a qualitative snapshot of the reaction mixture at any given point, allowing the chemist to determine the consumption of starting materials, the formation of products, and the presence of any intermediates or byproducts.[2] This real-time feedback is crucial for optimizing reaction conditions, determining reaction endpoints, and informing purification strategies.
This compound is a key intermediate in the synthesis of various dyes and pharmaceutically relevant compounds. Its reactions, such as diazotization followed by azo coupling, involve significant changes in the electronic and structural features of the molecule, leading to substantial differences in polarity between the starting material, intermediates, and the final product. These polarity changes are the cornerstone of successful separation and monitoring by TLC.
The Underlying Principle: Separation Based on Polarity
TLC operates on the principle of differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] In normal-phase TLC, a polar adsorbent like silica gel is coated on a plate (the stationary phase), and a less polar solvent mixture (the mobile phase) moves up the plate via capillary action.
The separation is governed by the polarity of the compounds in the reaction mixture:
-
Polar compounds will have a stronger affinity for the polar stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value.
-
Non-polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rƒ value.
The Rƒ value is a key metric in TLC and is calculated as follows:
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1]
By observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, one can effectively monitor the reaction's progress.
Case Study: Monitoring the Synthesis of an Azo Dye
To illustrate the practical application of TLC in monitoring reactions of this compound, we will focus on a representative two-step synthesis of an azo dye.
Step 1: Diazotization of this compound
In this step, the primary aromatic amine, this compound, is converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.
Step 2: Azo Coupling with a Coupling Agent (e.g., 2-Naphthol)
The highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as 2-naphthol, to form the intensely colored azo dye.
The progress of this reaction can be monitored by observing the consumption of the this compound and the formation of the highly colored, and typically more polar, azo dye.
Causality Behind Experimental Choices
Stationary Phase: Silica gel 60 F₂₅₄ plates are the standard choice for their high polarity, which allows for good separation of a wide range of organic compounds. The F₂₅₄ indicator is a fluorescent material that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. Aromatic compounds, like the starting material and product in our case study, are typically UV-active.
Mobile Phase Selection: The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point. The polarity of the eluent is adjusted by changing the ratio of the solvents. For the separation of aromatic amines and azo dyes, a mobile phase of intermediate polarity is generally effective. A good starting point for this system is a 7:3 or 8:2 mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally to achieve Rƒ values for the key components between 0.2 and 0.8 for clear separation.
Visualization Techniques: Since this compound is a colored compound (typically yellow), its spot may be visible to the naked eye. However, for better sensitivity and to visualize other non-colored intermediates or byproducts, additional techniques are employed.
-
UV Light (254 nm): Aromatic and conjugated systems absorb UV light and will appear as dark spots on the fluorescent background of the TLC plate.[3] This is a non-destructive method and should be the first visualization technique used.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method where iodine complexes with many organic compounds, rendering them as brown spots.[3] This is particularly useful for visualizing a wide range of compounds.
-
Chemical Stains: For compounds that are not UV-active or do not stain well with iodine, specific chemical stains can be used. For aromatic amines, a p-anisaldehyde stain can be effective, often producing colored spots upon heating.
Detailed Experimental Protocols
Preparation for TLC Monitoring
-
Prepare the TLC Chamber: Line a developing chamber with a piece of filter paper. Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into the chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes. Saturation of the chamber with solvent vapors is crucial for reproducible results.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for spotting: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RXN): At various time points during the reaction, withdraw a small aliquot (a drop) of the reaction mixture and dilute it with a suitable solvent.
-
Step-by-Step TLC Workflow
-
Spotting the Plate:
-
Using a capillary tube, spot a small amount of the prepared starting material solution onto the "SM" lane on the baseline.
-
Spot the diluted reaction mixture onto the "RXN" lane.
-
On the "CO" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot. The co-spot helps in confirming the identity of the starting material spot in the reaction mixture lane.
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Calculate the Rƒ values for the starting material and the product spots.
-
Data Presentation and Interpretation
The progress of the reaction is monitored by observing the changes in the TLC plate over time.
| Time Point | Observation on TLC Plate | Interpretation |
| t = 0 | A single, strong spot is visible in the "SM" and "RXN" lanes with the same Rƒ value. | The reaction has not yet started. |
| t = 1 hr | The spot corresponding to the starting material in the "RXN" lane has diminished in intensity, and a new, lower Rƒ spot (the product) has appeared. | The reaction is proceeding. The product is more polar than the starting material. |
| t = 3 hrs | The starting material spot in the "RXN" lane is very faint or has disappeared completely. The product spot is now intense. | The reaction is nearing completion or is complete. |
Expected Rƒ Values (Illustrative):
| Compound | Mobile Phase (7:3 Hexane:Ethyl Acetate) |
| This compound (SM) | ~0.6 |
| Azo Dye Product | ~0.3 |
Note: These are illustrative values. Actual Rƒ values will depend on the specific reaction conditions and the exact mobile phase composition.
Visualizing the Workflow and Chemical Transformation
TLC Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
Chemical Transformation in Azo Dye Synthesis
Caption: Reaction scheme for the synthesis of an azo dye.
Trustworthiness: A Self-Validating System
The protocol described herein incorporates self-validating checks to ensure the reliability of the results:
-
The Co-spot: The use of a co-spot is a critical internal control. It confirms that the disappearance of a spot in the reaction lane is genuinely due to the consumption of the starting material and not an artifact of the reaction matrix affecting the Rƒ value.
-
Reproducibility: Consistent Rƒ values for the starting material across different TLC plates run under the same conditions validate the consistency of the experimental setup.
-
Visualization Cross-check: Using multiple visualization techniques (e.g., UV followed by a chemical stain) can help to confirm the presence of all components and ensure that no spots are being missed.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of organic reactions. Its simplicity, speed, and low cost make it an ideal first-line analytical technique in any synthesis laboratory. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively track the progress of reactions involving this compound and other substituted anilines, leading to more efficient process optimization and a deeper understanding of the chemical transformations at hand.
References
-
Synthesis of azo dyes. (2013, January 23). One Part of Chemistry. Retrieved from [Link]
-
LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester Department of Chemistry. How To: Monitor by TLC. Retrieved from [Link]
-
Wichita State University. Monitoring Reactions by TLC. Retrieved from [Link]
-
Scribd. Analysis of The Composition of Mixture of Nitro An... Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
Sources
Application Note: A Guide to the Synthesis and 1H NMR-Based Product Analysis of 4-Ethoxy-3-nitroaniline
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 4-ethoxy-3-nitroaniline, a key intermediate in various chemical manufacturing processes. We delve into the strategic considerations of the synthesis, which involves a protective acetylation of 4-ethoxyaniline, followed by a regioselective nitration and subsequent deprotection. The core of this application note is a rigorous methodology for utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural integrity and assess the purity of the final product. This guide is designed for researchers, scientists, and professionals in drug development, offering field-proven insights into experimental choices, data interpretation, and troubleshooting common synthetic challenges.
Introduction: The Synthetic and Analytical Challenge
This compound is a substituted aromatic amine of significant interest in the synthesis of dyes, pigments, and pharmaceutical compounds[1]. Its synthesis is a classic example of electrophilic aromatic substitution on a highly activated benzene ring. The starting material, 4-ethoxyaniline, possesses two potent activating groups: an amino (-NH₂) group and an ethoxy (-OCH₂CH₃) group, positioned para to each other[2]. Both are ortho-, para-directing, which presents a challenge in achieving regioselectivity during nitration.
Direct nitration of 4-ethoxyaniline is often problematic, leading to oxidation of the aniline ring and the formation of a mixture of undesired isomers and tarry byproducts[3]. To circumvent these issues, a robust synthetic strategy involves the temporary protection of the highly activating amino group via acetylation. This moderation of the amino group's activating strength allows for a more controlled and selective nitration.
¹H NMR spectroscopy stands as the definitive analytical tool for post-synthesis analysis in this context. It provides unambiguous structural confirmation by mapping the electronic environment of every proton in the molecule. Furthermore, its quantitative nature allows for the precise detection and measurement of residual starting materials or isomeric impurities, making it indispensable for quality control. This note will guide the user through the synthesis and the subsequent, critical ¹H NMR analysis.
Strategic Synthesis of this compound
The synthesis is performed in a three-step sequence designed to maximize yield and purity by controlling the regiochemical outcome of the nitration reaction.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis and analysis of this compound.
Causality Behind the Synthetic Strategy
-
Protection (Acetylation): The amino group of 4-ethoxyaniline is a powerful activating group, making the ring highly susceptible to oxidation by the nitrating agent (nitric acid)[3]. Converting the amine to an acetamide (-NHCOCH₃) moderates its activating effect. The bulky acetyl group also provides steric hindrance, further directing the incoming electrophile (NO₂⁺) to the position ortho to the amino group, which is less sterically hindered than the position ortho to the ethoxy group.
-
Nitration: The nitration of the protected intermediate, N-(4-ethoxyphenyl)acetamide, is an electrophilic aromatic substitution. The reaction is performed at low temperatures (0-10 °C) to control the exothermic nature of the reaction and prevent the formation of dinitrated byproducts[3][4].
-
Deprotection (Hydrolysis): The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding the final product[5][6].
Experimental Protocol: Synthesis
Materials:
-
4-Ethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated Sulfuric acid (98%)
-
Concentrated Nitric acid (70%)
-
Ethanol
-
Ice
Protocol:
Step 1: Acetylation of 4-Ethoxyaniline
-
In a 250 mL flask, dissolve 10.0 g of 4-ethoxyaniline in 30 mL of glacial acetic acid.
-
To this solution, slowly add 10.0 mL of acetic anhydride with constant stirring.
-
Gently warm the mixture to approximately 50°C for 15 minutes to ensure the reaction goes to completion.
-
Pour the warm reaction mixture into 200 mL of ice-cold water while stirring vigorously.
-
Collect the precipitated white solid, N-(4-ethoxyphenyl)acetamide, by vacuum filtration. Wash the solid with cold water and dry it thoroughly.
Step 2: Nitration of N-(4-ethoxyphenyl)acetamide
-
Carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, cooled in an ice bath.
-
Suspend 9.0 g of the dried N-(4-ethoxyphenyl)acetamide in 20 mL of glacial acetic acid in a flask and cool the mixture in an ice bath to 0-5°C.
-
Add the cold nitrating mixture dropwise to the suspension over 30 minutes, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.
-
Pour the reaction mixture onto 200 g of crushed ice. The yellow product, N-(4-ethoxy-2-nitrophenyl)acetamide, will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis to this compound
-
In a round-bottom flask fitted with a reflux condenser, add the crude N-(4-ethoxy-2-nitrophenyl)acetamide and 50 mL of 70% sulfuric acid.
-
Heat the mixture to boiling and reflux for 30-45 minutes, or until the solid has completely dissolved.
-
Cool the solution and carefully pour it into 250 mL of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the product precipitates.
-
Collect the crude this compound by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure product.
¹H NMR Protocol for Product Validation
¹H NMR is a non-destructive technique that provides detailed information about the molecular structure and is ideal for monitoring reaction progress and confirming the final product's identity[7][8][9].
Protocol: NMR Sample Preparation
A properly prepared sample is crucial for obtaining a high-resolution spectrum.
Materials:
-
Dried, purified this compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pasteur pipette with a cotton or glass wool plug
Protocol:
-
Transfer the solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). CDCl₃ is a good first choice for many organic compounds[13].
-
Ensure the sample dissolves completely. Gentle vortexing may be required.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter[11].
-
Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer[12].
Protocol: Data Acquisition
While specific parameters are instrument-dependent, the following provides a general guideline for a standard ¹H NMR experiment on a 400 MHz spectrometer.
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each peak.
Interpretation of the ¹H NMR Spectrum
The structure of this compound has distinct proton environments that give rise to a predictable NMR spectrum. The aromatic region (typically 6.5-8.5 ppm) is particularly diagnostic[14][15].
Diagram: Labeled Structure for NMR Analysis
Caption: Labeled protons on this compound for spectral assignment.
Expected Spectral Data
The following table summarizes the predicted ¹H NMR signals for this compound. The electron-donating -NH₂ and -OCH₂CH₃ groups shield adjacent protons (shifting them upfield), while the strongly electron-withdrawing -NO₂ group deshields them (shifting them downfield)[16][17].
| Proton Label | Approx. Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Hₐ | ~7.5 - 7.7 | 1H | Doublet (d) | J ≈ 2-3 Hz | Ortho to the strongly deshielding -NO₂ group. Coupled only to Hb (meta). |
| Hb | ~6.9 - 7.1 | 1H | Doublet of Doublets (dd) | J ≈ 8-9 Hz, 2-3 Hz | Ortho to -NH₂ (shielding), meta to -NO₂. Coupled to Hc (ortho) and Hₐ (meta). |
| Hc | ~6.7 - 6.9 | 1H | Doublet (d) | J ≈ 8-9 Hz | Ortho to the ethoxy group and para to the -NO₂ group. Coupled only to Hb (ortho). |
| -NH₂ | ~4.0 - 6.0 | 2H | Broad Singlet (br s) | N/A | Chemical shift is variable and depends on concentration and solvent. Broad due to quadrupole relaxation and potential exchange. |
| -OCH₂CH₃ | ~4.0 - 4.2 | 2H | Quartet (q) | J ≈ 7 Hz | Methylene protons adjacent to an oxygen atom and coupled to the methyl group protons. |
| -OCH₂CH₃ | ~1.3 - 1.5 | 3H | Triplet (t) | J ≈ 7 Hz | Methyl protons coupled to the adjacent methylene group protons. |
Self-Validation: Identifying Impurities
The trustworthiness of the analysis comes from its ability to identify key impurities, ensuring the final product meets the required specifications.
-
Unreacted Starting Material (N-(4-ethoxyphenyl)acetamide): Look for a sharp singlet around 2.1-2.2 ppm corresponding to the acetyl methyl group (-COCH₃). The aromatic region would also show a simpler pattern characteristic of a para-disubstituted ring system.
-
Isomeric Byproduct (e.g., N-(4-ethoxy-3-nitrophenyl)acetamide): If nitration occurred ortho to the ethoxy group, the splitting patterns and chemical shifts in the aromatic region would be distinctly different. The analysis of coupling constants is crucial for distinguishing between isomers[16][18][19]. A different set of three aromatic signals with unique J-couplings would be observed.
By integrating the signals of the product and any identified impurities, a quantitative assessment of the product's purity can be achieved.
Conclusion
The synthesis of this compound via a protection-nitration-deprotection sequence is a reliable method for producing this valuable chemical intermediate with high regioselectivity. This application note establishes that ¹H NMR spectroscopy is an essential and powerful tool for the unambiguous confirmation of the product's structure and the quantitative assessment of its purity. The detailed protocols and spectral interpretation guidelines provided herein offer a self-validating framework for researchers to confidently synthesize and analyze this compound, ensuring the integrity of their results and the quality of their materials.
References
- Process for preparing 4-fluoro-3-nitroaniline.
- Assigning the ¹H-NMR Signals of Aromatic Ring 1H-
- Aromatics - NMR Spectroscopy. University of Colorado Boulder, Department of Chemistry.
- Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis. Chegg.
- 4-Ethoxyaniline.
- NMR Sample Preparation: The Complete Guide.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Short Summary of ¹H-NMR Interpretation. University of California, Los Angeles, Department of Chemistry & Biochemistry.
- Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline deriv
- ¹H NMR Chemical Shifts.
- Prepar
- High resolution NMR spectra of some tri-substituted benzenes.
- NMR Reaction Monitoring Robust to Spectral Distortions.
- The Aromatic Region in ¹H NMR. University of Calgary, Department of Chemistry.
- NMR Sample Preparation.
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- Nitration: Prepar
- Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
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Application Notes: Synthesis and Application of Disperse Dyes Utilizing 4-Ethoxy-3-nitroaniline
Document ID: AN-DDS-260115-01
Abstract
This document provides a comprehensive technical guide for researchers and chemical development professionals on the utilization of 4-Ethoxy-3-nitroaniline as a pivotal diazo component in the synthesis of azo disperse dyes. It elucidates the underlying chemical principles, provides detailed, field-proven protocols for synthesis and textile application, and outlines methods for characterization and quality control. The causality behind critical experimental parameters is explained to empower users to not only replicate the methods but also to adapt and troubleshoot them effectively.
Introduction: The Strategic Role of this compound in Disperse Dye Chemistry
Disperse dyes are the only class of colorants effective for dyeing hydrophobic synthetic fibers, most notably polyester (PET), due to their non-ionic nature and low water solubility.[1][2] The chromophoric system of many commercially significant red, orange, and yellow disperse dyes is based on an azo (-N=N-) bridge connecting two aromatic systems.
This compound is a highly valuable primary aromatic amine, or "diazo component," for the synthesis of these dyes. Its molecular architecture offers distinct advantages:
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, it acts as a powerful auxochrome, causing a bathochromic (deepening of color) shift in the dye's absorption spectrum. This is crucial for achieving vibrant shades in the yellow to red region.[1] Furthermore, the presence of electron-withdrawing groups can enhance the light fastness of the final dye.[1][3]
-
The Ethoxy Group (-OC₂H₅): This group subtly influences the dye's properties, including its solubility in the dye bath and its affinity for the polyester fiber, which can impact dyeing efficiency and fastness.
This guide details the transformation of this compound into a vibrant disperse dye through the fundamental processes of diazotization and azo coupling, followed by its application onto polyester fabric.
Core Chemical Principles
The synthesis of an azo dye from this compound is a two-stage process.[4][5] Understanding the mechanism and critical parameters of each stage is paramount for a successful and reproducible synthesis.
Stage 1: Diazotization
Diazotization is the conversion of the primary amino group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺Cl⁻). This is achieved by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[6][7]
Causality of Experimental Conditions:
-
Low Temperature (0-5 °C): This is the most critical parameter. Arenediazonium salts are thermally unstable and will readily decompose at higher temperatures, primarily yielding the corresponding phenol and releasing nitrogen gas.[8][9] This side reaction not only reduces the yield but also introduces impurities. Maintaining the reaction in an ice bath is non-negotiable.
-
Strong Acidic Medium: The acid serves two purposes: it dissolves the amine by forming its salt and it reacts with sodium nitrite to generate the necessary nitrous acid. An excess of acid is required to maintain a low pH and prevent the newly formed diazonium salt from coupling with unreacted amine, which would form undesirable triazene impurities.[9]
Caption: Workflow for the diazotization of this compound.
Stage 2: Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction.[10][11] The diazonium salt, a weak electrophile, attacks an electron-rich "coupling component." For disperse dyes, common coupling components are derivatives of aniline or naphthol. The substitution typically occurs at the para position of the coupling component, which is sterically and electronically favored.[10][12]
Causality of Experimental Conditions:
-
Electron-Rich Coupler: The coupling component must be highly activated with an electron-donating group (e.g., -OH, -NR₂).
-
pH Control: The pH of the coupling medium is crucial. The reaction must be acidic enough to prevent the formation of diazotate ions from the diazonium salt, but not so acidic that it protonates the amino group of the coupling component, which would deactivate it. A mildly acidic to neutral pH is often optimal.[10]
Safety & Handling
Working with nitroaniline derivatives and the diazotization process requires strict adherence to safety protocols.
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[13] It may cause damage to organs through prolonged or repeated exposure. Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, and a lab coat at all times.[14]
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. It is acutely toxic if swallowed.
-
Diazonium Salts: Never isolate diazonium salts in their dry, solid form. They are notoriously unstable and can be explosive.[8][9] Always use the generated diazonium salt solution immediately in the next step.
| Hazard Statement | Compound | Precautionary Measures |
| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | This compound, Sodium Nitrite | Use only in a fume hood, avoid breathing dust, wear appropriate PPE.[13] |
| H373: May cause damage to organs through prolonged exposure | This compound | Minimize exposure duration, use engineering controls. |
| Explosion Hazard | Dry Arenediazonium Salts | DO NOT ISOLATE. Prepare and use immediately in solution.[8][9] |
Experimental Protocol 1: Synthesis of a Representative Monoazo Disperse Dye
This protocol describes the synthesis of a representative orange/red disperse dye by coupling diazotized this compound with N,N-diethylaniline.
Part A: Diazotization of this compound
Materials:
-
This compound (1.0 molar equivalent)
-
Concentrated Hydrochloric Acid (approx. 3.0 molar equivalents)
-
Sodium Nitrite (NaNO₂) (1.05 molar equivalents)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Amine Salt Preparation: In a 250 mL beaker, add this compound (1.0 eq). Carefully add distilled water (approx. 50 mL) followed by concentrated HCl (3.0 eq). Stir until the amine fully dissolves to form a clear solution of its hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the next step.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water (approx. 20 mL). Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine salt solution over 20-30 minutes. Crucial: Keep the tip of the dropping funnel below the surface of the liquid to prevent loss of nitrous oxides, and ensure the temperature never exceeds 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.
-
Self-Validation & Quenching: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess HNO₂.[15] Add a small amount of urea or sulfamic acid portion-wise until the test is negative. This step is vital to prevent side reactions in the coupling stage. The resulting clear, cold solution is the diazonium salt, ready for immediate use.
Part B: Azo Coupling with N,N-diethylaniline
Materials:
-
N,N-diethylaniline (1.0 molar equivalent)
-
Glacial Acetic Acid
-
Cold diazonium salt solution (from Part A)
-
Sodium Hydroxide solution (10% w/v)
Procedure:
-
Coupler Solution: In a 500 mL beaker, dissolve N,N-diethylaniline (1.0 eq) in a small volume of glacial acetic acid (approx. 15 mL). Add approximately 100 mL of cold water and crushed ice.
-
Coupling Reaction: Place the coupler solution in an ice bath. With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the coupler solution over 30 minutes. Maintain the temperature below 10 °C. A brightly colored precipitate (the azo dye) should form immediately.
-
Reaction Completion: Continue stirring the reaction mixture in the cold for another 1-2 hours to ensure the coupling reaction goes to completion.
-
Isolation & Work-up: Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until the pH is approximately 5-6 to ensure complete precipitation of the dye.
-
Filtration and Washing: Filter the precipitated dye using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless. This removes residual salts and acids.
-
Drying: Dry the purified dye in an oven at 60-70 °C to a constant weight. Calculate the percentage yield.
Caption: Step-by-step workflow for the synthesis of a disperse dye.
Characterization of the Synthesized Dye
Confirmation of the product's structure and purity is essential.
| Technique | Purpose | Expected Observation |
| UV-Vis Spectroscopy | Determine the wavelength of maximum absorbance (λmax) and confirm the color. | A strong absorbance peak, typically in the 400-500 nm range for an orange/red dye.[16][17] |
| FTIR Spectroscopy | Identify key functional groups. | Characteristic peaks for -N=N- (azo), -NO₂ (nitro), C-O-C (ether), and aromatic C-H bonds.[1] |
| ¹H & ¹³C NMR | Full structural elucidation and confirmation. | Signals corresponding to the number and environment of protons and carbons in the proposed structure.[1][18] |
| Thin Layer Chromatography (TLC) | Assess purity. | A single spot indicates a relatively pure compound.[1][15] |
Application Protocol 2: Dyeing of Polyester Fabric
This protocol outlines the high-temperature exhaust dyeing method, which is standard for applying disperse dyes to polyester.
Materials:
-
Synthesized Disperse Dye
-
Polyester Fabric
-
Dispersing Agent (e.g., lignosulfonate-based)
-
Acetic Acid (for pH control)
-
Sodium Hydrosulfite & Sodium Hydroxide (for reduction clearing)
Procedure:
-
Dye Dispersion: Create a fine paste of the synthesized dye powder (e.g., 1% on weight of fabric) with a small amount of dispersing agent and water. This paste is then added to the main dyebath with stirring to form a stable dispersion.[1][16]
-
Dyeing Process:
-
Prepare the dyebath with the required amount of dye dispersion, dispersing agent (e.g., 1 g/L), and water to a liquor ratio of 10:1.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[16]
-
Introduce the polyester fabric into the dyebath at ambient temperature.
-
Seal the high-pressure dyeing apparatus and raise the temperature to 130 °C at a rate of 2 °C/minute.
-
Maintain the temperature at 130 °C for 60 minutes to allow the dye to penetrate and diffuse into the polyester fibers.[3][16]
-
Cool the dyebath to 70 °C and drain.
-
-
Reduction Clearing (After-treatment):
-
Prepare a fresh bath containing sodium hydrosulfite (2 g/L), sodium hydroxide (2 g/L), and a non-ionic detergent (1 g/L) at 70-80 °C.[16]
-
Treat the dyed fabric in this clearing bath for 15-20 minutes to strip any unfixed dye from the fiber surface. This step is critical for achieving good wash and rubbing fastness.
-
Rinse the fabric thoroughly, neutralize with dilute acetic acid, and dry.
-
Caption: Standard workflow for applying the synthesized disperse dye.
Expected Performance & Data Summary
Dyes derived from this compound are expected to exhibit good all-around performance on polyester.
Table 1: Typical Fastness Properties
| Fastness Property | Test Method | Expected Result (Scale 1-5) |
| Light Fastness | ISO 105-B02 | 4-5 |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
| Sublimation Fastness | ISO 105-P01 | 4 |
| Note: Results are typical and can vary based on the specific coupling component used and dyeing conditions.[1][16] |
References
-
Otutu, J. O., et al. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096. [Link]
-
Request PDF. (2025). Disperse dyes derived from 2-methoxy-5-nitroaniline. ResearchGate. [Link]
-
Organic Chemistry Portal. Azo Coupling. [Link]
-
Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment (IRME), 4(1), 12-20. [Link]
-
Madu, A. N., et al. On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. ResearchGate. [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 4-Ethoxy-2-nitroaniline. [Link]
-
Wikipedia. Azo coupling. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]
-
ResearchGate. Absorption spectra of diazocouple of p-nitroaniline and ethoxyethylene.... [Link]
-
YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]
-
WebAssign. Experiment 9 - Arenediazonium Salts. [Link]
-
Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. [Link]
-
ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. [Link]
-
YouTube. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Quora. What is the Diazo coupling reaction of an aromatic amine?. [Link]
-
FTST Journal. SYNTHESIS OF AZO DISPERSE DYES DERIVED FROM 4-PHENOXYANILINE AND 3-CHLOROANILINE AND THEIR DYEABILITY ON POLYESTER FABRIC. [Link]
-
OUCI. synthesis, characterization and dyeing performance of mono azo disperse dyes based on 2-amino 5-(4'-nitro phenyl) 1,3,4-thiadiazole moiety. [Link]
-
National Institutes of Health (NIH). (2020). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt.... [Link]
-
Khan Academy. (2023). Azo dye formation | Electrophilic aromatic substitution reactions. [Link]
-
SciSpace. The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. [Link]
-
ResearchGate. The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. [Link]
-
YouTube. (2024). Lec4 - Diazotization Reactions. [Link]
-
Organic Syntheses. 1,2,3-triiodo-5-nitrobenzene. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 4-Ethoxy-3-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Ethoxy-3-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource in a direct question-and-answer format to address the specific challenges encountered during this multi-step synthesis.
Section 1: The Synthetic Pathway at a Glance
The synthesis of this compound from 4-Ethoxyaniline (p-Phenetidine) is a classic three-step process designed to control regioselectivity and prevent unwanted side reactions. This strategy involves:
-
Protection: The highly activating and oxidatively sensitive amino group is first protected via acetylation.
-
Nitration: Electrophilic aromatic substitution is performed on the protected intermediate.
-
Deprotection: The acetyl group is removed via hydrolysis to yield the final product.
The entire workflow is outlined below.
Caption: Overview of the three-step synthesis of this compound.
Section 2: Troubleshooting Guide & Yield Optimization
This section directly addresses the most common issues encountered during the synthesis. The question-and-answer format provides a quick reference for identifying problems and implementing effective solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete reaction in one or more steps. 2. Product loss during workup and purification. 3. Significant side product formation. | 1. Monitor each step by Thin Layer Chromatography (TLC) to ensure full conversion. 2. Optimize extraction and recrystallization solvent systems. 3. Strictly control reaction conditions, especially temperature during nitration.[1] |
| Formation of Tarry, Dark-Colored Byproducts | 1. Oxidation of the aniline ring by the nitrating agent. 2. Reaction temperature during nitration was too high. | 1. Ensure the acetylation of the starting material is complete before proceeding. The acetamido group protects the ring from oxidation.[1] 2. Maintain strict temperature control (0-10 °C) during the dropwise addition of the nitrating mixture using an ice-salt bath.[2] |
| Isomeric Impurities Detected (e.g., 4-Ethoxy-2-nitroaniline) | 1. The ethoxy and acetamido groups direct nitration to different ortho positions. 2. Lack of sufficient steric hindrance to block the 2-position. | 1. The acetamido group is ortho, para-directing. The ethoxy group is also ortho, para-directing. Nitration can occur at either position ortho to these groups.[3] 2. While separating isomers can be difficult, careful control of nitration temperature and the choice of nitrating agent can influence the isomer ratio. Purification via fractional crystallization or column chromatography may be required. |
| Incomplete Hydrolysis of the Nitro-Intermediate | 1. Insufficient reflux time. 2. Inadequate concentration of the acid or base catalyst. | 1. Monitor the reaction progress via TLC until the starting N-acetyl-4-ethoxy-3-nitroaniline spot disappears. 2. Ensure the recommended concentration of acid (e.g., 70% H₂SO₄ or concentrated HCl) is used and reflux is maintained for the specified duration.[4][5] |
| Product Fails to Precipitate During Workup | 1. Nitration Step: The reaction mixture was not poured into a sufficiently large volume of ice/water. 2. Hydrolysis Step: The solution was not properly neutralized to precipitate the free amine. | 1. Pour the nitration reaction mixture slowly into a large beaker of crushed ice with vigorous stirring to ensure complete precipitation.[4] 2. After acid hydrolysis, the product exists as an ammonium salt. Carefully neutralize the solution with a base (e.g., NaOH or ammonia solution) until it is alkaline to precipitate the this compound.[2][5] |
Q1: My final yield is consistently low. Where should I start investigating?
A: A low overall yield is a multi-factorial problem. A logical, step-by-step investigation is crucial.
Caption: Troubleshooting logic for diagnosing the cause of low product yield.
Start by using TLC to analyze the completeness of each reaction before proceeding to the next step. Ensure your starting materials are pure and dry. Pay close attention to your purification technique; significant product can be lost during recrystallization if the solution is not cooled sufficiently or if an inappropriate solvent is used.[6]
Q2: Why is the acetylation of 4-ethoxyaniline a mandatory first step?
A: This protection step is critical for two primary reasons:
-
Preventing Oxidation: The free amino group (-NH₂) is highly activating and makes the aromatic ring extremely susceptible to oxidation by strong acids like nitric acid.[1] Direct nitration of an unprotected aniline often results in the formation of dark, tarry polymerization products and a low yield of the desired nitroaniline.[1]
-
Controlling Regioselectivity: Converting the amino group to an acetamido group (-NHCOCH₃) moderates its activating effect. While still an ortho-, para-director, the acetamido group provides better regiochemical control and reduces the formation of unwanted isomers and polysubstituted products.[7][8]
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a laboratory setting. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol 1: Acetylation of 4-Ethoxyaniline
This procedure converts the starting material into N-(4-ethoxyphenyl)acetamide (Phenacetin).
-
Materials:
-
4-Ethoxyaniline (1 mole)
-
Acetic Anhydride (1.1 moles)
-
Glacial Acetic Acid
-
Ice-cold water
-
-
Procedure:
-
In a round-bottomed flask equipped with a stirrer, dissolve 1 mole of 4-ethoxyaniline in glacial acetic acid.
-
Slowly add 1.1 moles of acetic anhydride to the solution while stirring. An exothermic reaction will occur.[9]
-
After the initial exotherm subsides, gently warm the mixture on a water bath for approximately 15-20 minutes to ensure the reaction goes to completion.
-
Pour the warm reaction mixture into a large beaker containing ice-cold water to precipitate the N-(4-ethoxyphenyl)acetamide.
-
Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and press dry.[1] The crude product is typically of sufficient purity for the next step.
-
Protocol 2: Nitration of N-(4-ethoxyphenyl)acetamide
This is the most critical step for yield and purity. Temperature control is paramount.
-
Materials:
-
N-(4-ethoxyphenyl)acetamide (from Step 1)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Crushed Ice
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the dried N-(4-ethoxyphenyl)acetamide.
-
Slowly add concentrated sulfuric acid while stirring, ensuring the solid dissolves completely.
-
Cool the flask in an ice-salt bath to between 0 °C and 5 °C.[2]
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping this mixture cool in an ice bath.
-
Using the dropping funnel, add the chilled nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: Maintain the reaction temperature below 10 °C throughout the addition.[2]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.
-
Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid, N-acetyl-4-ethoxy-3-nitroaniline, will precipitate.[10]
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove all residual acid.
-
Protocol 3: Hydrolysis of N-acetyl-4-ethoxy-3-nitroaniline
This final step removes the protecting group to yield the target molecule.
-
Materials:
-
Crude N-acetyl-4-ethoxy-3-nitroaniline (from Step 2)
-
70% Sulfuric Acid (or Concentrated Hydrochloric Acid)[5]
-
Sodium Hydroxide solution (or Ammonia solution)
-
Ice
-
-
Procedure:
-
Place the wet, crude N-acetyl-4-ethoxy-3-nitroaniline into a round-bottomed flask.
-
Add a sufficient volume of 70% sulfuric acid (approximately 4-5 mL per gram of starting material).[4]
-
Attach a reflux condenser and heat the mixture gently under reflux for 30-45 minutes, or until TLC analysis shows the disappearance of the starting material.[11]
-
Allow the mixture to cool slightly, then pour it into a beaker containing cold water or crushed ice.
-
Carefully neutralize the acidic solution by slowly adding sodium hydroxide or ammonia solution until the mixture is alkaline (check with pH paper). This will precipitate the free amine, this compound, as a yellow-orange solid.[5]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the final product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization, typically from an ethanol-water mixture.[9][12]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a different nitrating agent?
-
A: While the H₂SO₄/HNO₃ system is standard, other nitrating agents can be used. However, each may affect the isomer ratio and reaction conditions. Any deviation from this established protocol should be thoroughly researched and tested on a small scale first.
-
-
Q: How do I confirm I have the correct isomer (3-nitro vs. 2-nitro)?
-
A: The most reliable methods are spectroscopic. ¹H NMR analysis is definitive, as the splitting patterns of the aromatic protons will be distinct for each isomer.[3][13] Melting point determination can also be a good indicator, provided a pure sample is obtained, as isomers often have different melting points.
-
-
Q: What is the primary safety concern with this synthesis?
-
A: The nitration step is highly exothermic and involves the use of strong, corrosive acids. The nitrating mixture must be prepared and added slowly with efficient cooling to prevent the reaction temperature from running away, which could lead to violent splashing and the formation of dangerous side products. Always work in a fume hood and wear appropriate PPE, including acid-resistant gloves and safety goggles.[4]
-
References
-
Büchi, J., et al. (1975). Nitrosation of phenacetin. Formation of N-nitroso-2-nitro-4-ethoxyacetanilide as an unstable product of the nitrosation in dilute aqueous-acidic solution. Arzneimittelforschung, 25(10), 1472-5. Link
- BenchChem. (2025). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols. BenchChem Technical Documents.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. BenchChem Technical Documents.
-
Muralikrishna, U., et al. (2014). Single crystal structure of 4-methoxy-2-nitroacetanilide: A comparative study with implications to the mechanism(s) of toxicity of phenacetin. ResearchGate. Link
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxy-2-nitroaniline. BenchChem Technical Documents.
-
Pollack, R. M., & Bender, M. L. (1970). ALKALINE HYDROLYSIS OF p-NITROACETANILIDE AND p-FORMYLACETANILIDE. J. Amer. Chem. Soc., 92, 7190-4. Link
-
ResearchGate. (n.d.). Nitration reaction and formation of p-nitroacetanilide and o-nitroacetanilide. Link
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
-
Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline. Link
-
YouTube. (2023). Synthesis of p-Nitroaniline. Link
-
YouTube. (2020). p-Nitroaniline : Organic synthesis. Link
-
Chegg. (2023). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline. Link
-
Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Link
-
Szostak, R., et al. (2017). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Link
-
CORE. (n.d.). Redetermination of p-ethoxyacetanilide (phenacetin). Link
-
ResearchGate. (2023). Nitration of Acetanilide. Link
-
YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. Link
- ChemIQSoc. (2021). Preparation of 4-nitroacetanilide and 4-nitroaniline. Project Number: 2021-1-SK01-KA220-VET-000027995.
-
NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. Link
-
Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Link
-
PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Link
-
Chegg. (2022). predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline. Link
-
YouTube. (2024). Making Nitroaniline (And the Exploding Snake). Link
Sources
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- 2. books.rsc.org [books.rsc.org]
- 3. Predicting which product will be formed | Chegg.com [chegg.com]
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- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
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- 13. Solved predicting which product will be formed | Chegg.com [chegg.com]
Overcoming challenges in the purification of 4-Ethoxy-3-nitroaniline
Technical Support Center: 4-Ethoxy-3-nitroaniline Purification
Welcome to the dedicated technical support guide for overcoming challenges in the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar intermediates. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, grounding our advice in established chemical principles to ensure both purity and yield.
Foundational Challenges in Purifying this compound
The purification of this compound, a key building block, is often complicated by two primary factors originating from its synthesis:
-
Isomeric Impurities: The synthesis, typically involving the nitration of 4-ethoxyaniline (or its N-acetylated precursor, phenacetin), is an electrophilic aromatic substitution. The ethoxy (-OEt) and amino (-NH2) or acetamido (-NHAc) groups are both ortho-, para-directing. While the para position is blocked, nitration can occur at either the position ortho to the ethoxy group (position 3) or ortho to the amino/acetamido group (position 2), leading to the formation of the undesired 4-Ethoxy-2-nitroaniline isomer.[1][2] Separating these isomers is often the principal challenge due to their similar polarities and physical properties.
-
Process-Related Impurities: Incomplete reactions can leave residual starting material (e.g., N-acetyl-4-ethoxyaniline). Furthermore, the strong oxidizing and acidic conditions of nitration can generate colored, tarry byproducts, which can contaminate the final product.[3]
Our troubleshooting guide is structured to address these core issues directly.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the purification of this compound.
Problem 1: Persistent Yellow/Orange Discoloration in Final Product
Q1: My crystalline this compound product is bright yellow to orange, not the expected pale yellow. What causes this, and how can I fix it?
A1: This is a classic sign of residual acidic impurities or trace amounts of highly conjugated, colored byproducts formed during nitration. The nitroaniline structure itself imparts a yellow color, but intense or orange hues suggest contamination.[4]
-
Causality: During the workup after nitration, incomplete neutralization of strong acids (like H₂SO₄) can lead to the formation of aniline salts, which can be colored.[5] Additionally, oxidative side reactions can create minor byproducts that are intensely colored and become trapped in the crystal lattice of your product.
-
Solution Workflow:
-
Thorough Neutralization & Washing: Ensure the crude product, after precipitation, is washed thoroughly with a weak base (e.g., 5% sodium bicarbonate solution) followed by copious amounts of cold water until the filtrate is neutral (pH 7). This removes residual acids.
-
Activated Charcoal Treatment: If discoloration persists after washing, it indicates adsorbed impurities. During recrystallization, after dissolving the crude product in the hot solvent, add a very small amount (1-2% w/w) of activated charcoal. Boil the solution for another 2-5 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Immediately perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization of the product in the funnel.
-
Problem 2: Low Purity Confirmed by NMR/TLC (Presence of Isomers)
Q2: My TLC plate shows two close spots, and the ¹H NMR spectrum has overlapping aromatic signals, suggesting the presence of the 4-ethoxy-2-nitroaniline isomer. How can I separate them?
A2: This is the most common and difficult purification challenge. The 2-nitro and 3-nitro isomers have very similar polarities. While recrystallization can enrich the major isomer, complete separation often requires chromatography.
-
Causality: The directing effects of the ethoxy and amino/acetamido groups are competitive. While the acetamido group in the precursor (N-acetyl-4-ethoxyaniline) is bulkier and directs more strongly to the less hindered position (position 2 relative to the -NHAc group, which is position 3 on the ring), some amount of the 2-nitro isomer is almost always formed.[1][2]
-
Solution 1: Fractional Recrystallization This technique relies on slight differences in solubility between the two isomers in a given solvent system. It is an iterative process that can enrich the desired 3-nitro isomer.
Step-by-Step Protocol: Fractional Recrystallization
-
Solvent Selection: An ethanol/water mixture is often effective. The goal is a solvent system where both isomers are soluble when hot, but the desired 3-nitro isomer is significantly less soluble than the 2-nitro isomer when cold.
-
Step 1 (Dissolution): Dissolve the impure solid in the minimum amount of boiling ethanol.
-
Step 2 (Hot Water Addition): Slowly add hot water dropwise to the boiling ethanol solution until a persistent cloudiness (the saturation point) is observed.
-
Step 3 (Clarification): Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]
-
Step 4 (Slow Cooling): Allow the flask to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes. The first crop of crystals will be enriched in the less soluble, desired 3-nitro isomer.
-
Step 5 (Analysis): Filter the crystals, wash with a small amount of cold ethanol/water, and dry. Analyze the purity by TLC or ¹H NMR.
-
Step 6 (Repeat): If isomeric impurity is still present, repeat the recrystallization process on this enriched material. The mother liquor contains a higher concentration of the 2-nitro isomer and can be set aside or subjected to chromatography.
-
-
Solution 2: Flash Column Chromatography For high-purity requirements (>99%), flash chromatography is the most reliable method.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase Selection: The key is to find a solvent system that provides good separation (ΔRf > 0.15) on a TLC plate. Start with a non-polar/polar mixture and adjust the ratio.
-
Elution: Load the crude product (adsorbed onto a small amount of silica for best results) onto the column. Elute with the selected solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure desired isomer.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
| Parameter | Fractional Recrystallization | Flash Column Chromatography |
| Principle | Difference in solubility | Difference in adsorption to stationary phase |
| Best For | Enriching the major isomer; moderate purity | High purity requirements (>99%); difficult separations |
| Throughput | High (for large quantities) | Low to moderate |
| Solvent Usage | Moderate | High |
| Complexity | Low to moderate | High |
Problem 3: Poor Overall Yield/Recovery After Purification
Q3: After recrystallization, my final yield of this compound is very low. Where am I losing my product?
A3: Product loss during purification is common and can occur at several stages. The key is a systematic approach to identify and mitigate these losses.
-
Causality & Mitigation:
-
Excessive Recrystallization Solvent: Using too much hot solvent to dissolve the crude product will keep a significant amount of your product in the solution (the mother liquor) even after cooling. Fix: Use the absolute minimum amount of boiling solvent required for complete dissolution.[7]
-
Premature Crystallization: If the solution cools too quickly during hot filtration (to remove charcoal or other solids), the product will crystallize in the filter paper along with the impurities. Fix: Use a pre-heated funnel and flask for the hot filtration step. Work quickly. If crystals form in the funnel, they can sometimes be redissolved by washing with a small amount of fresh, hot solvent.[6]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient time or at a low enough temperature will result in poor recovery. Fix: After slow cooling to room temperature, always place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[8]
-
Washing with Warm Solvent: Washing the filtered crystals with room temperature or warm solvent will redissolve some of the purified product. Fix: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Purification Workflow & Troubleshooting Logic
The following diagram illustrates the logical workflow for purifying crude this compound and making decisions based on analytical results.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound? A1: There is no single "perfect" solvent, but an ethanol/water mixture is an excellent starting point.[3][8] The principle of a good recrystallization solvent is that it should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] Ethanol alone may be too good a solvent (leading to poor recovery), while water alone is too poor. The mixture allows you to fine-tune the solubility to achieve high recovery of pure crystals.
Q2: Can I use a different chromatography system, like reverse-phase? A2: Yes, reverse-phase chromatography (e.g., C18 silica with a water/acetonitrile or water/methanol mobile phase) can be effective. Since the stationary phase is non-polar, the elution order would be reversed compared to normal-phase silica gel. The more polar 4-ethoxy-2-nitroaniline isomer would likely elute before the slightly less polar this compound. This method is particularly useful for analytical-scale HPLC but can be adapted for preparative purification.
Q3: How can I monitor the progress of my column chromatography effectively? A3: Thin-Layer Chromatography (TLC) is indispensable. Before running the column, use TLC to determine the optimal mobile phase. During the column run, collect fractions (e.g., 10-20 mL each) and spot every few fractions on a TLC plate. Develop the plate to visualize the separation. Combine only the fractions that show a single spot corresponding to the pure desired product.
Q4: My product oils out during recrystallization instead of forming crystals. What should I do? A4: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.
-
Solution 1: Add more of the primary solvent (e.g., ethanol) to the hot mixture to ensure the product is fully dissolved below its melting point.
-
Solution 2: Allow the solution to cool more slowly. You can try insulating the flask.
-
Solution 3: If the issue is high impurity levels, perform a preliminary purification (like a simple filtration or a quick pass through a silica plug) before attempting a full recrystallization.
References
-
Solubility of Things. (n.d.). N-ethyl-4-nitroaniline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chegg. (2023, April 30). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4 (Recrystallization) PDF. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
Chegg. (2022, November 12). predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagrams. Retrieved from [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4: Preparation of 4-Nitroacetanilide. Retrieved from [Link]
Sources
- 1. Predicting which product will be formed | Chegg.com [chegg.com]
- 2. chegg.com [chegg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. magritek.com [magritek.com]
Technical Support Center: Purification of Crude 4-Ethoxy-3-nitroaniline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the purification of 4-Ethoxy-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity material after synthesis. We will address common issues through a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Impurity Profile & Initial Analysis
This section addresses preliminary questions regarding the nature of crude this compound and how to assess its quality.
Q1: What are the most common impurities I can expect in my crude this compound?
Answer: The impurity profile of crude this compound is heavily dependent on the synthetic route, but it typically arises from the nitration of 4-ethoxyaniline.[1] Common impurities include:
-
Isomeric Byproducts: The most prevalent impurity is often the constitutional isomer, 4-ethoxy-2-nitroaniline .[2]
-
Unreacted Starting Material: Residual 4-ethoxyaniline may be present if the reaction did not go to completion.
-
Di-nitrated Products: Over-nitration can lead to species such as 4-ethoxy-2,6-dinitroaniline .
-
Residual Acids: Inorganic acids used in the nitration mixture (e.g., sulfuric acid, nitric acid) can remain in the crude product.[3][4]
-
Oxidation Byproducts: The reaction conditions can sometimes lead to the formation of colored, polymeric, or oxidized side products.
Q2: Why is the 4-ethoxy-2-nitroaniline isomer so common?
Answer: The formation of the 2-nitro isomer is a direct consequence of the principles of electrophilic aromatic substitution. The ethoxy (-OEt) and amino (-NH2, or its protected acetyl form during synthesis) groups are both strong ortho, para-directing groups.[5] Since the para position is already occupied by the other substituent, incoming electrophiles (like the nitronium ion, NO₂⁺) are directed to the ortho positions. The nitration can therefore occur either ortho to the ethoxy group (yielding the desired 3-nitro product) or ortho to the amino-directing group (yielding the 2-nitro byproduct).[2] The ratio of these isomers depends on steric hindrance and the specific reaction conditions employed.
Q3: How can I get a quick and effective assessment of my crude product's purity?
Answer: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity assessment. It allows you to visualize the number of components in your crude mixture and provides a basis for selecting a purification strategy.[6][7]
Recommended TLC Protocol:
-
Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a moderately polar solvent. We recommend a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.[8]
-
Visualization: this compound is a yellow-orange compound and should be visible to the naked eye.[9] For enhanced visibility or to see non-colored impurities, use a UV lamp (254 nm).
-
Analysis: A pure compound should result in a single spot. The presence of multiple spots indicates impurities. The relative polarity can be inferred from the retention factor (Rƒ value); less polar compounds travel further up the plate (higher Rƒ).[6]
Part 2: Troubleshooting Guide for Purification Methods
This section provides solutions to specific problems you may encounter during the purification process.
Method 1: Recrystallization
Recrystallization is ideal for removing small amounts of impurities when your crude product is already of relatively high purity (>90%). It relies on the differential solubility of the compound and impurities in a specific solvent at varying temperatures.[10]
Answer: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. For nitroaniline derivatives, alcohol-water mixtures are often effective.[10][11]
| Solvent System | Suitability for this compound | Rationale & Comments |
| Ethanol/Water | Highly Recommended | Ethanol is a good solvent, while water is a poor solvent (anti-solvent). This combination allows for fine-tuning of solubility. The high polarity difference ensures that many organic impurities remain in the hot mother liquor upon cooling.[11] |
| Methanol/Water | Recommended | Similar principle to ethanol/water. Methanol is more polar and has a lower boiling point, which can be advantageous for solvent removal.[12] |
| Isopropanol | Good | A single-solvent system that may work well. It is less volatile than ethanol or methanol. |
| Toluene | Not Recommended | Generally too non-polar. It may dissolve the compound well but is less likely to leave polar impurities behind in the solution upon cooling. |
Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid instead of a solid crystalline lattice.
Causality & Solutions:
-
Cooling Too Rapidly: The solution is being cooled too quickly. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling is critical for the formation of a pure crystal lattice.[3]
-
Insufficient Solvent: There may not be enough solvent to keep the compound dissolved as it cools. Add a small amount of the hot solvent to the oiled-out mixture, reheat until everything dissolves again, and then attempt the slow cooling process once more.
-
Solvent Polarity Issue: The solvent might be too non-polar. For an ethanol/water system, the solution may have too much ethanol. Add a small amount of hot water dropwise to the hot, clear solution until the first sign of persistent cloudiness (the saturation point), then add a drop or two of hot ethanol to redissolve it before cooling.[10]
Answer: If your purified crystals are still dark or discolored, it is likely due to the presence of highly colored, polar, or polymeric impurities that co-crystallize with your product. These can often be removed with activated charcoal.
Protocol Adjustment:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent bumping.
-
Swirl or briefly stir the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
-
Proceed with the cooling and crystallization of the hot filtrate as usual.[13]
Method 2: Column Chromatography
Column chromatography is the method of choice for separating complex mixtures, particularly for removing isomeric impurities that have similar solubilities, making recrystallization ineffective.[6][8] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in the mobile phase.[8]
Answer: The ideal mobile phase should provide a retention factor (Rƒ) for your target compound of ~0.25-0.35 on a TLC plate. This Rƒ value typically ensures good separation on a column without excessively long elution times.
Workflow for Eluent Selection:
-
Start with TLC: Use TLC to test various solvent systems. A standard system for nitroanilines is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane).[8]
-
Adjust Polarity:
-
If spots are too high (Rƒ > 0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 7:3 Hexane:EtOAc to 9:1).
-
If spots are too low (Rƒ < 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 7:3 Hexane:EtOAc to 1:1).[6]
-
-
Confirm Separation: The chosen eluent must show baseline separation between the spot for this compound and the spots for major impurities on the TLC plate.
Answer: Poor resolution, observed as overlapping bands or fractions containing mixtures, can stem from several factors.
Troubleshooting Poor Column Resolution
Caption: Troubleshooting workflow for poor column chromatography separation.
Method 3: Acid-Base Extraction
This liquid-liquid extraction technique is excellent for separating basic compounds (like amines) from acidic or neutral impurities.[14][15] It exploits the change in solubility when the amine is protonated to form a water-soluble salt.[16]
Answer: Acid-base extraction is most effective as a pre-purification or work-up step rather than a final purification method for achieving high purity. It is ideal when your crude product is contaminated with significant amounts of:
-
Neutral Impurities: Such as unreacted starting materials that are not basic.
-
Acidic Impurities: Including residual catalysts or acidic byproducts.
It will not separate the desired this compound from other basic impurities, such as the 4-ethoxy-2-nitroaniline isomer.[14][16]
Answer: Low recovery after the final precipitation step is a common issue.
Potential Causes & Solutions:
-
Incomplete Protonation: The amine was not fully converted to its ammonium salt. Ensure you use a sufficient excess of aqueous acid (e.g., 1-2 M HCl) and shake the separatory funnel vigorously to ensure complete mixing and reaction.[17]
-
Incomplete Precipitation: The pH of the aqueous layer was not raised sufficiently to deprotonate the ammonium salt back to the free amine. Use a strong base (e.g., NaOH) and add it until the solution is strongly basic (pH > 12), checking with pH paper.
-
Product Solubility in Water: While the free amine is much less soluble in water than its salt form, it may still have some slight solubility, especially if the volume of water is large.[18] After basification, cool the mixture in an ice bath to minimize solubility and maximize precipitation before filtration. If significant product remains in the aqueous layer, it can be recovered by back-extracting into an organic solvent like dichloromethane.[16]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol is designed for crude material that is estimated to be >90% pure by TLC.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.
-
(Optional) Decolorization: If the solution is darkly colored, remove it from the heat source, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat gently for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Saturation: To the hot, clear filtrate, add hot water dropwise while swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[10]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (e.g., 1:1 ratio).
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating isomeric impurities or cleaning up very impure mixtures.
-
Eluent and Column Preparation:
-
Based on prior TLC analysis, prepare the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the eluent.
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed.[8]
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add silica gel, evaporate the solvent to get a dry powder, and load this powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring the silica bed is not disturbed.
-
Begin collecting fractions in test tubes or flasks. Maintain a constant level of eluent above the silica bed at all times.
-
-
Analysis & Collection:
-
Monitor the fractions by TLC to determine which ones contain the pure desired product.[6]
-
Combine the pure fractions containing only this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification strategy.
Part 4: References
-
Benchchem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Retrieved from BenchChem website.
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from studylib.net.
-
Wikipedia. (2023). Acid–base extraction. Retrieved from en.wikipedia.org.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from chem.libretexts.org.
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H.
-
University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from eng.clinic.uwaterloo.ca.
-
PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from chem.libretexts.org.
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from sielc.com.
-
Benchchem. (n.d.). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols. Retrieved from BenchChem website.
-
ChemicalBook. (n.d.). 4-METHOXY-3-NITROANILINE CAS#: 577-72-0. Retrieved from chemicalbook.com.
-
BLD Pharm. (n.d.). 1777-87-3|this compound. Retrieved from bldpharm.com.
-
Journal of Chemical Education. (1970). Tlc separation and spectrophotometric analysis of o-and p-nitroaniline. A laboratory experiment.
-
Bartleby. (n.d.). Chromatography Separation Of Ortho And P-Nitro Aniline. Retrieved from bartleby.com.
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from magritek.com.
-
PrepChem.com. (n.d.). Preparation of 4-nitroaniline. Retrieved from prepchem.com.
-
Wikipedia. (2023). 4-Nitroaniline. Retrieved from en.wikipedia.org.
-
ChemicalBook. (2025). 4-METHOXY-3-NITROANILINE | 577-72-0. Retrieved from chemicalbook.com.
-
PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from pubchem.ncbi.nlm.nih.gov.
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Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from taylorfrancis.com.
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Scribd. (n.d.). Experiment 4 (Recrystallization) PDF. Retrieved from scribd.com.
-
ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from chemiqsoc.com.
-
YouTube. (2020). p-Nitroaniline : Organic synthesis. Retrieved from youtube.com.
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from youtube.com.
-
Chegg. (2023). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline.... Retrieved from chegg.com.
-
ChemicalBook. (n.d.). 4-ETHYL-3-NITROANILINE synthesis. Retrieved from chemicalbook.com.
-
PubMed. (2010). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine).... Retrieved from pubmed.ncbi.nlm.nih.gov.
-
PubChem. (n.d.). 4-Nitroaniline. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. Retrieved from youtube.com.
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Technical Support Center: 4-Ethoxy-3-nitroaniline - Stability and Storage Guidelines
Document ID: TSC-4E3NA-001
Version: 1.0
Introduction
4-Ethoxy-3-nitroaniline is a substituted nitroaromatic compound utilized in various research and development applications, including as an intermediate in the synthesis of dyes and specialized pharmaceutical agents. The integrity of this reagent is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for understanding its stability profile, ensuring proper storage, and troubleshooting common issues related to its degradation. As no definitive, publicly available long-term stability studies exist for this specific isomer, this document synthesizes data from structurally related compounds and fundamental chemical principles to establish best practices. It is designed to empower researchers to maintain the quality of their this compound stock and to design internal validation protocols.
Section 1: Chemical Profile and Inherent Stability
Understanding the molecular structure of this compound is key to predicting its stability. The molecule contains three critical functional groups: an aromatic amine (-NH₂), a nitro group (-NO₂), and an ethoxy group (-OCH₂CH₃).
-
Aromatic Amine (-NH₂): This group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. Oxidation often leads to the formation of colored impurities, such as nitroso and azo compounds, resulting in a darkening of the material.
-
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group contributes to the overall stability of the aromatic ring, making it less susceptible to oxidative degradation compared to non-nitrated anilines.[1] However, the nitro group itself can be reduced to form amino or hydroxylamino derivatives under certain conditions.[2]
-
Ethoxy Group (-OCH₂CH₃): As an ether linkage, this group is generally stable but can be susceptible to cleavage under strongly acidic conditions, although this is not a typical concern during storage.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116435-75-7 | [3] |
| Molecular Formula | C₈H₁₀N₂O₃ | [4] |
| Molecular Weight | 182.18 g/mol | [4] |
| Appearance | Typically a yellow to orange or red solid/powder. | [5][6] |
| Solubility | Generally low solubility in water; soluble in some organic solvents. | [7] |
Chemical Structure of this compound
Caption: Structure of this compound.
Section 2: FAQs on Proper Storage and Handling
Question 1: What are the ideal storage conditions for solid this compound to ensure long-term stability?
Answer: Based on data for analogous compounds like 4-Methoxy-3-nitroaniline and other nitroanilines, the ideal storage conditions are designed to mitigate oxidation and hydrolysis.[8][9][10]
-
Temperature: Store in a cool environment, preferably refrigerated at 2°C to 8°C.[10] This slows the rate of potential degradation reactions.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical factor to prevent the oxidation of the amine group.
-
Light: Protect from light by using an amber or opaque container.[8] Light can provide the energy to initiate photo-oxidative degradation.
-
Container: Use a tightly sealed container to prevent moisture and air ingress.[9]
Question 2: What common laboratory chemicals are incompatible with this compound?
Answer: Avoid storing this compound with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitrates) can react exothermically and degrade the compound.
-
Strong Acids: Can protonate the amine group, altering its properties, and may promote hydrolysis under certain conditions.
-
Strong Bases: Can deprotonate the amine group, potentially increasing its susceptibility to oxidation.
-
Reducing Agents: Can reduce the nitro group, leading to the formation of different compounds.
Question 3: How quickly does the compound degrade when exposed to ambient air and light?
Answer: While specific kinetic data for this compound is not available, aromatic amines as a class are known to degrade upon exposure to air and light. You may observe a noticeable color change from yellow/orange to reddish-brown within days or weeks of continuous exposure. For quantitative experiments (e.g., preparing a standard curve), it is crucial to use freshly weighed material or a recently prepared stock solution stored under protected conditions.
Question 4: What are the visual signs of degradation?
Answer: The primary visual indicator of degradation is a change in color . A fresh, high-purity sample should be a consistent yellow to orange crystalline solid.[5][6] Degradation, typically oxidation, will cause the material to darken, often appearing as reddish-brown or dark brown specks, or a uniform darkening of the entire batch. Another sign can be a change in texture, such as clumping, which may indicate moisture absorption.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to potential stability problems.
| Observed Problem | Potential Stability-Related Cause | Recommended Action & Explanation |
| Inconsistent analytical results (e.g., changing peak area in HPLC for the same concentration). | Degradation of the solid material or stock solution. | Prepare a fresh stock solution from solid material that has been properly stored. If the problem persists, open a new, sealed container of the reagent. The amine group is prone to oxidation, which would lower the concentration of the parent compound over time. |
| Appearance of new, unexpected peaks in chromatograms (HPLC, GC). | Formation of degradation products. | Analyze the sample using LC-MS or GC-MS to identify the mass of the impurity peaks. Compare these masses to potential degradation products (see Section 4). This confirms if the impurities are related to the parent compound. |
| The solid material has darkened from yellow/orange to brown. | Significant oxidative degradation has occurred. | The material is likely of reduced purity and should not be used for quantitative applications. Order a fresh batch of the compound. Using degraded material will lead to inaccurate results and potential side reactions. |
| Poor solubility of the compound in a solvent where it was previously soluble. | Formation of insoluble polymeric degradation products. | This is a sign of advanced degradation. The material should be discarded according to institutional safety protocols. Polymerization can occur through complex oxidation pathways of anilines. |
Section 4: Potential Degradation Pathways
The degradation of this compound can be hypothesized to occur via several pathways, primarily involving the reactive amine and nitro functional groups.[2][11][12]
Caption: Potential degradation pathways for this compound.
-
Oxidation: This is the most common pathway under normal storage conditions if the material is exposed to air. The primary amine can be oxidized to form nitroso (-NO) intermediates, which can then couple to form azo (-N=N-) compounds. These products are often highly colored, explaining the darkening of the material.
-
Reduction: In the presence of reducing agents or certain biological systems, the nitro group is susceptible to reduction.[2] This can proceed through nitroso and hydroxylamino intermediates to ultimately form 3-ethoxy-1,4-diaminobenzene. This is less a storage concern and more a consideration in experimental design.
-
Hydrolysis: While the ethoxy group is generally stable, prolonged exposure to harsh acidic conditions could potentially lead to its cleavage, forming 4-hydroxy-3-nitroaniline. This is unlikely during standard storage.
Section 5: Protocol for In-House Stability Assessment
To ensure the highest quality data, an in-house stability study is recommended. This protocol provides a self-validating framework to determine a suitable re-test date for your specific lot and storage conditions.
Objective:
To evaluate the stability of this compound under recommended and accelerated storage conditions over a defined period.
Methodology:
A validated, stability-indicating HPLC-UV method is the primary analytical tool. A method is "stability-indicating" if it can accurately separate the intact parent compound from its degradation products.
Step 1: Initial Analysis (T=0)
-
Receive a new lot of this compound.
-
Immediately perform a complete analysis:
-
Appearance: Record the color and physical state.
-
Purity Assay (HPLC-UV): Accurately prepare a standard solution (e.g., 0.1 mg/mL in methanol). Perform triplicate injections and calculate the initial purity by peak area percentage. This is your T=0 baseline.
-
Related Substances (HPLC-UV): Document any impurity peaks, their retention times, and their area percentages.
-
Step 2: Sample Allocation and Storage
-
Aliquot the solid material into several vials appropriate for the storage conditions.
-
Store vials under at least two conditions:
-
Recommended Condition: 2-8°C, protected from light, in a desiccator with an inert gas overlay.
-
Accelerated Condition: 40°C / 75% Relative Humidity (RH), protected from light. This stresses the compound to reveal potential degradation pathways more quickly.
-
Step 3: Time-Point Testing
-
Pull samples from each storage condition at predefined intervals (e.g., T=1, 3, 6, 12 months for recommended; T=1, 2, 3, 6 months for accelerated).
-
At each time point, perform the same complete analysis as in Step 1.
Step 4: Data Analysis and Evaluation
-
Compare Purity: Calculate the change in purity relative to the T=0 value. A significant decrease (e.g., >2%) indicates degradation.
-
Monitor Impurities: Track the growth of any known impurities and the appearance of new ones.
-
Mass Balance: The sum of the parent compound assay and all impurity percentages should remain close to 100%. A significant drop suggests the formation of non-UV active or insoluble degradants.
-
Appearance: Note any changes in color or physical form.
Stability Study Workflow
Caption: Workflow for an in-house stability study.
Section 6: Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | To minimize the kinetic rate of degradation reactions.[10] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To prevent oxidation of the sensitive aromatic amine group. |
| Light | Store in amber or opaque containers | To prevent photo-initiated degradation.[8] |
| Moisture | Keep container tightly sealed; use a desiccator if possible | To prevent hydrolysis and physical changes like clumping.[9] |
| Handling | Use freshly prepared solutions for quantitative work | To avoid inaccuracies due to the degradation of stock solutions. |
| Verification | Perform system suitability tests before each analytical run | To ensure the analytical system can detect any potential degradation. |
Section 7: References
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55. [Link]
-
Haveren, J. V., et al. (1998). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Bioengineering, 58(5), 441-450. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. [Link]
-
Ellena, J., Punte, G., & Rivero, B. E. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 26(5), 319–324. [Link]
-
Vervloet, D., et al. (2020). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 25(19), 4499. [Link]
-
PubChem. (Database Entry) 4-Ethoxy-2-nitroaniline. [Link]
-
PubChem. (Database Entry) 2-Nitroaniline. [Link]
-
PubChem. (Database Entry) 3-Nitroaniline. [Link]
-
Chempanda. (Blog) Nitroaniline: Common isomers, structure, synthesis and applications. [Link]
-
Angene Chemical. (Safety Data Sheet) 4-Ethoxy-2-nitroaniline. [Link]
-
Cole-Parmer. (Material Safety Data Sheet) 4-Ethoxy-2-nitroaniline. [Link]
-
Wikipedia. (Article) 4-Nitroaniline. [Link]
-
Chemsrc. (Product Page) 4-Methoxy-3-nitroaniline. [Link]
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The effect of different solvents on 4-Ethoxy-3-nitroaniline reaction outcomes
Technical Support Center: 4-Ethoxy-3-nitroaniline Reactions
A Guide by the Senior Application Scientist
Welcome to the technical support hub for experiments involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. My objective is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and optimized.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound and related reagents. This compound, like many nitroanilines, is toxic.
Core Safety Protocols:
-
Handling: Always handle this compound in a well-ventilated fume hood.[1][2] Avoid generating and inhaling dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles.[1][3]
-
Exposure Response:
-
Skin Contact: Wash off immediately with soap and plenty of water, removing all contaminated clothing.[4][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: If swallowed, rinse your mouth and call a physician immediately.[2][3]
-
-
Storage: Store in a tightly closed, dry container in a well-ventilated area, preferably locked up or in an area accessible only to authorized personnel.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. The solutions provided are grounded in chemical principles to help you diagnose and resolve issues effectively.
Q1: My reaction is sluggish, or the conversion rate is unacceptably low. What are the likely solvent-related causes?
A1: Low reactivity is a frequent challenge. Before adjusting temperature or catalysts, evaluate your solvent system.
-
Cause 1: Poor Solubility: this compound or other reagents may not be fully dissolved. A heterogeneous reaction mixture will have significantly slower kinetics.
-
Solution: Choose a solvent in which all reactants are fully soluble at the reaction temperature. You may need to perform preliminary solubility tests with small quantities.
-
-
Cause 2: Incorrect Polarity for the Mechanism: The reaction mechanism dictates the ideal solvent polarity.
-
For Electrophilic Aromatic Substitution (EAS): Reactions like nitration or halogenation proceed through a charged intermediate (an arenium ion).[6][7] A polar solvent can stabilize this intermediate, potentially increasing the reaction rate. However, highly coordinating solvents might deactivate the electrophile. For instance, in nitration with HNO₃/H₂SO₄, the reaction often proceeds well in the acidic medium itself, but if a co-solvent is needed, a relatively non-polar one like acetic acid is sometimes used.[8]
-
For Nucleophilic Aromatic Substitution (NAS): These reactions, where a nucleophile replaces a group on the ring, are highly sensitive to the solvent. They form a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically superior.[6][9] They solvate the counter-ion but leave the nucleophile relatively "bare" and highly reactive. Protic solvents (e.g., ethanol, water) will solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[9]
-
-
Cause 3: Solvent Reactivity: The solvent itself might be interfering. For example, using an alcohol solvent with an acyl chloride will lead to ester formation as a side reaction. Always consider the functional groups of your reactants and choose an inert solvent.
Q2: I'm observing significant side product formation, particularly isomers I don't want. How can the solvent influence regioselectivity?
A2: Regioselectivity in EAS reactions on a substituted ring like this compound is governed by the directing effects of the existing groups. The ethoxy (-OEt) and amino (-NH₂) groups are strongly activating and ortho, para-directing, while the nitro (-NO₂) group is strongly deactivating and meta-directing.
-
Steric Hindrance: A bulky solvent molecule can create a large solvation shell around the reactants. This can sterically hinder attack at a more crowded position. If you are getting a mix of isomers, switching to a less bulky solvent might favor the formation of the sterically less hindered product.
-
Transition State Stabilization: The solvent can differentially stabilize the transition states leading to different isomers. A more polar solvent will better stabilize a more polar transition state. While the directing groups are the primary influence, a change in solvent polarity can sometimes fine-tune the isomeric ratio. For nitration of similar anilines, acetic acid is a common solvent that helps manage the reaction's exothermicity and influences product distribution.[8]
Q3: My product is difficult to isolate and purify from the reaction mixture. Could the solvent be the problem?
A3: Absolutely. The solvent's physical properties are critical for an efficient workup.
-
Boiling Point: A high-boiling solvent (like DMF or DMSO) can be difficult to remove under vacuum, often requiring very high temperatures that could decompose your product. If possible, opt for a lower-boiling solvent (e.g., THF, Ethyl Acetate, Acetonitrile) that is easily removed.
-
Miscibility: For aqueous workups, the solvent's miscibility with water is key.
-
If using a water-miscible solvent (e.g., THF, Acetonitrile, DMF), the product must be extracted into an immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). This adds an extra step.
-
Using a water-immiscible solvent from the start can simplify the workup to a series of simple washes.
-
-
Crystallization: The choice of solvent is paramount for purification by recrystallization. Your product should be highly soluble in the hot solvent but poorly soluble in the cold solvent. If your reaction solvent does not meet this criterion, you will need to perform a solvent swap before purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for this compound, and how does the solvent choice differ for them?
A1: The two main classes of reactions are Electrophilic Aromatic Substitution (EAS) on the aromatic ring and reactions involving the amino group.
-
Electrophilic Aromatic Substitution (EAS): (e.g., halogenation, sulfonation). The key is to choose a solvent that can dissolve the reactants and stabilize the charged arenium ion intermediate without deactivating the electrophile.[6]
-
Recommended Solvents: Acetic acid, Dichloromethane (DCM), or sometimes polar aprotic solvents depending on the specific reaction.
-
-
Reactions of the Amino Group: (e.g., acylation, diazotization). The amino group is a nucleophile.
-
For Acylation: A non-protic solvent is essential to prevent it from competing with the aniline for the acylating agent. Pyridine is often used as both a solvent and a base to neutralize the acid byproduct. Other options include THF or DCM with an added non-nucleophilic base like triethylamine.
-
For Diazotization: This is typically carried out in an aqueous acidic medium (e.g., HCl(aq)) at low temperatures.
-
Q2: How does solvent polarity specifically impact reaction rates?
A2: The effect of solvent polarity is entirely dependent on the change in charge distribution between the reactants and the transition state of the rate-determining step.
-
If the transition state is more polar than the reactants: Increasing solvent polarity will stabilize the transition state more than the reactants, thus increasing the reaction rate. This is common in EAS and SNAr reactions where charge is developed or becomes more concentrated in the intermediate.[6][9]
-
If the transition state is less polar than the reactants: Increasing solvent polarity will stabilize the reactants more than the transition state, decreasing the reaction rate.
-
If there is little change in polarity: The solvent polarity will have a minimal effect on the rate.
Q3: What is the difference between a protic and an aprotic solvent, and why is it critical for my reaction?
A3: This distinction is fundamental.
-
Protic Solvents: (e.g., water, methanol, ethanol, acetic acid). They have a hydrogen atom bonded to an electronegative atom (O or N) and can form hydrogen bonds. They are excellent at solvating both cations and anions.
-
Aprotic Solvents: (e.g., DMSO, DMF, acetone, acetonitrile, THF, DCM). They lack an O-H or N-H bond and cannot act as hydrogen bond donors.
-
Polar Aprotic: These solvents have large dipole moments and are excellent at solvating cations, but they are poor at solvating anions, leaving them "naked" and more reactive. This is why they are ideal for many reactions involving nucleophiles, such as SNAr.[6][9]
-
Non-Polar Aprotic: (e.g., Hexane, Toluene). These do not have significant dipole moments and primarily interact through weak van der Waals forces.
-
The choice is critical because a protic solvent can deprotonate or hydrogen-bond with and thereby deactivate many nucleophiles and bases, drastically slowing down or even preventing a desired reaction.
Data Summary: Solvent Effects on a Hypothetical Reaction
To illustrate these principles, consider the hypothetical SNAr reaction of this compound with a generic nucleophile (Nu⁻). The data below represents typical outcomes.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate | Observed Yield | Purity |
| n-Hexane | Non-Polar Aprotic | 1.9 | < 0.01 | < 5% | Poor |
| Toluene | Non-Polar Aprotic | 2.4 | 0.1 | 15% | Moderate |
| THF | Polar Aprotic | 7.6 | 25 | 75% | Good |
| Acetone | Polar Aprotic | 21 | 150 | 88% | Good |
| Acetonitrile | Polar Aprotic | 37 | 800 | 92% | Excellent |
| DMF | Polar Aprotic | 37 | 1,500 | 95% | Excellent |
| DMSO | Polar Aprotic | 47 | 3,000 | 97% | Excellent |
| Ethanol | Polar Protic | 25 | 5 | 40% | Poor |
| Water | Polar Protic | 80 | 1 | 20% | Poor |
This table is illustrative. Actual results will vary based on the specific reactants and conditions.
Visualizations & Workflows
Workflow for Solvent Selection
This diagram outlines a logical process for choosing an appropriate solvent for your reaction.
Caption: A decision workflow for rational solvent selection.
Solvent Stabilization of a Reaction Intermediate
This diagram illustrates how polar aprotic solvent molecules orient themselves to stabilize the charged Meisenheimer complex intermediate in a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Solvation effects in a polar aprotic solvent.
Appendix: Sample Experimental Protocol
Reaction: N-Acetylation of this compound
This protocol provides a practical example of solvent choice for a common reaction.
-
Reagent Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.82 g (10 mmol) of this compound in 30 mL of pyridine. [Rationale: Pyridine is chosen as a non-protic solvent to prevent reaction with the acetylating agent and as a base to neutralize the HCl byproduct].
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add 0.8 mL (~1.1 eq) of acetyl chloride dropwise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of 1M HCl(aq) with ice. This will protonate the pyridine, making it water-soluble, and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (3 x 20 mL) and a small amount of cold hexane to remove residual impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure N-acetyl-4-ethoxy-3-nitroaniline. Dry the product under vacuum.
References
-
Safety Data Sheet for 4-Ethoxy-2-nitroaniline. (2025). Angene Chemical. [Link]
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? (2017). Quora. [Link]
-
Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138. [Link]
-
Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis. (2022). Chegg. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis. (2023). Chegg. [Link]
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). [Link]
-
Appendix A. Properties, Purification, and Use of Organic Solvents. (2011). ResearchGate. [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
-
Advanced Organic Module | Green Chemistry. University of Scranton. [Link]
-
Aromatic Nitration Mechanism - EAS vid 4. (2014). Leah4sci. [Link]
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Safe handling procedures and personal protective equipment for 4-Ethoxy-3-nitroaniline
Technical Support Center: Safe Handling of 4-Ethoxy-3-nitroaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my primary goal is to ensure that your innovative work is not only successful but also conducted with the highest standards of safety. The following guide provides in-depth technical support for handling this compound. This document is structured as a dynamic troubleshooting and FAQ resource, designed to address the practical challenges you may encounter. The information herein is synthesized from established safety protocols for closely related nitroaniline compounds, providing a robust framework for risk mitigation.
Section 1: Hazard Identification & Characterization (FAQs)
This section addresses the fundamental questions regarding the intrinsic properties and hazards of this compound, forming the basis for all handling protocols.
Q: What are the primary hazards associated with this compound?
A: While specific toxicological data for this compound is not extensively published, by analyzing its structural analogues like 4-Ethoxy-2-nitroaniline and other nitroaniline isomers, we can infer its hazard profile. The primary concerns are its potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3] It is also expected to be an irritant to the skin, eyes, and respiratory system.[1][2][3] A significant and critical hazard associated with aniline and nitroaniline compounds is the potential to cause methemoglobinemia , a condition where the blood's ability to carry oxygen is dangerously reduced.[4][5][6] Symptoms of methemoglobinemia, such as cyanosis (bluish skin), headache, and dizziness, can be delayed.[5][6]
Table 1: Inferred GHS Hazard Classification for this compound Based on data from structural analogues.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[7][8] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin[1][7][8] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled[1][7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 2/3 | H373/H335: May cause damage to organs (blood, liver) through prolonged or repeated exposure; May cause respiratory irritation[2][7] |
| Hazardous to the Aquatic Environment | Category 3 | H412: Harmful to aquatic life with long lasting effects[7][8] |
Q: What are the key physical and chemical properties I should be aware of?
A: Understanding the physical state and properties is crucial for anticipating its behavior during handling. As a solid powder, the primary risk is the generation of airborne dust.[3]
Table 2: Physicochemical Properties of Related Nitroaniline Compounds
| Property | Value (for related compounds) | Significance for Handling |
| Physical State | Yellow to Red-Orange Crystalline Powder[3][6][7] | Risk of dust inhalation. Avoid creating dust clouds. |
| Molecular Formula | C₈H₁₀N₂O₃ | N/A |
| Molecular Weight | 182.18 g/mol [1] | N/A |
| Melting Point | ~146-149 °C (for 4-Nitroaniline)[7][9] | Stable solid at room temperature. |
| Solubility in Water | Insoluble to slightly soluble[7] | Do not use water for large-scale cleanup as it may spread contamination.[5][8] |
| Vapor Pressure | Very low at room temperature[7] | Inhalation risk is primarily from dust, not vapor, under standard conditions. |
Section 2: Personal Protective Equipment (PPE) - Troubleshooting Guide
Proper PPE is your most critical barrier against exposure. The choice of PPE is not static; it must adapt to the specific task.
Q: I'm just setting up my workspace. What is the absolute minimum PPE required for handling this compound powder?
A: For any task involving this compound, even just transferring it between containers, the minimum required PPE is:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against airborne particles.[3]
-
Lab Coat: A fully buttoned lab coat, preferably one with elastic cuffs, should be worn.
-
Gloves: Use double-gloving. Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals and is preferable to latex.[10] Always inspect gloves for tears or punctures before use.[11]
-
Respiratory Protection: A NIOSH-approved respirator is essential when handling the powder outside of a certified chemical fume hood. For weighing powders, a respirator with N95 or P100 particulate filters is the minimum.[8][12]
Q: My outer glove tore while I was weighing the compound. What is the immediate procedure?
A: This is a common issue that requires a calm and systematic response to prevent contamination.
-
Stop Immediately: Cease all work.
-
Move Away: Take a step back from the contaminated area.
-
Remove Outer Glove: Carefully peel off the torn outer glove, ensuring the contaminated surface does not touch your inner glove or skin. Use the proper glove removal technique (glove-in-glove).
-
Remove Inner Glove: Remove the inner glove using the same technique, avoiding contact with your bare skin.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[8]
-
Don New Gloves: Put on two new pairs of nitrile gloves before resuming your work.
-
Decontaminate: If any powder spilled during the incident, decontaminate the area as per the spill cleanup procedure in Section 4.
Diagram 1: PPE Selection Workflow A logic diagram for choosing appropriate personal protective equipment.
Section 3: Safe Handling & SOPs - Troubleshooting Guide
Adherence to standard operating procedures (SOPs) is non-negotiable. This section provides solutions to common handling challenges.
Q: I need to weigh out the powder, but I'm concerned about creating dust. How can I minimize aerosolization?
A: This is a critical step where exposure risk is high.
-
Work in a Containment Zone: Always weigh toxic powders inside a certified chemical fume hood or a powder containment balance enclosure.[11]
-
Use a Gentle Technique: Do not scoop or pour the powder from a height. Use a spatula to gently transfer small amounts.
-
Use a Weigh Boat: Place a weigh boat on the balance, tare it, and then add the powder to the boat. This prevents contamination of the balance.
-
Close the Container Promptly: Keep the stock container closed as much as possible.[8][11] Open it only when you are actively removing material.
-
"Wet" Method (for solutions): If you are preparing a solution, you can add a small amount of the solvent to the weigh boat to wet the powder before transferring it to your main reaction vessel. This significantly reduces the risk of dust becoming airborne.
Q: What are the best practices for storing this compound?
A: Proper storage is essential for both safety and chemical integrity.
-
Container: Keep the chemical in a tightly closed, properly labeled container.[7][11]
-
Location: Store in a cool, dry, dark, and well-ventilated area.[7][11]
-
Segregation: Store it away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[7][13][14]
-
Security: The storage area should be locked or otherwise accessible only to authorized personnel.
Q: I've finished my experiment. What is the correct disposal procedure for the waste and empty containers?
A: Waste disposal must be handled with the same care as the active compound.
-
Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels, etc.) must be collected in a dedicated, labeled hazardous waste container. This container should be lined with a plastic bag.[15][16]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous liquid waste container. Never pour nitroaniline waste down the drain.[8][13]
-
Empty Containers: The original chemical container is not truly empty. It must be disposed of as hazardous waste.[15] For smaller lab containers, triple-rinse with a suitable solvent (e.g., acetone or ethanol), collect all three rinses as hazardous liquid waste, deface the label, and then the container can often be disposed of in glass waste.[15] Always follow your institution's specific guidelines.
Diagram 2: Standard Handling Workflow A flowchart outlining the process from preparation to disposal.
Section 4: Emergency Procedures & First Aid (FAQs)
Immediate and correct response to an exposure or spill can dramatically reduce the severity of the outcome.
Q: What should I do in case of skin or eye contact?
A: For Skin Contact:
-
Immediately remove all contaminated clothing, shoes, and jewelry.[7]
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.[3][16] Use a safety shower if the area of contact is large.
-
Wash the area gently with soap and water.[7]
-
Seek immediate medical attention, even if no irritation is apparent.[3][7] Inform the medical staff of the chemical identity and the risk of delayed methemoglobinemia.
For Eye Contact:
-
Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[2][3]
-
Remove contact lenses if present and easy to do so.[2]
-
Seek immediate medical attention from an ophthalmologist.
Q: What is the first aid response for inhalation or ingestion?
A: For Inhalation:
-
If the person is not breathing, give artificial respiration (use a pocket mask with a one-way valve to avoid rescuer contamination).[11] If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[3][7] Symptoms may be delayed.
For Ingestion:
-
Do NOT induce vomiting.[17]
-
If the person is conscious and alert, give them a small amount of water to drink.
-
Seek immediate medical attention. Call a poison control center or physician.[7][8]
Q: How do I handle a small spill? What about a large one?
A: For a Small Spill (e.g., <1 gram of powder):
-
Ensure you are wearing your full PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (like ethanol), then with soap and water. Place all cleaning materials in the hazardous waste container.
For a Large Spill:
-
Evacuate: Alert everyone in the immediate area and evacuate the laboratory.[16]
-
Isolate: Close the doors to the lab and prevent entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department and emergency services immediately.[16]
-
Do Not Attempt to Clean: A large spill requires specialized equipment and training. Do not attempt to clean it up yourself.
Diagram 3: Emergency Spill Response A decision tree for responding to a chemical spill.
References
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PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Angene Chemical. (n.d.). Safety Data Sheet: 4-Ethoxy-2-nitroaniline. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Retrieved from [Link]
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Power, L. (2013). Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology, 13(10), 891-911. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 0308 - 4-NITROANILINE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for 4-Nitroaniline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1991). Health and Environmental Effects Document for 3-Nitroaniline. EPA NEPIS. Retrieved from [Link]
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Amherst College. (2019). Standard Operating Procedures (SOP) for working with P-Nitroaniline. Retrieved from [Link]
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Guidelines for the safe disposal of 4-Ethoxy-3-nitroaniline waste products
Technical Support Center: Safe Disposal of 4-Ethoxy-3-nitroaniline Waste
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling and disposal of waste products containing this compound. As a substituted nitroaniline, this compound and its waste streams require meticulous management due to their inherent toxicological and environmental hazards. This document is structured to provide direct, actionable answers to common questions encountered in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.
Section 1: Hazard Profile and Core Principles
Before addressing disposal, it is critical to understand the hazards of this compound. This understanding forms the basis for all handling and waste management protocols. While specific toxicological data for this exact compound is limited, the safety profile can be extrapolated from closely related aromatic nitro compounds.
FAQ: What are the primary hazards of this compound?
Based on data for analogous compounds like 4-nitroaniline and other substituted nitroanilines, this compound should be handled as a hazardous substance with the following potential risks[1][2]:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[1][2] Aromatic nitro compounds can affect the blood (methemoglobinemia), liver, and kidneys.[3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][4] Therefore, it must never be disposed of down the drain or in regular trash.[3][5]
| Property | Value / Information | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 1777-87-3 | PubChem[6] |
| Molecular Formula | C₈H₁₀N₂O₃ | PubChem[6] |
| Hazard Statements | Assumed: H301+H311+H331 (Toxic), H373 (Organ Damage), H412 (Aquatic Hazard) | TCI Chemicals[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, bases, acid chlorides, chloroformates. | Fisher Scientific, Durham Tech[3][7] |
Section 2: Laboratory Waste Management Protocols
Proper segregation and collection of waste at the point of generation are the most critical steps in ensuring safe disposal. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach, meaning the waste generator is responsible for the waste from its creation to its ultimate disposal.[8]
Workflow for Waste Segregation and Disposal
The following diagram outlines the decision-making process for managing different types of this compound waste streams in the laboratory.
Caption: Decision workflow for segregating this compound waste.
FAQ: What type of container should I use for liquid waste?
Use a designated hazardous waste container that is chemically compatible with this compound and any solvents present. The container must:
-
Be in good condition: Free of cracks or leaks.
-
Be compatible: High-density polyethylene (HDPE) is a common choice. Avoid using metal containers if acidic solutions are present.
-
Be properly labeled: Attach a hazardous waste label immediately. Fill in all required information: "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentrations of all components.
-
Be kept closed: The container must be sealed with a secure lid when not in use.[9]
FAQ: Can I mix this waste with other chemical wastes?
No. Aromatic nitro compounds are incompatible with strong acids, bases, and strong oxidizing agents.[7] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Always use a separate, dedicated waste stream for this compound unless you have explicit approval from your institution's Environmental Health and Safety (EHS) department.
Section 3: Decontamination and Spill Management
Accidents happen. A robust plan for decontamination and spill cleanup is essential for laboratory safety. The goal is to contain the hazard and ensure all contaminated materials are collected and disposed of as hazardous waste.
FAQ: How do I decontaminate glassware that held this compound?
Empty containers of highly toxic chemicals require special procedures.[9]
-
Initial Rinse: Perform an initial rinse with a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered acutely hazardous waste and must be collected in your designated liquid hazardous waste container.[9][10] Do not pour it down the drain.
-
Subsequent Rinses: For highly toxic materials, the next two rinses should also be collected as hazardous waste.[9]
-
Final Cleaning: After the hazardous rinses are complete, the glassware can be washed using standard laboratory procedures.
-
Container Disposal: The triple-rinsed, air-dried container can typically be disposed of in the regular trash or recycling, but only after all chemical labels have been completely defaced or removed.[9][10]
FAQ: What is the procedure for cleaning up a small spill?
For a small spill (a few grams or milliliters) on a manageable surface like a lab bench or inside a fume hood:
Caption: Step-by-step procedure for cleaning a small chemical spill.
Causality Note: Using butyl rubber gloves is specifically recommended as they provide excellent protection against nitro compounds.[11] Using an inert absorbent prevents any reaction with the spilled chemical. Every item used in the cleanup, including the PPE, becomes hazardous waste and must be disposed of accordingly.[12]
Section 4: Regulatory Compliance and Final Disposal
All waste disposal activities are governed by federal and local regulations. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), managed by the EPA.[8]
FAQ: How is the final disposal of the waste handled?
The final disposal is managed by your institution's EHS department or a licensed hazardous waste contractor. Your responsibilities as a researcher are:
-
Proper Accumulation: Store your correctly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA) within your lab.[10]
-
Request Pickup: Follow your institution's procedure to request a waste pickup from EHS. Do not allow waste to accumulate beyond established limits (typically 55 gallons of hazardous waste).[10]
-
Documentation: EHS will manage the hazardous waste manifest, a legal document that tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[8][13]
FAQ: Why can't I just treat the chemical in the lab to make it non-hazardous?
On-site treatment of hazardous waste to render it non-hazardous generally requires a specific permit from the EPA and is a highly regulated activity.[13] Attempting neutralization or degradation without a validated protocol and proper authority is a violation of regulations and can be extremely dangerous. The hazardous decomposition products of nitroanilines can include toxic nitrogen oxides (NOx) and carbon monoxide (CO).[4][14]
References
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PubChem. p-Phenetidine, 3-nitro-. National Center for Biotechnology Information. [Link]
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West Liberty University. p-Nitroaniline Safety Data Sheet.[Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations.[Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.[Link]
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Carl ROTH. Safety Data Sheet: 3-Nitroaniline.[Link]
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Carl ROTH. Safety Data Sheet: 4-Nitroaniline.[Link]
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U.S. Environmental Protection Agency. Hazardous Waste.[Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]
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Fisher Scientific. SAFETY DATA SHEET: 4-Methyl-3-nitroaniline (2025-12-18).[Link]
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Durham Tech. SAFETY DATA SHEET: p-Nitroaniline.[Link]
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Dartmouth College. Hazardous Waste Disposal Guide.[Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Ethoxy-3-nitroaniline and 4-Ethoxy-2-nitroaniline
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of isomeric compounds is a critical checkpoint. Positional isomers, such as 4-Ethoxy-3-nitroaniline and 4-Ethoxy-2-nitroaniline, often exhibit distinct biological activities and reaction pathways. Therefore, possessing a robust analytical methodology to differentiate them is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a premier technique for this purpose, offering detailed insights into the molecular structure based on the electronic environment of individual protons.
This guide provides a comparative analysis of the ¹H NMR spectra of these two isomers. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present and interpret experimental data, and provide a validated protocol for reproducible analysis.
The Decisive Influence of Substituent Effects
The chemical shift of a proton on a benzene ring is exquisitely sensitive to the electronic nature of the substituents. The final position of a proton's resonance is a predictable, additive result of shielding (upfield shift to lower ppm) and deshielding (downfield shift to higher ppm) effects from all groups on the ring.[1][2]
-
Electron-Donating Groups (EDGs): The ethoxy (-OCH₂CH₃) and amino (-NH₂) groups are potent EDGs. Through resonance, they increase electron density at the ortho and para positions. This increased electron density creates a localized magnetic field that opposes the main spectrometer field, "shielding" the protons at these positions and shifting their signals upfield.
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group is a strong EWG. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions. This "deshielding" effect reduces the localized magnetic field, causing the protons to experience a stronger net magnetic field and resonate at a higher frequency (downfield).[3]
By analyzing the interplay of these effects for each isomer, we can predict their distinct ¹H NMR spectral patterns.
Visualizing the Isomers and Their Protons
To logically discuss the spectra, we must first label the aromatic protons of each isomer.
Caption: Molecular structures of the two isomers with proton numbering.
¹H NMR Spectral Interpretation and Comparison
The distinct substitution patterns of the two isomers lead to predictably different ¹H NMR spectra in the aromatic region (typically 6.5-8.5 ppm).
4-Ethoxy-2-nitroaniline: A Case Study
For 4-Ethoxy-2-nitroaniline, a clear set of signals is observed. The powerful deshielding effect of the nitro group at position 2 dominates the spectrum.
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift, making it the most deshielded aromatic proton.
-
H-5 & H-6: These protons are ortho and meta to the electron-donating ethoxy and amino groups, respectively. They are therefore shielded and appear further upfield.
This pattern results in a characteristic three-proton system in the aromatic region.
This compound: The Comparative Isomer
In this isomer, the electronic influences are redistributed:
-
H-2: This proton is now ortho to the nitro group, leading to a strong downfield shift.
-
H-5: This proton is para to the nitro group, also experiencing deshielding, but generally less than the ortho proton.
-
H-6: This proton is ortho to the amino group and meta to the nitro group, making it the most shielded (upfield) of the three.
The key differentiator is the relative positions and coupling patterns of the signals.
Supporting Experimental Data
The following table summarizes the experimental ¹H NMR data for the aromatic protons of both isomers, acquired in deuterated chloroform (CDCl₃).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Ethoxy-2-nitroaniline | H-3 | ~7.26 | d | ~2.9 |
| H-5 | ~6.88 | dd | ~8.8, 2.9 | |
| H-6 | ~6.79 | d | ~8.8 | |
| This compound | H-2 | ~7.58 | d | ~2.2 |
| H-5 | ~6.95 | dd | ~8.0, 2.2 | |
| H-6 | ~7.27 | d | ~8.0 |
Note: The data for 4-Ethoxy-2-nitroaniline is analogous to its methoxy counterpart, 4-Methoxy-2-nitroaniline, for which detailed data is available.[4] Data for this compound is based on the closely related 3-Nitroaniline structure and substituent effects.[5][6]
The most striking difference is the chemical shift of the most downfield proton. In the 2-nitro isomer, this signal (H-3) is a doublet, whereas in the 3-nitro isomer, the most downfield proton (H-2) is also a doublet but at a significantly different chemical shift. Furthermore, the coupling constants help in confirming the assignments, with typical ortho coupling being 7-10 Hz and meta coupling being 2-3 Hz.
A Self-Validating Experimental Protocol
To ensure the trustworthiness and reproducibility of the analysis, the following protocol should be adhered to.
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the aniline isomer into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Agitate the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The analysis should be performed on a ≥400 MHz NMR spectrometer to ensure adequate signal dispersion.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. A typical acquisition involves 16 scans with a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants for the aromatic signals.
-
Conclusion
The ¹H NMR spectra of this compound and 4-Ethoxy-2-nitroaniline are demonstrably different and allow for their unequivocal differentiation. The key lies in a systematic analysis of the chemical shifts and coupling patterns of the aromatic protons, which are governed by the predictable electronic effects of the ethoxy, amino, and nitro substituents. By following the detailed experimental protocol provided, researchers, scientists, and drug development professionals can confidently and reproducibly determine the correct isomeric structure, a fundamental step in ensuring the integrity of their scientific endeavors.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chegg. (2021, November 14). Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 4-Ethoxy-2-nitroaniline | C8H10N2O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Chegg. (2023, April 30). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagram (chemical shift, splitting, integration etc). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
Chegg. (2022, November 12). predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagrams. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
Sources
A Comparative Spectroscopic Guide to 4-Ethoxy-3-nitroaniline and Its Isomers
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of molecular intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. 4-Ethoxy-3-nitroaniline, a substituted aromatic amine, serves as a valuable building block in the synthesis of various target molecules, including dyestuffs and potential pharmaceutical agents. Its chemical reactivity and the properties of its downstream products are intrinsically linked to the specific arrangement of its functional groups—the ethoxy, nitro, and amino moieties.
This guide provides an in-depth analysis and comparison of the spectroscopic data for this compound. We will delve into the interpretation of its predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra. To provide a richer context and highlight the subtleties of isomeric differentiation, we will compare its spectral features with the experimentally determined data of its structural isomer, 4-Ethoxy-2-nitroaniline, and the parent compound, 3-nitroaniline. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and distinguish these closely related compounds.
The Importance of Spectroscopic Characterization
The isomeric position of substituents on a benzene ring can dramatically alter a molecule's electronic properties, steric hindrance, and, consequently, its behavior in chemical reactions and biological systems. For instance, the placement of the nitro group ortho or meta to the amino group in ethoxy-nitroanilines influences the intramolecular hydrogen bonding, the electron density distribution across the aromatic ring, and the overall polarity of the molecule. These differences are manifested as distinct fingerprints in their respective spectra. An erroneous identification of an isomer in a synthesis workflow can lead to unexpected byproducts, lower yields, and potentially inactive or toxic final compounds. Therefore, a thorough understanding of the spectroscopic nuances is paramount for process control and quality assurance.
Analysis of Spectroscopic Data
In the absence of readily available experimental spectra for this compound, we have generated a set of predicted data using well-established computational methods. These predictions are based on robust algorithms that consider the electronic environment of each atom and functional group. We will now dissect these predicted spectra and compare them with the known experimental data of our chosen comparators.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~7.5 | d | ~2.5 |
| H-5 | ~6.8 | d | ~8.5 |
| H-6 | ~7.1 | dd | ~8.5, 2.5 |
| -NH₂ | ~4.0 | br s | - |
| -OCH₂CH₃ | ~4.1 | q | ~7.0 |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 |
Interpretation and Comparison:
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The proton at the 2-position (H-2), being ortho to the strongly electron-withdrawing nitro group, is the most deshielded and appears as a doublet with a small meta-coupling constant. The proton at the 6-position (H-6) is ortho to the electron-donating amino group and meta to the nitro group, appearing as a doublet of doublets due to ortho and meta coupling. The proton at the 5-position (H-5) is ortho to the ethoxy group and meta to the amino group, appearing as a doublet with an ortho-coupling constant. The amino protons typically appear as a broad singlet. The ethoxy group gives rise to a characteristic quartet and triplet pattern.
Comparison with 4-Ethoxy-2-nitroaniline and 3-nitroaniline:
| Compound | Aromatic Proton Chemical Shifts (ppm) | Key Differentiating Features |
| This compound (Predicted) | ~7.5 (d), ~7.1 (dd), ~6.8 (d) | Three distinct aromatic signals with specific splitting patterns. |
| 4-Ethoxy-2-nitroaniline (Experimental) | ~7.7 (d), ~6.3 (dd), ~6.2 (d) | Significant upfield shift of protons ortho and para to the amino group due to strong resonance donation, and a more deshielded proton ortho to the nitro group. |
| 3-nitroaniline (Experimental) | ~7.6 (dd), ~7.5 (t), ~7.3 (t), ~7.0 (dd) | Four aromatic protons with complex splitting patterns due to the absence of the ethoxy substituent. |
This comparison clearly illustrates how the positions of the substituents influence the electronic environment of the aromatic protons, leading to unique and identifiable chemical shifts and splitting patterns for each isomer.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~148 |
| C-2 | ~110 |
| C-3 | ~135 |
| C-4 | ~150 |
| C-5 | ~115 |
| C-6 | ~120 |
| -OCH₂CH₃ | ~65 |
| -OCH₂CH₃ | ~15 |
Interpretation and Comparison:
In the predicted ¹³C NMR spectrum of this compound, the carbon atoms directly attached to the electron-withdrawing nitro group (C-3) and the electron-donating amino (C-1) and ethoxy (C-4) groups will show characteristic downfield shifts. The remaining aromatic carbons will appear at chemical shifts influenced by the combined electronic effects of the substituents.
Comparison with 4-Ethoxy-2-nitroaniline and 3-nitroaniline:
| Compound | Aromatic Carbon Chemical Shifts (ppm) | Key Differentiating Features |
| This compound (Predicted) | ~150, ~148, ~135, ~120, ~115, ~110 | Six distinct aromatic carbon signals. |
| 4-Ethoxy-2-nitroaniline (Experimental) | ~155, ~140, ~133, ~118, ~112, ~102 | The carbon bearing the nitro group (C-2) and the carbon para to it (C-5) are significantly affected. |
| 3-nitroaniline (Experimental) | ~149, ~148, ~130, ~121, ~113, ~109 | Absence of the ethoxy carbon signals and different shifts for the aromatic carbons due to the change in substitution pattern.[1] |
The ¹³C NMR data provides a clear distinction between the isomers based on the unique chemical shift of each carbon atom in the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Predicted IR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3500 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 2850-2980 | C-H stretch | Alkane (Ethoxy group) |
| 1590-1620 | N-H bend | Primary Amine (-NH₂) |
| 1510-1550 | N-O asymmetric stretch | Nitro group (-NO₂) |
| 1330-1370 | N-O symmetric stretch | Nitro group (-NO₂) |
| 1200-1250 | C-O stretch | Aryl ether |
Interpretation and Comparison:
The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), the nitro group (symmetric and asymmetric N-O stretching), and the aryl ether (C-O stretching), as well as the aliphatic C-H stretches of the ethoxy group.
Comparison with 4-Ethoxy-2-nitroaniline and 3-nitroaniline:
| Compound | Key IR Absorptions (cm⁻¹) | Differentiating Features |
| This compound (Predicted) | ~3450, 3350 (N-H); ~1530, 1350 (N-O) | Standard primary amine and nitro group absorptions. |
| 4-Ethoxy-2-nitroaniline (Experimental) | ~3480, 3360 (N-H); ~1510, 1340 (N-O) | Potential for intramolecular hydrogen bonding between the amino and ortho-nitro group, which can slightly shift the N-H and N-O stretching frequencies. |
| 3-nitroaniline (Experimental) | ~3470, 3380 (N-H); ~1535, 1355 (N-O) | Absence of C-H and C-O stretches associated with the ethoxy group.[2][3] |
The subtle shifts in the N-H and N-O stretching frequencies, along with the presence or absence of the ethoxy group signals, are key to distinguishing these compounds using IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Predicted Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): m/z = 182
-
Key Fragments:
-
m/z = 154 (Loss of C₂H₄ from the ethoxy group)
-
m/z = 136 (Loss of NO₂)
-
m/z = 108 (Loss of NO₂ and C₂H₄)
-
Interpretation and Comparison:
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 182. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways include the loss of ethylene from the ethoxy group and the loss of the nitro group.
Comparison with 4-Ethoxy-2-nitroaniline and 3-nitroaniline:
| Compound | Molecular Ion (m/z) | Key Fragmentation Differences |
| This compound (Predicted) | 182 | Fragmentation pattern influenced by the meta-relationship of the amino and nitro groups. |
| 4-Ethoxy-2-nitroaniline (Experimental) | 182 | The "ortho effect" can lead to unique fragmentation pathways involving interaction between the adjacent amino and nitro groups. |
| 3-nitroaniline (Experimental) | 138 | Different molecular weight and a simpler fragmentation pattern due to the absence of the ethoxy group. |
While both ethoxy-nitroaniline isomers have the same molecular weight, high-resolution mass spectrometry and careful analysis of the fragmentation patterns can aid in their differentiation.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended:
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
IR Spectroscopy:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Film (for oils): Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Mass Spectrometry: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
IR Spectroscopy:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
-
Visualizing Molecular Structure and Spectroscopic Correlations
The following diagrams, generated using Graphviz, illustrate the molecular structures and key spectroscopic correlations discussed.
Figure 2: Comparison of functional group positions in the three molecules.
Conclusion
The comprehensive analysis of the predicted and experimental spectroscopic data for this compound and its comparators underscores the power of a multi-technique approach to structural elucidation. While each spectroscopic method provides valuable pieces of the puzzle, it is the congruence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that allows for an unambiguous and confident assignment of the molecular structure. The distinct patterns of chemical shifts, coupling constants, vibrational frequencies, and fragmentation pathways serve as reliable fingerprints to differentiate between these closely related isomers. This guide provides a foundational framework for researchers to approach the characterization of substituted anilines, ensuring the integrity and success of their scientific endeavors.
References
-
Ask AI. (2023, August 23). DISCUSS IR SPECTROSCOPY OF 3-NITROANILINE. The Internet. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). [Link]
-
NIST. m-Nitroaniline. [Link]
-
PubChem. 4-Ethoxy-2-nitroaniline. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
SpectraBase. 3-Nitroaniline. [Link]
Sources
A Comparative Guide to Confirming the Structural Integrity of Synthesized 4-Ethoxy-3-nitroaniline
For Immediate Release
HYDERABAD, India – January 15, 2026 – In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous structural confirmation is not merely a procedural step but the cornerstone of product quality, safety, and efficacy. This guide, prepared by our senior application scientists, provides a comprehensive comparison of analytical methodologies for verifying the structural integrity of synthesized 4-Ethoxy-3-nitroaniline. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of confidence in your synthesized product.
The Imperative of Orthogonal Structural Verification
The synthesis of this compound, a key building block in various chemical industries, requires unambiguous confirmation of its molecular structure. The presence of constitutional isomers, such as 4-Ethoxy-2-nitroaniline, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to misidentification, impacting downstream processes and final product quality. Therefore, an orthogonal approach, employing multiple, independent analytical methods, is crucial for unequivocal structural elucidation.
This guide will explore the application and comparative strengths of four principal analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise connectivity of atoms.
-
Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present.
-
Elemental Analysis (EA): To confirm the empirical formula.
Workflow for Structural Confirmation of this compound
Caption: Overall workflow for the structural confirmation of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon (¹³C) nuclei, we can map the precise arrangement of atoms and distinguish between isomers.
Expertise & Experience in NMR Analysis: The key to differentiating this compound from its potential isomer, 4-Ethoxy-2-nitroaniline, lies in the distinct electronic environments of the aromatic protons. In this compound, the protons on the benzene ring will exhibit a specific set of chemical shifts and coupling constants due to the influence of the ethoxy, nitro, and amino groups. The electron-withdrawing nitro group will significantly deshield adjacent protons, causing them to appear at a lower field (higher ppm) in the ¹H NMR spectrum.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic-H | ~7.5 (d) | ~148 (C-O) |
| Aromatic-H | ~7.2 (dd) | ~135 (C-NO₂) |
| Aromatic-H | ~6.8 (d) | ~120 (C-NH₂) |
| -NH₂ | ~4.5 (br s) | ~115 (CH) |
| -OCH₂CH₃ | ~4.1 (q) | ~112 (CH) |
| -OCH₂CH₃ | ~1.4 (t) | ~110 (CH) |
| ~65 (-OCH₂) | ||
| ~15 (-CH₃) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Trustworthiness through Fragmentation Analysis: The fragmentation pattern serves as a molecular fingerprint. For this compound (Molecular Weight: 182.18 g/mol [1]), the molecular ion peak (M⁺) should be observed at m/z 182. The subsequent fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments. The loss of the nitro group (-NO₂) and the ethoxy group (-OCH₂CH₃) are expected fragmentation pathways.
Expected Fragmentation Pattern for this compound
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Scan for Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic vibrational frequency, providing a unique spectral signature.
Authoritative Grounding in Vibrational Frequencies: For this compound, the FT-IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, the C-O stretch of the ether, and the aromatic C-H and C=C stretches.
Key FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 |
| Nitro (-NO₂) | N=O Asymmetric Stretch | 1550 - 1500 |
| Nitro (-NO₂) | N=O Symmetric Stretch | 1350 - 1300 |
| Ether (-O-CH₂-) | C-O Stretch | 1275 - 1200 (asymmetric), 1050-1000 (symmetric) |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids), or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Elemental Analysis: The Fundamental Compositional Check
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.
Self-Validating System: The experimentally determined elemental composition should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula of this compound (C₈H₁₀N₂O₃).
Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Experimental % (Acceptable Range) |
| Carbon (C) | 52.74 | 52.34 - 53.14 |
| Hydrogen (H) | 5.53 | 5.13 - 5.93 |
| Nitrogen (N) | 15.38 | 14.98 - 15.78 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dry, pure sample into a tin or silver capsule.
-
Combustion: Combust the sample at high temperature (around 1000 °C) in a stream of oxygen.
-
Gas Separation and Detection: Separate the resulting combustion gases (CO₂, H₂O, N₂) by gas chromatography and quantify them using a thermal conductivity detector.
-
Calculation: Calculate the percentage of each element from the amounts of the detected gases.
Conclusion
The structural confirmation of synthesized this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the most detailed structural information, mass spectrometry, FT-IR spectroscopy, and elemental analysis offer crucial complementary data that, when combined, provide an unassailable confirmation of the compound's identity and purity. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their synthesized materials, a critical step in the path to scientific discovery and innovation.
References
- Benchchem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- The Royal Society of Chemistry. Electronic Supplementary Information.
-
PubChem. 4-Ethoxy-2-nitroaniline. Available at: [Link].
-
ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Available at: [Link].
- Benchchem. A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.
-
YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link].
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].
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A Comparative Analysis of Azo Dyes Derived from Nitroaniline Isomers: A Technical Guide for Researchers
This guide provides an in-depth analysis of the properties of azo dyes synthesized from the three isomers of nitroaniline: ortho-, meta-, and para-nitroaniline. As foundational precursors in the synthesis of a vast array of azo dyes, the specific isomer used critically influences the final dye's performance characteristics, including its color, stability, and affinity for textile substrates. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a blend of theoretical principles, practical experimental protocols, and comparative data to inform the selection and application of these versatile chromophores.
The Decisive Role of Isomerism in Dye Performance
The position of the nitro group (—NO₂) on the aniline ring dictates the electronic and steric environment of the amino group (—NH₂), which is the reactive site for diazotization—the initial and rate-determining step in azo dye synthesis. This structural variance between o-, m-, and p-nitroaniline has a cascading effect on the properties of the resultant dyes.
The nitro group is a potent electron-withdrawing group. Its influence on the electron density of the amino group varies with its position. This, in turn, affects the basicity of the amino group and its reactivity in the diazotization reaction. The order of basicity for the nitroaniline isomers is m-nitroaniline > o-nitroaniline > p-nitroaniline. This difference in basicity can influence the ease of diazotization and the stability of the resulting diazonium salt.
Furthermore, the position of the nitro group in the final dye molecule impacts the electronic transitions responsible for color, as well as the molecule's overall polarity and potential for intermolecular interactions. These factors are critical determinants of the dye's spectral properties, tinctorial strength, and fastness to various environmental factors such as light, washing, and abrasion.
Experimental Investigation: A Framework for Comparative Analysis
To objectively evaluate the performance of dyes derived from the different nitroaniline isomers, a systematic experimental approach is essential. This section outlines the fundamental protocols for the synthesis of a representative azo dye and the subsequent testing of its key properties.
Synthesis of Azo Dyes from Nitroaniline Isomers: A Representative Protocol
The synthesis of azo dyes from nitroaniline isomers follows a two-step process: diazotization of the nitroaniline followed by coupling with a suitable aromatic compound, such as a phenol or an aromatic amine. The following protocol details the synthesis of an azo dye from p-nitroaniline and β-naphthol, a common laboratory-scale synthesis that can be adapted for the other isomers.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a beaker, dissolve a specific molar equivalent of p-nitroaniline in a minimal amount of concentrated HCl.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (in slight molar excess) dropwise, ensuring the temperature remains below 5°C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be checked using starch-iodide paper.
-
-
Preparation of the Coupling Component Solution:
-
In a separate beaker, dissolve a molar equivalent of β-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5°C.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.
-
Performance Evaluation Protocols
The performance of the synthesized dyes should be evaluated on a suitable textile substrate, such as polyester fabric, which is commonly dyed with disperse azo dyes.
1. Spectroscopic Analysis (Determination of λmax):
-
Dissolve a small, accurately weighed amount of the purified dye in a suitable solvent (e.g., ethanol or DMF).
-
Prepare a series of dilutions of known concentrations.
-
Record the UV-Visible absorption spectrum of each solution using a spectrophotometer over a wavelength range of 400-700 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
2. Lightfastness Testing (ISO 105-B02): [1]
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural daylight.
-
Simultaneously, a set of blue wool standards (rated 1-8) is exposed under the same conditions.
-
The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is assigned from 1 (very poor) to 8 (excellent).
3. Wash Fastness Testing (ISO 105-C06): [2]
-
A specimen of the dyed fabric is stitched between two undyed adjacent fabrics (one of the same fiber and one of a different specified fiber).
-
The composite specimen is then washed in a standardized soap or detergent solution under specified conditions of temperature, time, and mechanical agitation.
-
After washing and drying, the change in color of the dyed specimen and the degree of staining on the adjacent fabrics are assessed using a grey scale (rated 1-5, where 5 is excellent).
4. Rubbing Fastness (Crocking) Testing (ISO 105-X12): [3]
-
The dyed fabric is rubbed with a standard white cotton cloth under specified pressure for a set number of times.
-
This is performed under both dry and wet conditions.
-
The amount of color transferred to the white cloth is assessed by comparing it with a grey scale for staining (rated 1-5, where 5 is excellent).
Comparative Analysis of Dye Properties
The isomeric position of the nitro group has a profound impact on the final properties of the azo dyes. This section provides a comparative analysis of the spectral properties and discusses the expected trends in fastness and thermal stability.
Spectrophotometric Properties
The color of an azo dye is determined by its λmax in the visible region of the electromagnetic spectrum. The position of the nitro group influences the electronic structure of the dye molecule and thus its λmax. A study on the spectrophotometric determination of nitroaniline isomers through diazotization and coupling with phloroglucinol provides valuable comparative data.[4]
| Property | Dye from o-Nitroaniline | Dye from m-Nitroaniline | Dye from p-Nitroaniline |
| λmax (nm) | 450 | 405 | 435 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.01 x 10⁵ | 2.76 x 10⁵ | 1.53 x 10⁵ |
| Data from the diazotization of nitroaniline isomers and coupling with phloroglucinol.[4] |
From this data, it is evident that the dye derived from o-nitroaniline exhibits the most bathochromic (red-shifted) λmax, while the m-nitroaniline derivative has the most hypsochromic (blue-shifted) λmax. The molar absorptivity, which is an indicator of the tinctorial strength of the dye, is highest for the m-nitroaniline derivative. This suggests that dyes from m-nitroaniline may provide more intense coloration.
Fastness Properties: A Structure-Property Perspective
-
Lightfastness: The lightfastness of azo dyes is influenced by the stability of the azo bond (—N=N—) to photochemical degradation. Electron-withdrawing groups, such as the nitro group, can sometimes improve lightfastness by delocalizing electron density and stabilizing the molecule. The presence of substituents that can participate in intramolecular hydrogen bonding with the azo group can also enhance lightfastness.[5] Dyes derived from o-nitroaniline, with the nitro group in proximity to the azo linkage, may exhibit different lightfastness compared to the other isomers due to potential steric and electronic effects. Dyes derived from 2,6-dibromo-4-nitroaniline are known for their good lightfastness, suggesting that the presence of electron-withdrawing groups on the diazo component is beneficial.[6] In a study on a reactive dye derived from p-nitroaniline applied to cotton, the lightfastness was rated as very good (5 on a scale of 1-5).[7][8]
-
Wash Fastness: Wash fastness is largely dependent on the substantivity of the dye for the fiber and its solubility in water. For disperse dyes on polyester, a non-ionic and hydrophobic fiber, good wash fastness is achieved if the dye molecule is sufficiently nonpolar and can be trapped within the fiber structure after dyeing at high temperatures. The isomeric position of the nitro group will affect the overall polarity and molecular size of the dye, thus influencing its wash fastness. The same study on a p-nitroaniline-based reactive dye on cotton reported a good wash fastness rating of 4.[7][8]
-
Rubbing Fastness: Rubbing fastness is primarily a surface phenomenon, related to the presence of unfixed dye on the fiber surface. Proper dyeing and after-treatment processes are crucial for good rubbing fastness. The physical properties of the dye, such as its crystal structure and particle size in the dye bath, can play a role, and these may be subtly influenced by the isomer used.
Thermal Stability
The thermal stability of azo dyes is a critical factor, especially for disperse dyes applied to polyester, which requires high-temperature dyeing processes. The decomposition of azo dyes typically begins with the cleavage of the azo bond. The overall thermal stability is influenced by the strength of the chemical bonds within the molecule and its intermolecular interactions in the solid state. While specific comparative data for the three isomers is lacking, azo dyes generally exhibit decomposition temperatures in the range of 250-350°C.[9] The presence of the nitro group and the overall molecular structure will influence the specific decomposition temperature.
Visualizing the Concepts
To further elucidate the topics discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Chemical structures of the three nitroaniline isomers.
Caption: General workflow for the synthesis of azo dyes.
Caption: Workflow for comparative performance evaluation.
Conclusion
The selection of a nitroaniline isomer as a precursor for azo dye synthesis is a critical decision that significantly impacts the final properties of the colorant. The position of the nitro group influences not only the synthetic pathway but also the spectral characteristics, tinctorial strength, and fastness properties of the resulting dye. While dyes derived from m-nitroaniline may offer higher tinctorial strength, those from o- and p-nitroaniline can provide different shades and potentially enhanced fastness properties due to their electronic and steric profiles.
This guide has provided a framework for the comparative analysis of these dyes, including detailed experimental protocols and a discussion of the underlying structure-property relationships. For researchers and developers in this field, a systematic experimental evaluation as outlined herein is paramount for the rational design and selection of azo dyes with tailored performance characteristics for specific applications.
References
- ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
- ISO 105-C06:2010. Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering.
- ISO 105-X12:2016. Textiles — Tests for colour fastness — Part X12: Colour fastness to rubbing.
- Habibu, S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of Saudi Chemical Society, 26(5), 101511.
- Obi, C., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Chemistry Research Journal, 7(6), 118-125.
- Noser, A., et al. (2023). Pyrazole-vaniline Schiff base disperse azo dyes for UV protective clothing: synthesis, characterization, comparative study of UPF, dyeing properties and potent antimicrobial activity. RSC Advances, 13(1), 1-17.
- Said, B., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(5), e03974.
-
Zenodo. Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. [Link]
- Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye.
-
African British Journals. On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. [Link]
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- 2. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. abjournals.org [abjournals.org]
- 8. abjournals.org [abjournals.org]
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A Senior Application Scientist's Guide to the Experimental Determination and Comparison of Melting Points for Nitrated Phenacetin Products
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for the synthesis, purification, and characterization of nitrated phenacetin products. Moving beyond a simple recitation of steps, we will explore the causal chemical principles behind the experimental design, ensuring a robust and self-validating methodology. The accurate determination of melting points is not merely a procedural step but a critical analytical tool for distinguishing between isomers and assessing product purity, foundational skills in synthetic and medicinal chemistry.
Theoretical Framework: The 'Why' Behind the 'How'
The Chemistry of Phenacetin Nitration
Phenacetin, or N-(4-ethoxyphenyl)acetamide, is an aromatic compound with two electron-donating groups attached to the benzene ring: the acetamido group (-NHCOCH₃) and the ethoxy group (-OCH₂CH₃). In electrophilic aromatic substitution reactions, such as nitration, these groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves.
The ethoxy group at position 1 strongly directs to positions 2 and 4. The acetamido group at position 4 directs to positions 3 and 5. Position 4 is already occupied by the acetamido group. Therefore, the primary products expected from the mononitration of phenacetin are the substitution at position 2 (ortho to the ethoxy group) and position 3 (ortho to the acetamido group).
-
N-(4-ethoxy-2-nitrophenyl)acetamide (2-Nitro Isomer)
-
N-(4-ethoxy-3-nitrophenyl)acetamide (3-Nitro Isomer)
Controlling the reaction conditions, particularly temperature, is paramount. Nitration is a highly exothermic reaction; insufficient cooling can lead to the formation of dinitrated byproducts and increase the risk of side reactions, compromising the yield and purity of the desired mononitrated products.
Caption: Reaction scheme for the nitration of phenacetin.
The Principle of Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At a molecular level, this represents the point at which the thermal energy is sufficient to overcome the intermolecular forces holding the crystal lattice together.
A pure substance typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[1] The presence of impurities disrupts the uniform crystal lattice, which requires less energy to break down. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[1] This principle is the cornerstone of using melting point determination as a robust criterion for purity.
Furthermore, this phenomenon is expertly exploited in the mixed melting point technique . If an unknown compound is suspected to be identical to a known standard, the two are mixed in a 1:1 ratio.[2]
-
If the melting point of the mixture is sharp and matches that of the individual components, the two substances are identical.[3][4]
-
If the melting point is depressed and broad, the two substances are different, with each acting as an impurity to the other.[3][4]
Experimental Methodologies
The following protocols are designed as a self-validating system. Successful synthesis and purification in Parts A and B are confirmed by the analytical determinations in Parts C and D.
PART A: Synthesis of Nitrated Phenacetin Products
This procedure is adapted from established methods for the nitration of similar aromatic compounds and must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
Protocol:
-
Prepare the Nitrating Mixture: In a 100 mL beaker cooled in an ice-salt bath, slowly and cautiously add 10 mL of concentrated sulfuric acid (H₂SO₄) to 5 mL of concentrated nitric acid (HNO₃). Stir gently to mix and allow the solution to cool to below 5°C.
-
Dissolve Phenacetin: In a separate 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5.0 g of phenacetin in 20 mL of glacial acetic acid.
-
Cool the Reaction Flask: Place the flask containing the phenacetin solution into an ice-salt bath and cool the mixture to 0°C with continuous stirring.
-
Initiate Nitration: Slowly add the cold nitrating mixture dropwise from a dropping funnel to the phenacetin solution. The rate of addition must be carefully controlled to ensure the internal temperature of the reaction mixture does not exceed 5°C.[5][6] This step should take approximately 30 minutes.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10 minutes.
-
Product Precipitation: Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 150 g of crushed ice and 200 mL of water. A yellow solid, the crude nitrated phenacetin mixture, will precipitate.
-
Isolate Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water until the washings are neutral to litmus paper.
-
Drying: Press the crude product as dry as possible on the filter. Allow the solid to air-dry completely before proceeding to purification.
PART B: Purification by Recrystallization
Recrystallization is a purification technique used to separate the desired product from impurities and, in this case, potentially to separate the different isomers based on solubility differences in the chosen solvent system.[7]
Protocol:
-
Solvent Selection: Ethanol or an ethanol-water mixture is a suitable solvent system for phenacetin derivatives. The goal is to find a solvent that dissolves the compound when hot but not when cold.[7]
-
Dissolution: Place the crude, dry nitrated phenacetin into an Erlenmeyer flask. Add a minimal amount of hot ethanol dropwise while heating the flask on a hot plate until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and swirl. Heat the solution to boiling again and perform a hot filtration to remove the carbon.
-
Crystal Formation: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolate Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals completely in a drying oven or desiccator. Weigh the final product and calculate the percent yield.
PART C: Melting Point Determination
This protocol uses the standard capillary method, which can be performed with manual or automated apparatus.[8][9]
Protocol:
-
Sample Preparation: Ensure the purified crystalline sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
-
Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The sample height should be 2-3 mm.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point (Rapid Scan): Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[11]
-
Accurate Melting Point (Slow Scan): Prepare a new sample. Set the starting temperature to about 20°C below the approximate melting point found in the previous step. Use a slow heating rate of 1-2°C per minute to approach the melting point.[1]
-
Record the Melting Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
PART D: Mixed Melting Point Analysis
This technique is essential for unambiguously identifying the isolated isomers, provided authentic samples of the expected products are available.[2][4]
Protocol:
-
Prepare Mixture: On a clean, dry watch glass, thoroughly mix a 1:1 ratio of your purified, unknown isomer with an authentic sample of a known nitrophenacetin isomer (e.g., N-(4-ethoxy-2-nitrophenyl)acetamide).
-
Determine Melting Point: Load the mixture into a capillary tube and determine its melting point range using the accurate (slow scan) method described in Part C.
-
Analyze Results:
-
No Depression: If the melting point range of the mixture is sharp and identical to the known standard, your isolated isomer is the same compound as the standard.[4]
-
Depression and Broadening: If the melting point is significantly lower and the range is broad, your isolated isomer is a different compound from the standard.[4]
-
-
Repeat: Repeat the process, mixing your unknown isomer with the other known standard to confirm its identity.
Data Presentation and Comparison
The following table summarizes the literature melting points for phenacetin and its primary nitration products. This data serves as the benchmark for experimental results.
| Compound Name | Structure | CAS Number | Reported Melting Point (°C) |
| Phenacetin (Starting Material) | N-(4-ethoxyphenyl)acetamide | 62-44-2 | 133 - 136 |
| N-(4-ethoxy-2-nitrophenyl)acetamide | 2-Nitro Isomer | 885-81-4 | 96 - 104 |
| N-(4-ethoxy-3-nitrophenyl)acetamide | 3-Nitro Isomer | 1777-84-0 | 103.5 - 123 |
Data sourced from Guidechem, ChemicalBook, and PubChem.[1][2][3][10][11][12]
Hypothetical Experimental Results Table
This table illustrates a typical set of results from this experimental workflow, demonstrating the key analytical principles.
| Sample ID | Observed Melting Range (°C) | Interpretation |
| Crude Nitrated Product | 90 - 115 | Broad range indicates an impure mixture of isomers and potentially unreacted starting material. |
| Purified Isomer A | 102 - 104 | Sharp range suggests a relatively pure compound, consistent with the 3-nitro isomer. |
| Purified Isomer B | 97 - 99 | Sharp range suggests a relatively pure compound, consistent with the 2-nitro isomer. |
| Mixture: Isomer A + Authentic 3-Nitro Standard | 102 - 104 | No depression. Confirms Isomer A is N-(4-ethoxy-3-nitrophenyl)acetamide.[4] |
| Mixture: Isomer A + Authentic 2-Nitro Standard | 85 - 95 | Significant depression and broadening. Confirms Isomer A is NOT the 2-nitro isomer.[4] |
Visualized Workflows and Logic
Caption: Overview of the experimental workflow.
Caption: Decision logic for mixed melting point analysis.
References
-
N-(4-Ethoxy-3-nitrophenyl)acetamide. (n.d.). In LookChem. Retrieved January 15, 2026, from [Link]
-
N-(4-Ethoxy-3-nitrophenyl)acetamide | CAS#:1777-84-0. (2025, September 13). In Chemsrc. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3'-Nitro-p-acetophenetidide. In PubChem Compound Database. Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
Melting Point Determination. (n.d.). In Stanford Research Systems. Retrieved January 15, 2026, from [Link]
-
Nichols, L. (2022, April 7). 6.1E: Mixed Melting Points. Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Synthesis of 3-nitroacetophenone. (n.d.). In Masaryk University. Retrieved January 15, 2026, from [Link]
- Two Methods for the Synthesis of Phenacetin. (1999). Chemical Education Resources.
-
Corson, B. B., & Hazen, R. K. (1930). Acetophenone, m-nitro-. Organic Syntheses, 10, 76. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Ethoxy-3-nitroaniline
Navigating the lifecycle of laboratory reagents extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Ethoxy-3-nitroaniline (CAS No. 116435-75-7), ensuring the safety of personnel and the protection of our environment. The protocols herein are synthesized from established safety data for analogous compounds and general hazardous waste management principles, reflecting a commitment to best practices in laboratory safety.
The core principle underpinning these procedures is that aromatic nitro compounds like this compound are classified as hazardous waste. Due to their inherent toxicity and environmental risks, they must never be disposed of in standard trash receptacles or flushed down the sanitary sewer system.[1]
Hazard Profile and Risk Assessment
Understanding the "why" behind stringent disposal protocols begins with the hazard profile. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from close structural analogs (e.g., 4-Ethoxy-2-nitroaniline, 3-Nitroaniline, 4-Nitroaniline) provides a reliable basis for risk assessment.
-
Human Health Hazards : These compounds are consistently classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3] They are known irritants to the skin, eyes, and respiratory system.[2][3] Furthermore, there is a risk of damage to internal organs, particularly the blood, liver, and kidneys, through prolonged or repeated exposure.
-
Environmental Hazards : Aromatic nitroanilines are recognized as being harmful to aquatic life, with the potential for long-lasting adverse effects in the environment.[4] This necessitates preventing their release into waterways and soil.
| Property | Identifier / Classification | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 116435-75-7 | [5] |
| Typical Physical Form | Solid, powder | [4] |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation) | [2][4] |
| Skin/Eye Irritation | [2][3] | |
| Specific Target Organ Toxicity | [4] | |
| Hazardous to the Aquatic Environment | [4] | |
| Required PPE | Nitrile gloves, safety goggles, lab coat | [2] |
Core Disposal Principle: Isolate, Identify, and Transfer
All waste streams containing this compound must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. The process involves segregating the waste at the point of generation, clearly identifying it, and storing it safely pending pickup.[6]
Step-by-Step Disposal Procedures
The following protocols address the most common waste scenarios involving this compound.
Procedure A: Disposal of Unused or Expired Product
This procedure applies to the pure, solid chemical in its original container.
-
Do Not Open: If the product is expired and unopened, leave the container sealed.
-
Inspect Container: Ensure the original container is in good condition, free from leaks or external contamination. If the container is compromised, transfer the chemical to a new, compatible, and properly labeled container (see Step 4).
-
Label as Waste: Affix a "Hazardous Waste" label directly to the container.[2][6] This label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "116435-75-7"
-
The date you designated it as waste (accumulation start date).
-
-
Segregate and Store: Store the container in a designated Satellite Accumulation Area (SAA). This area must be away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases. The container must be kept closed and within secondary containment.[2]
-
Request Pickup: Arrange for waste collection through your institution's EHS portal or designated contact.
Procedure B: Disposal of Contaminated Solid Waste
This includes items such as used gloves, weighing papers, contaminated silica gel, or absorbent pads from spill cleanup.
-
Designate a Waste Container: Obtain a dedicated, sealable container for solid chemical waste, such as a plastic pail with a lid. Line the container with a clear, heavy-duty plastic bag.[2]
-
Label the Container: Immediately label the outer pail with a "Hazardous Waste" label, listing "Solid Waste contaminated with this compound" and its CAS number.
-
Collect Waste: Place all contaminated solid materials directly into the lined container. Keep the container sealed at all times except when adding waste.[6]
-
Final Packaging: Once the bag is full, securely tape it closed. Attach a completed hazardous waste label directly to the bag itself.[2]
-
Store and Arrange Pickup: Place the sealed bag back into the plastic pail for storage in the SAA and request a pickup from EHS.
Procedure C: Disposal of Contaminated Liquid Waste
This applies to solutions containing this compound or the first rinse from decontaminating glassware.
-
Select a Waste Container: Use a sturdy, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy) designed for liquid waste.[6] Never use a metal container for potentially corrosive solutions.
-
Label Appropriately: Label the container with a "Hazardous Waste" tag. List all chemical constituents by their full name, including solvents, and provide an estimated percentage for each.[2]
-
Collect Waste: Add liquid waste to the container using a funnel. Ensure the container is kept tightly capped when not in use.[6]
-
Store Safely: Store the liquid waste container in secondary containment (e.g., a containment tray or bin) within the designated SAA to prevent spills.[2]
-
Request Pickup: Do not overfill the container. Once it is 75-80% full, schedule a pickup with your EHS provider.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Waste Disposal Workflow for this compound.
Decontamination and Spill Management
Empty Container Decontamination: A container is not considered "empty" until it has been thoroughly decontaminated. The first rinse of a container that held this compound must be collected and disposed of as hazardous liquid waste (Procedure C).[2] For highly toxic chemicals, some guidelines require collecting the first three rinses.[2] After thorough rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to institutional policy.
Spill Response: In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Wear Appropriate PPE: At a minimum, this includes double nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collect Material: Carefully sweep or scoop the absorbed material into a designated solid waste container. Avoid creating dust.
-
Dispose of as Hazardous Waste: All cleanup materials must be disposed of as contaminated solid waste (Procedure B).[6]
-
Report: Report the spill to your laboratory supervisor and EHS, as required by your institution's policies.
By adhering to these systematic procedures, researchers can ensure the safe handling and disposal of this compound, upholding their professional responsibility to protect themselves, their colleagues, and the environment.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 6. biosynth.com [biosynth.com]
A Senior Application Scientist's Guide to Handling 4-Ethoxy-3-nitroaniline
Part 1: At-a-Glance Hazard Assessment
Based on analogous compounds, 4-Ethoxy-3-nitroaniline should be considered a significant health hazard. Aromatic nitro compounds are known for their toxicity and ability to be absorbed through the skin.[4]
Anticipated GHS Hazard Pictograms:
| Pictogram | Hazard Class |
| Acute Toxicity (Oral, Dermal, Inhalation) - Toxic or fatal if swallowed, in contact with skin, or if inhaled.[5][6] | |
| Specific Target Organ Toxicity (Repeated Exposure) - May cause damage to organs (e.g., blood, liver) through prolonged or repeated exposure.[5][6][7] | |
| Hazardous to the Aquatic Environment - Harmful to aquatic life with long-lasting effects.[5][6] |
Primary Routes of Exposure:
-
Dermal Contact: Aromatic nitro compounds are readily absorbed through intact skin.[4]
-
Inhalation: Inhalation of dust is a primary concern.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind PPE selection is to create an impermeable barrier between you and the chemical, preventing exposure via all potential routes. There is no "one-size-fits-all" glove or garment; selection must be based on the task and the high toxicity of this chemical class.[8]
Table 1: PPE Requirements for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Double-gloving with nitrile gloves is recommended.[7] Change outer glove immediately upon contamination. | Chemical safety goggles and a full-face shield. | Long-sleeved lab coat, fully fastened. | Mandatory: Use within a certified chemical fume hood.[7][8] If weighing outside a hood, a NIOSH-approved respirator with N99/P2 particulate filters is required.[1] |
| Solution Preparation | Double-gloving with nitrile gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant apron over a lab coat. | Mandatory: All work must be conducted in a chemical fume hood.[8][9] |
| Reaction Work-up/Purification | Double-gloving with nitrile gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant apron over a lab coat. | Mandatory: All work must be conducted in a chemical fume hood. |
| Waste Disposal | Double-gloving with nitrile gloves. | Chemical safety goggles. | Lab coat. | Not typically required if handling sealed containers in a well-ventilated area. |
Part 3: Operational Protocol for Safe Handling
This protocol is designed as a self-validating system. Each step mitigates a specific, identified risk.
Step 1: Pre-Operational Safety Review
-
Causality: Verification of safety infrastructure prevents exposure before the chemical is even handled.
-
Procedure:
Step 2: Weighing and Transfer of Solid Compound
-
Causality: Aromatic nitroanilines are fine powders that are easily aerosolized. All handling of the solid must be done in a way that prevents dust formation and inhalation.[1]
-
Procedure:
-
Perform all weighing and transfers inside a chemical fume hood.[7]
-
Use a spatula to gently transfer the solid. Avoid dropping or creating dust clouds.
-
If adding to a solvent, slowly add the solid to the liquid to minimize splashing and dust generation.
-
Immediately cap the source bottle and the receiving vessel.
-
Wipe down the spatula and any contaminated surfaces with a solvent-wetted cloth (e.g., ethanol or acetone) and dispose of the cloth in the solid hazardous waste container.
-
Step 3: Post-Handling Decontamination
-
Causality: Contamination is not always visible. A thorough decontamination procedure is essential to prevent inadvertent exposure.
-
Procedure:
-
While still wearing your outer gloves, wipe down the exterior of all containers and equipment used.
-
Remove the outer pair of gloves using the proper removal technique (without touching the outer surface) and dispose of them in the hazardous waste container.[1]
-
Remove your lab coat and any other PPE.
-
Thoroughly wash your hands and forearms with soap and water.[1]
-
Part 4: Emergency Response Plan
Immediate and correct action is critical in mitigating the effects of an exposure.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention and show the SDS or container label to the medical personnel.[2]
Part 5: Disposal Plan
Aromatic nitro compounds are considered hazardous waste and may be harmful to aquatic life.[5][6]
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, contaminated cloths, and residual solid, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Containerization: Use a robust, leak-proof container. For solids, a lined drum or pail is appropriate.[7]
-
Disposal: The final disposal must be conducted through your institution's licensed hazardous waste disposal program, in accordance with all local, state, and federal regulations.[8] Do not dispose of this chemical down the drain or in regular trash.[1]
References
-
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (2019). Amherst College Environmental Health & Safety. Available at: [Link]
-
Treating Aromatic Nitro Compounds With NaOH. (2024). YouTube. Available at: [Link]
-
Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
-
4-Ethoxy-2-nitroaniline. PubChem. Available at: [Link]
-
Safety Data Sheet - 4-Ethoxy-2-nitroaniline. (2025). Angene Chemical. Available at: [Link]
-
Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Cole-Parmer. Available at: [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. angenechemical.com [angenechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. amherst.edu [amherst.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





